Product packaging for Boc-L-Ala-OH-d(Cat. No.:)

Boc-L-Ala-OH-d

Cat. No.: B12304072
M. Wt: 190.22 g/mol
InChI Key: QVHJQCGUWFKTSE-VXNMYXNSSA-N
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Description

Boc-L-Ala-OH-d is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 190.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO4 B12304072 Boc-L-Ala-OH-d

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO4

Molecular Weight

190.22 g/mol

IUPAC Name

(2S)-2-deuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5D

InChI Key

QVHJQCGUWFKTSE-VXNMYXNSSA-N

Isomeric SMILES

[2H][C@](C)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Deuterated N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala-OH-d)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated N-(tert-butoxycarbonyl)-L-alanine, a crucial isotopically labeled amino acid derivative used in peptide synthesis, drug development, and metabolic research. The focus of this document is primarily on N-tert-Boc-L-alanine-d4 (CAS 714964-61-1), a common deuterated variant. Data for the non-deuterated analogue, Boc-L-Ala-OH, is provided for comparative analysis.

Chemical Identity and Physical Properties

Stable isotope-labeled compounds, such as deuterated Boc-L-alanine, are invaluable tools in pharmaceutical research. The incorporation of deuterium (B1214612) can influence a drug's metabolic profile and pharmacokinetic properties, a strategy of growing interest in drug discovery.[1] Boc-L-Ala-OH-d4 is the deuterated form of Boc-L-Ala-OH, a protected version of the non-essential amino acid L-alanine.[2] This protection is essential in peptide synthesis to prevent unwanted side reactions.[3][4][5]

The following table summarizes the key chemical and physical properties of both Boc-L-Ala-OH and its d4-deuterated counterpart.

PropertyBoc-L-Ala-OHN-tert-Boc-L-alanine-d4
Synonyms N-(tert-Butoxycarbonyl)-L-alanine, Boc-Ala-OHN-[(1,1-Dimethylethoxy)carbonyl]-L-alanine-d4, Boc-L-Ala-OH-d4
CAS Number 15761-38-3[2][3][6][7][8]714964-61-1[1]
Molecular Formula C₈H₁₅NO₄[2][3][6]C₈H₁₁D₄NO₄
Molecular Weight 189.21 g/mol [2][6][9]193.23 g/mol [10]
Appearance White to off-white crystalline powder[3][11]No data available
Melting Point 78 - 85 °C[3][9][12]No data available
Optical Rotation -25.5 ± 1.0° (c=2 in acetic acid)[8]No data available
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.[4]No data available

Structural Information

The structural difference between Boc-L-Ala-OH and Boc-L-Ala-OH-d4 lies in the substitution of hydrogen atoms with deuterium on the alanine (B10760859) side chain and alpha-carbon. This isotopic labeling is key to its applications in research.

Boc-L-Ala-OH_Structures cluster_non_deuterated Boc-L-Ala-OH cluster_deuterated Boc-L-Ala-OH-d4 node_nd node_d Synthesis_Workflow start Start with Boc-L-Ala-OH catalyst Add Palladium Catalyst (e.g., Pd(OAc)₂) and Deuterium Source (e.g., D₂O) start->catalyst reaction Heat the reaction mixture to facilitate H/D exchange catalyst->reaction workup Reaction work-up and purification (e.g., chromatography) reaction->workup product Obtain Boc-L-Ala-OH-d4 workup->product Isotopic_Labeling Boc_Ala_OH Boc-L-Ala-OH Isotopic_Labeling Isotopic Labeling (H → D) Boc_Ala_OH->Isotopic_Labeling Boc_Ala_OH_d4 Boc-L-Ala-OH-d4 Properties Altered Physicochemical Properties (e.g., Molecular Weight) Boc_Ala_OH_d4->Properties Applications Enables Specific Research Applications (e.g., PK studies, NMR) Boc_Ala_OH_d4->Applications Isotopic_Labeling->Boc_Ala_OH_d4

References

Boc-L-Ala-OH-d structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-L-Ala-OH: Structure, Properties, and Applications

Introduction

N-(tert-Butoxycarbonyl)-L-alanine, commonly abbreviated as Boc-L-Ala-OH, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry and drug development.[1] Its primary role is as a protected building block in peptide synthesis, where the tert-butoxycarbonyl (Boc) group serves to temporarily shield the alpha-amino functionality of L-alanine.[2][3] This protection strategy is fundamental for the controlled, stepwise assembly of peptide chains, preventing unwanted side reactions during the formation of amide bonds.[3][4] The Boc group's stability and its selective removal under mild acidic conditions make Boc-L-Ala-OH an indispensable tool for researchers in medicinal chemistry, biochemistry, and pharmaceutical development.[1][4]

Chemical Structure and Properties

Boc-L-Ala-OH is the N-protected form of the non-essential amino acid L-alanine.[5] The structure consists of the L-alanine backbone with a tert-butoxycarbonyl group attached to the nitrogen atom. This bulky protecting group enhances the compound's stability and modifies its reactivity, making it ideal for controlled synthetic procedures.[1]

Physicochemical Data

The key quantitative properties of Boc-L-Ala-OH are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[6][7]
Synonyms Boc-L-alanine, N-Boc-L-alanine[7][8]
CAS Number 15761-38-3[1][5][6]
Molecular Formula C₈H₁₅NO₄[1][5][6]
Molecular Weight 189.21 g/mol [5][6][7][9]
Appearance White to off-white crystalline powder[1][6]
Melting Point 78 - 85 °C[1][8]
Density ~1.21 g/cm³[6]
Optical Rotation [α]20/D −25 ± 2° (c=1-2 in Acetic Acid)[1]
Solubility Soluble in DMSO, Methanol; Insoluble in water[2][8]

Experimental Protocols

The utility of Boc-L-Ala-OH is demonstrated through its synthesis and its subsequent use in peptide synthesis.

Synthesis of Boc-L-Ala-OH

A common and straightforward method for the preparation of Boc-L-Ala-OH involves the reaction of L-alanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.[4][10]

Materials:

  • (S)-2-aminopropanoic acid (L-alanine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl) solution (e.g., 4 M)

  • Ethyl acetate (B1210297) (EtOAc)

  • Petroleum ether

  • Saturated brine

Procedure:

  • L-alanine is suspended in water at 0°C.[10]

  • Sodium hydroxide is added to the suspension, followed by THF and (Boc)₂O.[10] This creates a mildly basic environment (pH 8-9) that facilitates the reaction.[4]

  • The resulting solution is stirred at room temperature for several hours (e.g., 17 hours) to allow the reaction to proceed to completion.[4][10]

  • The reaction mixture is extracted with petroleum ether to remove unreacted (Boc)₂O and other nonpolar impurities.[10]

  • The aqueous layer is carefully acidified to a pH of approximately 1 using a hydrochloric acid solution. This protonates the carboxylic acid, causing the Boc-L-Ala-OH product to become less water-soluble.[10]

  • The product is then extracted from the acidified aqueous layer using ethyl acetate.[10]

  • The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure to yield the final product, typically as a colorless oil or white solid.[10]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Ala L-Alanine Reaction Reaction (Room Temp, 17h) Ala->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base NaOH / THF / H₂O Base->Reaction Acidification Acidification (HCl, pH 1) Reaction->Acidification 1. Aqueous Workup Extraction Extraction (Ethyl Acetate) Acidification->Extraction 2. pH Adjustment Product Boc-L-Ala-OH Extraction->Product 3. Purification Logical_Relationships A Boc-L-Ala-OH B Peptide Synthesis (SPPS/LPPS) A->B is a building block for F Asymmetric Catalysis A->F acts as a precursor for C Peptide-Based Drugs B->C leads to D Biochemical Probes B->D leads to E Drug Discovery & Development C->E D->E G Chiral Ligands F->G produces G->E

References

Synthesis of Deuterated Boc-L-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for deuterated Boc-L-Alanine, a critical building block in pharmaceutical research and development. The introduction of deuterium (B1214612) can significantly alter the pharmacokinetic properties of peptides and small molecules, making deuterated amino acids valuable tools in drug discovery. This document provides a comprehensive overview of the synthetic routes, including detailed experimental protocols and quantitative data to facilitate replication and further investigation.

Introduction

Deuterium-labeled amino acids, such as deuterated L-alanine, are increasingly utilized in the study of metabolic pathways, protein structure and dynamics, and for enhancing the metabolic stability of drugs through the kinetic isotope effect. The replacement of protium (B1232500) with deuterium at specific positions can slow down metabolic degradation, leading to improved drug efficacy and safety profiles. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis to temporarily block the reactivity of the amine group. This guide focuses on the preparation of Boc-protected deuterated L-alanine, providing a foundation for its incorporation into novel therapeutic agents.

Synthesis Pathways

The synthesis of deuterated Boc-L-Alanine can be broadly divided into two key stages: the deuteration of L-alanine followed by the protection of the amino group with a Boc moiety. Several methods exist for the deuteration of L-alanine, each with its own advantages regarding stereoselectivity, level of deuterium incorporation, and scalability. This guide will focus on two primary pathways:

  • Stereoretentive Catalytic H/D Exchange: This pathway involves the direct exchange of hydrogen for deuterium on the L-alanine molecule while preserving the original stereochemistry.

  • Deuteration with Stereoinversion: This approach results in the formation of deuterated D-alanine from L-alanine, which can be a valuable chiral building block in its own right.

Following deuteration, the resulting deuterated L-alanine (or D-alanine) is subjected to a standard Boc protection procedure.

Pathway 1: Stereoretentive Synthesis of Boc-L-Alanine-dx

This pathway focuses on the synthesis of Boc-L-Alanine with deuterium incorporation at the α- and/or β-positions while retaining the natural L-configuration.

Step 1: Stereoselective Deuteration of L-Alanine via Ruthenium-Catalyzed H/D Exchange

A highly efficient method for the stereoselective deuteration of L-alanine utilizes a Ruthenium on carbon (Ru/C) catalyst in heavy water (D₂O) under basic conditions. This method has been reported to achieve high levels of deuterium incorporation at the α-position without significant racemization.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine L-alanine (1.0 eq), 5% Ruthenium on carbon (10% w/w), and 3.0 equivalents of sodium hydroxide (B78521) (NaOH).

  • Solvent: Add deuterium oxide (D₂O) to the mixture.

  • Reaction Conditions: Heat the mixture to 70-90 °C under a hydrogen (H₂) atmosphere (1 atm) for 12 hours.[1]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration. The resulting solution is then neutralized with an appropriate acid (e.g., HCl). The deuterated L-alanine can be isolated by evaporation of the solvent or by crystallization.

Step 2: Boc Protection of Deuterated L-Alanine

The resulting deuterated L-alanine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Experimental Protocol:

  • Dissolution: Dissolve the deuterated L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add 1.5 equivalents of triethylamine (B128534) (Et₃N) to the solution.

  • Reagent Addition: Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution at room temperature.

  • Reaction Time: Stir the mixture for 2-17 hours until the reaction is complete (the mixture typically becomes homogeneous within the first hour).[2][3]

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) to remove byproducts.

  • Acidification and Extraction: Acidify the aqueous layer to a pH of 1-3 with a dilute acid (e.g., 5% citric acid or 4 M HCl) and extract the product into ethyl acetate.[2][3]

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deuterated Boc-L-Alanine. The product can be further purified by crystallization.[2]

Quantitative Data for Pathway 1
StepParameterValueReference
1. Deuteration Deuterium Incorporation (α-position)~95-99%[1]
Stereochemical PurityHigh retention of L-configuration[1]
Catalyst5% Ru/C[1]
Conditions70-90°C, 12h, NaOH, D₂O, H₂ atm[1]
2. Boc Protection Yield92-100%[3][4]
Reagent(Boc)₂O[3]
BaseTriethylamine or NaOH[2][3]
SolventDioxane/Water or THF/Water[2][3]

Logical Workflow for Pathway 1

G cluster_deuteration Step 1: Stereoretentive Deuteration cluster_protection Step 2: Boc Protection Start L-Alanine Reaction_Deuteration Catalytic H/D Exchange (70-90°C, 12h) Start->Reaction_Deuteration Reagents_Deuteration 5% Ru/C, NaOH, D₂O, H₂ Reagents_Deuteration->Reaction_Deuteration Product_Deuteration Deuterated L-Alanine Reaction_Deuteration->Product_Deuteration Reaction_Protection N-protection Reaction (Room Temp, 2-17h) Product_Deuteration->Reaction_Protection Reagents_Protection (Boc)₂O, Base (e.g., Et₃N) Reagents_Protection->Reaction_Protection Final_Product Deuterated Boc-L-Alanine Reaction_Protection->Final_Product

Caption: Synthetic workflow for stereoretentive deuteration and subsequent Boc protection of L-Alanine.

Pathway 2: Synthesis of Boc-D-Alanine-dx via Stereoinversion

This pathway describes a method to produce deuterated D-alanine from L-alanine, followed by Boc protection. This is particularly useful for synthesizing peptides containing D-amino acids, which can exhibit enhanced stability against enzymatic degradation.

Step 1: Catalytic Deuteration of L-Alanine with Stereoinversion

This method employs a combination of an achiral pyridoxal (B1214274) analog and a chiral base to catalyze the deuteration of L-alanine with an inversion of stereochemistry.[5]

Experimental Protocol:

  • Catalyst System: Prepare a solution of an achiral pyridoxal analogue (e.g., 3,5-dichlorosalicylaldehyde) and a chiral base in a suitable solvent system.

  • Reaction: Add L-alanine to the catalyst solution in D₂O.

  • Conditions: The reaction proceeds under mild conditions (e.g., neutral pD and 25 °C) without the need for protecting groups on the L-alanine.[5]

  • Isolation: Upon completion, the deuterated D-alanine can be isolated using standard techniques such as chromatography.

Step 2: Boc Protection of Deuterated D-Alanine

The resulting deuterated D-alanine is then protected with a Boc group using the same procedure as described in Pathway 1, Step 2.

Quantitative Data for Pathway 2
StepParameterValueReference
1. Deuteration Deuterium Incorporation (α-position)87%[6]
Stereochemical OutcomeInversion to D-alanine[5][6]
Catalyst SystemAchiral pyridoxal analogue and a chiral base[5]
ConditionsNeutral pD, 25°C[5]
2. Boc Protection YieldHigh (expected to be similar to L-isomer)
Reagent(Boc)₂O
BaseTriethylamine or NaOH
SolventDioxane/Water or THF/Water

Signaling Pathway Diagram for Stereoinversion

G cluster_chemoenzymatic Catalytic Stereoinversion and Deuteration L_Alanine L-Alanine Schiff_Base Schiff Base Intermediate L_Alanine->Schiff_Base Forms Catalyst Pyridoxal Analogue + Chiral Base in D₂O Catalyst->Schiff_Base Catalyzes Proton_Exchange α-Proton Abstraction & Deuteron Addition Schiff_Base->Proton_Exchange Undergoes D_Alanine Deuterated D-Alanine Proton_Exchange->D_Alanine Yields Boc_Protection Boc Protection D_Alanine->Boc_Protection Final_Product Deuterated Boc-D-Alanine Boc_Protection->Final_Product

Caption: Mechanism of catalytic deuteration of L-Alanine with stereoinversion.

Conclusion

The synthesis of deuterated Boc-L-Alanine is a critical process for advancing drug discovery and development. This guide has outlined two robust pathways for its preparation, providing detailed experimental protocols and quantitative data. The choice of pathway will depend on the desired stereochemistry of the final product. The stereoretentive ruthenium-catalyzed method offers an efficient route to deuterated Boc-L-Alanine, while the stereoinversive catalytic method provides access to the corresponding D-enantiomer. Both pathways utilize well-established Boc protection chemistry, ensuring high yields and purity of the final product. Researchers and scientists can leverage this information to produce these valuable isotopic labeling reagents for their specific applications.

References

Commercial Suppliers and Technical Applications of Boc-L-Ala-OH-d₄: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the availability of high-quality, isotopically labeled compounds is crucial for advancing metabolic studies, pharmacokinetic analyses, and quantitative proteomics. This technical guide provides an in-depth overview of the commercial suppliers of N-tert-butoxycarbonyl-L-alanine-d₄ (Boc-L-Ala-OH-d₄), alongside detailed experimental protocols and relevant metabolic pathway information.

Commercial Availability of this compound₄

A number of reputable chemical suppliers offer this compound₄, a deuterated form of the protected amino acid L-alanine. The CAS number for this compound is 714964-61-1. Below is a summary of key commercial suppliers and their product specifications. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCatalog NumberPurityIsotopic PurityAvailable QuantitiesPrice (USD)
BOC Sciences 714964-61-195% by HPLC98 atom % DInquiry requiredInquiry required
Clinivex RCLST204006Inquiry requiredInquiry requiredInquiry requiredInquiry required
LGC Standards TRC-B600400-10MGInquiry requiredInquiry required10 mgInquiry required
Toronto Research Chemicals B600400Inquiry requiredInquiry required500 mgInquiry required

The Role of Deuterated Alanine (B10760859) in Research

Deuterated amino acids, such as this compound₄, are invaluable tools in various research applications. The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope, allows for the tracing and quantification of metabolic pathways without altering the biochemical properties of the molecule.

One of the primary applications of deuterated alanine is in metabolic flux analysis . By introducing a known amount of the labeled amino acid into a biological system, researchers can track its incorporation into proteins and other metabolites. This provides a dynamic view of metabolic processes, which is particularly useful in studying diseases like cancer, where metabolic pathways are often reprogrammed.

Furthermore, deuterated compounds serve as excellent internal standards in mass spectrometry-based quantitative analysis. Their similar chemical behavior to their non-deuterated counterparts, combined with their distinct mass, allows for precise and accurate quantification of endogenous molecules in complex biological samples.

Experimental Protocols

The following sections outline generalized experimental protocols for the use of this compound₄ in cell culture for metabolic tracing studies.

Synthesis of this compound₄

While commercially available, understanding the synthesis of this compound₄ provides valuable context. A common method involves the reaction of L-alanine-d₄ with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The deuterated L-alanine starting material can be prepared through various methods, including deuterium exchange reactions catalyzed by acids or metals.

Experimental Workflow: Metabolic Tracing in Cell Culture

This workflow outlines the key steps for using this compound₄ to trace alanine metabolism in a cell culture system.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Prepare Cell Culture deprotect Deprotection of Boc-L-Ala-OH-d4 (if necessary) start->deprotect prepare_media Prepare Deuterated Alanine Media deprotect->prepare_media culture Culture Cells with Labeled Media prepare_media->culture harvest Harvest Cells and Quench Metabolism culture->harvest extract Extract Metabolites and Proteins harvest->extract ms_analysis LC-MS/MS Analysis extract->ms_analysis data_analysis Data Analysis and Flux Calculation ms_analysis->data_analysis end End: Metabolic Flux Data data_analysis->end

A general experimental workflow for metabolic tracing using this compound₄.

Methodology:

  • Preparation of Labeled Media: The Boc protecting group from this compound₄ is typically removed under acidic conditions (e.g., using trifluoroacetic acid) to yield free L-alanine-d₄. The purified L-alanine-d₄ is then used to supplement a custom cell culture medium that is deficient in natural L-alanine.

  • Cell Culture: The cell line of interest is cultured in the prepared medium containing L-alanine-d₄ for a specific duration. This "labeling" period allows the cells to uptake and incorporate the deuterated amino acid into their metabolic pathways.

  • Metabolite and Protein Extraction: Following the labeling period, the cells are harvested, and metabolism is rapidly quenched, often using cold methanol. Metabolites and proteins are then extracted using appropriate protocols.

  • Mass Spectrometry Analysis: The extracted samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites and peptides containing the deuterium label. The mass shift due to the deuterium incorporation allows for the differentiation between labeled and unlabeled molecules.

  • Data Analysis: The data from the mass spectrometer is processed to determine the extent of deuterium incorporation into various molecules. This information is then used to calculate metabolic flux rates through different pathways.

Alanine Metabolism and Relevant Signaling Pathways

Alanine plays a central role in cellular metabolism, being interconnected with glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. The diagram below illustrates the key metabolic fates of alanine.

alanine_metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate (B1213749) Pyruvate L_Alanine_d4 L-Alanine-d4 Pyruvate->L_Alanine_d4 ALT Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH L_Alanine_d4->Pyruvate ALT Protein Protein Synthesis L_Alanine_d4->Protein Alpha_KG α-Ketoglutarate Glutamate Glutamate Alpha_KG->Glutamate ALT Citrate Citrate Acetyl_CoA->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle Glycolysis->Pyruvate TCA_Cycle->Alpha_KG

Key metabolic pathways involving L-alanine.

Pathway Description:

  • Transamination: L-alanine can be reversibly converted to pyruvate through the action of alanine transaminase (ALT). This reaction involves the transfer of an amino group from alanine to α-ketoglutarate, forming glutamate. By using L-alanine-d₄, researchers can trace the flow of the deuterated carbon skeleton into the pyruvate pool and subsequently into the TCA cycle.

  • Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from deuterated alanine can be converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex and enter the TCA cycle. The deuterium label can then be tracked through the various intermediates of the TCA cycle, providing insights into its activity.

  • Protein Synthesis: L-alanine-d₄ is also directly incorporated into newly synthesized proteins. By measuring the enrichment of the deuterium label in specific peptides, the rate of protein synthesis can be determined.

This technical guide provides a foundational understanding of the commercial sources and research applications of this compound₄. For specific experimental designs and advanced data analysis, researchers are encouraged to consult specialized literature and resources in the field of metabolomics and stable isotope tracing.

In-Depth Technical Guide: Material Safety Data Sheet for Boc-L-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the material safety data for N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH), a key reagent in peptide synthesis and pharmaceutical research. The information is compiled from various supplier safety data sheets (SDS) to ensure a thorough understanding of its properties and associated handling protocols.

Chemical and Physical Properties

Boc-L-Ala-OH is a white to off-white crystalline powder.[1] It is a derivative of the non-essential amino acid L-alanine, featuring a tert-butoxycarbonyl (Boc) protecting group.[2][3] This protecting group enhances its stability and reactivity, making it an essential building block in the synthesis of peptides and proteins.[2]

PropertyValueReferences
CAS Number 15761-38-3[1][4]
Molecular Formula C₈H₁₅NO₄[1][3]
Molecular Weight 189.2 g/mol [1]
Melting Point 78 - 85 °C[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in acetic acid. Does not mix well with water.[5]
Optical Rotation [α]20/D = -25 ± 2º (c=1 in AcOH)[1]
Storage Temperature 0 - 8 °C[1]

Hazard Identification and Classification

According to the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.1200, Boc-L-Ala-OH is generally not considered a hazardous substance.[4][5] However, as with any chemical, it should be handled with care.

GHS Hazard Classification: Not a hazardous substance or mixture.[6]

Potential Health Effects:

  • Eye Contact: Direct contact may cause transient discomfort, tearing, or redness, similar to windburn. Slight abrasive damage is also possible.[5]

  • Skin Contact: Not expected to produce skin irritation or adverse health effects upon contact.[5]

  • Ingestion: Not classified as harmful by ingestion due to a lack of corroborating evidence.[5] However, ingestion may cause irritation of the digestive tract.[7]

  • Inhalation: Not expected to be a significant inhalation hazard under normal use. However, inhalation of dust may cause respiratory tract irritation.

Experimental Protocols

  • Acute Toxicity Studies: To determine the short-term effects of a single dose via oral, dermal, and inhalation routes.

  • Skin Corrosion/Irritation Studies: To assess the potential for irreversible or reversible skin damage.

  • Serious Eye Damage/Irritation Studies: To evaluate the potential for eye damage or irritation.

  • Mutagenicity Studies: To investigate the potential to induce genetic mutations.

Researchers are advised to conduct their own risk assessments based on the intended use and scale of their experiments.

Handling, Storage, and Disposal

Proper handling and storage are crucial for maintaining the integrity of Boc-L-Ala-OH and ensuring laboratory safety.

Handling and Personal Protective Equipment (PPE)

A standardized workflow for handling Boc-L-Ala-OH should be followed to minimize exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work in a well-ventilated area don_ppe Wear appropriate PPE: - Safety glasses with side-shields - Chemical-resistant gloves - Lab coat prep_area->don_ppe avoid_contact Avoid contact with skin and eyes don_ppe->avoid_contact avoid_dust Minimize dust generation and accumulation avoid_contact->avoid_dust weigh Weigh the required amount carefully avoid_dust->weigh seal_container Tightly seal the container after use weigh->seal_container clean_area Clean the work area seal_container->clean_area remove_ppe Remove and dispose of PPE properly clean_area->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Figure 1: Recommended workflow for handling Boc-L-Ala-OH.
Storage

Storage ConditionRecommendation
Temperature Keep refrigerated at 0 - 8 °C.[1]
Container Store in the original, tightly closed container.[4][5]
Environment Keep in a dry, well-ventilated place.[4][5]
Incompatibilities Store away from strong oxidizing agents.[4]
Disposal

Waste disposal should be conducted in accordance with local, state, and federal regulations.[5] Unused material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8]

First Aid Measures

In case of accidental exposure, follow these first aid protocols.

G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Accidental Exposure move_fresh_air Move to fresh air exposure->move_fresh_air wash_skin Wash off immediately with soap and plenty of water exposure->wash_skin rinse_eyes Rinse immediately with plenty of water for at least 15 minutes exposure->rinse_eyes clean_mouth Clean mouth with water exposure->clean_mouth get_medical_attention_inh Get medical attention if symptoms occur move_fresh_air->get_medical_attention_inh remove_clothing Remove contaminated clothing wash_skin->remove_clothing get_medical_attention_skin Get medical attention if irritation persists remove_clothing->get_medical_attention_skin get_medical_attention_eye Get medical attention rinse_eyes->get_medical_attention_eye do_not_induce_vomiting Do NOT induce vomiting clean_mouth->do_not_induce_vomiting get_medical_attention_ing Get medical attention do_not_induce_vomiting->get_medical_attention_ing

Figure 2: First aid procedures for Boc-L-Ala-OH exposure.

Fire Fighting Measures

Boc-L-Ala-OH is a combustible solid but does not propagate flame with difficulty.[5]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5]

  • Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[8]

Accidental Release Measures

For spills, follow these steps:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.[8]

  • Sweep up the material and place it in a suitable, closed container for disposal.[8]

  • Prevent the product from entering drains.[8]

Toxicological and Ecological Information

Toxicological Information: No significant acute toxicological data has been identified in literature searches.[5] The toxicological properties have not been fully investigated.[4]

Ecological Information: No specific ecotoxicity data is available. It is advised not to empty the substance into drains.[4]

Persistence and DegradabilityValue
Persistence: Water/Soil HIGH
Bioaccumulation LOW
Mobility HIGH

References

Isotopic Purity of Commercially Available Deuterated Boc-L-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH) labeled with deuterium (B1214612). Understanding the isotopic purity of these compounds is critical for their application in various research and development fields, including peptide synthesis, metabolic tracing, and as internal standards in quantitative mass spectrometry-based assays. This document outlines the common analytical techniques for determining isotopic purity, presents typical purity data for various deuterated forms of Boc-L-Ala-OH, and provides detailed experimental protocols.

Introduction to Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope at a designated position within a molecule. For deuterated compounds, it quantifies the extent to which hydrogen atoms have been replaced by deuterium atoms. It is a crucial parameter as the presence of unlabeled or partially labeled molecules can interfere with the interpretation of experimental results, particularly in sensitive analytical applications. The determination of isotopic purity is, therefore, an essential quality control step for both manufacturers and end-users of isotopically labeled compounds.

Commercially Available Deuterated Boc-L-Alanine Isotopologues

Several deuterated versions of Boc-L-Ala-OH are commercially available, with deuterium atoms incorporated at different positions. The most common isotopologues include Boc-L-Ala-OH-d3, Boc-L-Ala-OH-d4, and Boc-L-Ala-OH-d7. The isotopic purity of these products can vary between suppliers and even between different batches from the same supplier.

Table 1: Typical Isotopic Purity of Commercially Available Deuterated Boc-L-Ala-OH

CompoundDeuterium Labeling PatternTypical Isotopic Purity (Atom % D)
Boc-L-Ala-OH-d3Methyl group (CD3)≥ 98%
Boc-L-Ala-OH-d4C2 and methyl group (CD-CD3)≥ 98%
Boc-L-Ala-OH-d7N-methyl-d3 and alanine-d4≥ 98%

Note: The data presented in this table is based on publicly available information from various suppliers and should be considered as typical values. For specific applications, it is crucial to consult the certificate of analysis provided by the supplier for the exact isotopic purity of a given batch.

Experimental Protocols for Determining Isotopic Purity

The isotopic purity of deuterated Boc-L-Ala-OH is primarily determined using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used to determine the level of deuteration at specific sites within a molecule. Both ¹H NMR and ²H NMR can be employed for this purpose.

Principle: By comparing the integral of the residual proton signals in the deuterated positions to the integral of a proton signal in a non-deuterated part of the molecule or an internal standard, the isotopic purity can be calculated.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh 5-10 mg of the deuterated Boc-L-Ala-OH sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the signals of interest.

  • Add a known amount of a suitable internal standard (e.g., tetramethylsilane (B1202638) (TMS) or a compound with a well-resolved signal in a clear region of the spectrum).

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the small residual proton signals.

  • Optimize acquisition parameters, such as the relaxation delay, to ensure accurate integration.

Data Analysis:

  • Integrate the residual proton signal(s) at the deuterated position(s).

  • Integrate a signal from a non-deuterated position within the molecule (e.g., the tert-butyl protons of the Boc group) or the signal of the internal standard.

  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [1 - (Integral of residual proton signal / Expected integral for 100% H)] x 100

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It can be used to determine the distribution of isotopologues in a sample.

Principle: HRMS can resolve the small mass differences between the deuterated compound and its isotopologues containing fewer deuterium atoms. By analyzing the relative intensities of the corresponding molecular ions, the isotopic purity can be determined.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the deuterated Boc-L-Ala-OH sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

Data Acquisition:

  • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the deuterated compound and its isotopologues.

  • Ensure the mass resolution is sufficient to separate the peaks of the different isotopologues.

Data Analysis:

  • Identify the monoisotopic peak of the fully deuterated compound (e.g., [M+H]⁺ or [M+Na]⁺).

  • Identify the peaks corresponding to the isotopologues with one, two, etc., fewer deuterium atoms.

  • Calculate the relative abundance of each isotopologue by integrating the area of its corresponding peak.

  • The isotopic purity is typically reported as the percentage of the desired fully deuterated isotopologue relative to the sum of all observed isotopologues.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for determining the isotopic purity of deuterated Boc-L-Ala-OH using NMR and Mass Spectrometry.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Deuterated Boc-L-Ala-OH Dissolve Dissolve Sample & Add Standard Sample->Dissolve Solvent Deuterated NMR Solvent Solvent->Dissolve Standard Internal Standard Standard->Dissolve NMR Acquire 1H NMR Spectrum Dissolve->NMR Integrate Integrate Signals NMR->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate Result Result Calculate->Result Isotopic Purity (%)

Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Deuterated Boc-L-Ala-OH Dissolve Prepare Dilute Solution Sample->Dissolve Solvent MS-compatible Solvent Solvent->Dissolve MS Acquire High-Resolution Mass Spectrum Dissolve->MS Identify Identify Isotopologue Peaks MS->Identify Integrate Determine Relative Abundances Identify->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate Result Result Calculate->Result Isotopic Purity (%)

Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.

Conclusion

The isotopic purity of commercially available deuterated Boc-L-Ala-OH is a critical parameter that must be carefully assessed to ensure the reliability and accuracy of experimental results. This guide has provided an overview of the typical isotopic purities for common deuterated isotopologues and detailed the primary analytical methods used for their determination. Researchers, scientists, and drug development professionals are encouraged to request and review the certificate of analysis for each batch of deuterated material and, when necessary, perform their own purity verification using the protocols outlined herein. By doing so, the integrity of their research and the quality of their results can be upheld.

An In-depth Technical Guide to the Solubility of Boc-L-Ala-OH in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH), a crucial building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations to elucidate key processes and concepts.

Introduction to Boc-L-Ala-OH

Boc-L-Ala-OH is a derivative of the amino acid L-alanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group prevents unwanted side reactions at the N-terminus while allowing for carboxyl group activation and peptide bond formation. The physicochemical properties of Boc-L-Ala-OH, particularly its solubility, are critical for its handling and application in synthetic chemistry.

Solubility Data

The solubility of Boc-L-Ala-OH is influenced by the polarity of the solvent, temperature, and the crystalline form of the solid. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents.

Solvent CategorySolventChemical FormulaSolubilityTemperature (°C)Citation(s)
Amides Dimethylformamide (DMF)C₃H₇NO~94.6 g/L (1 mmole in 2 ml)Not Specified
Dimethyl Sulfoxide (DMSO)C₂H₆OS100 g/L (100 mg/mL)Not Specified
Alcohols MethanolCH₃OHSolubleNot Specified[1]
EthanolC₂H₅OHSlightly SolubleNot Specified[2]
Ketones AcetoneC₃H₆OSlightly SolubleNot Specified[2]
Halogenated Dichloromethane (DCM)CH₂Cl₂SolubleNot Specified[3]
Ethers DioxaneC₄H₈O₂SolubleNot Specified[4]
Aqueous WaterH₂OSparingly Soluble / InsolubleNot Specified[2][3]

Note: "Soluble" and "Slightly Soluble" are qualitative terms from the cited sources and specific quantitative values were not provided. The value for DMF was calculated based on the source stating "clearly soluble" for 1 mmole (189.21 mg) in 2 ml.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. Below are detailed protocols for two common methods for determining the solubility of crystalline organic compounds like Boc-L-Ala-OH.

This method directly measures the mass of the dissolved solute in a known volume of saturated solution.

Materials and Equipment:

  • Boc-L-Ala-OH (crystalline powder)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of Boc-L-Ala-OH to a vial. The presence of undissolved solid is necessary to ensure saturation.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Sample Collection and Analysis:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette, avoiding any solid particles.

    • Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.[5]

    • Record the exact volume of the filtrate.

    • Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, weigh the dish or vial containing the solid residue.

    • Repeat the drying and weighing process until a constant mass is obtained.[6]

Calculation: The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of filtrate (L))

This method is suitable if the solute has a chromophore that absorbs UV-Vis radiation or can be derivatized to do so. Boc-L-Ala-OH itself has weak UV absorbance, so this method would be most effective with a derivatization agent or for detecting it in the presence of other UV-active species.

Materials and Equipment:

  • Boc-L-Ala-OH

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • (Optional) Derivatization agent

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of Boc-L-Ala-OH of a known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of Boc-L-Ala-OH in the same solvent as described in the gravimetric method (Section 3.1, step 1).

    • After equilibration and settling, withdraw a sample of the supernatant and filter it.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

Calculation:

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess Boc-L-Ala-OH to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature (24-48h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter evaporate Evaporate solvent from known volume of filtrate filter->evaporate weigh Weigh residue until constant mass evaporate->weigh calculate Calculate Solubility (g/L) weigh->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Key Factors Influencing the Solubility of Boc-L-Ala-OH.

References

Stability and Storage of Boc-L-Alanine-d: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-L-alanine-d (Boc-L-Ala-OH-d). The information presented herein is crucial for ensuring the integrity and purity of this reagent, which is widely used in peptide synthesis and other pharmaceutical development applications. The stability of deuterated compounds is generally comparable to their non-deuterated counterparts; therefore, much of the guidance is based on the well-understood properties of Boc-L-Ala-OH.

Physicochemical Properties and General Stability

This compound is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the amino acid, making it less susceptible to degradation under many conditions encountered in a laboratory setting. It is generally considered a stable compound that can be stored for extended periods without significant decomposition when handled and stored correctly. The primary chemical liabilities of Boc-protected amino acids are their susceptibility to acid-catalyzed hydrolysis and, to a lesser extent, thermal decomposition at elevated temperatures.

Recommended Storage Conditions

To maintain the quality and purity of this compound, the following storage conditions are recommended based on information from various suppliers:

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (refrigerated)Minimizes potential for slow degradation over long-term storage.
-20°C (frozen)An alternative for very long-term storage.
Humidity Store in a dry environmentProtects against potential hydrolysis of the Boc group.
Light Store in a light-resistant containerAlthough not highly photosensitive, protection from light is good practice.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.Prevents potential oxidation and reaction with atmospheric moisture.

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Boc protecting group. This can occur under acidic conditions or at high temperatures.

G Boc_Ala_OH_d This compound Carbamic_Acid Carbamic Acid Intermediate Boc_Ala_OH_d->Carbamic_Acid Acid or Heat Ala_OH_d L-Ala-OH-d Isobutylene Isobutylene CO2 Carbon Dioxide Carbamic_Acid->Ala_OH_d Carbamic_Acid->Isobutylene Carbamic_Acid->CO2 G cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, RT & 60°C) HPLC HPLC with UV/MS detection Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, RT & 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, dry heat) Thermal->HPLC Photo Photostability (ICH Q1B guidelines) Photo->HPLC Purity Purity Assessment HPLC->Purity Degradants Identification of Degradants HPLC->Degradants Boc_Ala_OH_d This compound Sample Boc_Ala_OH_d->Acid Boc_Ala_OH_d->Base Boc_Ala_OH_d->Oxidation Boc_Ala_OH_d->Thermal Boc_Ala_OH_d->Photo

An In-depth Technical Guide to Boc-L-Ala-OH and Its Deuterated Analog, Boc-L-Ala-OH-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH) and its deuterated form, N-tert-butoxycarbonyl-L-alanine-d4 (Boc-L-Ala-OH-d4). This document will delve into their physicochemical properties, spectroscopic distinctions, and significant applications in research and drug development, supported by detailed experimental protocols and visual diagrams.

Core Physicochemical and Spectroscopic Differences

Table 1: Comparison of Physicochemical Properties

PropertyBoc-L-Ala-OHBoc-L-Ala-OH-d4Key Differences & Implications
Molecular Formula C₈H₁₅NO₄C₈H₁₁D₄NO₄Presence of four deuterium (B1214612) atoms in the d4 analog.
Molecular Weight 189.21 g/mol [1]193.23 g/mol [2]The ~4 Da mass shift is the basis for its use as an internal standard in mass spectrometry.
Melting Point 78 - 85 °C[1]Not explicitly documented, but expected to be very similar to the non-deuterated form.Isotopic substitution typically has a minimal effect on melting point.
Appearance White to off-white crystalline powder[1]White Solid[3]No significant difference in physical appearance is expected.
Optical Rotation [α]20/D = -25 ± 2º (c=1 in AcOH)[1]Not explicitly documented, but expected to be very similar.Deuteration at these positions is not expected to significantly alter the chiroptical properties.
Solubility Soluble in DMSO, Methanol (B129727)Expected to have similar solubility.Isotopic substitution does not generally alter solubility properties significantly.

Spectroscopically, the differences are most apparent in techniques sensitive to nuclear mass and spin, such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR).

  • Mass Spectrometry (MS): In a mass spectrum, Boc-L-Ala-OH-d4 will exhibit a molecular ion peak (M+) that is 4 Da higher than that of Boc-L-Ala-OH. This distinct mass difference is fundamental to its application as an internal standard in quantitative LC-MS/MS assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • In ¹H NMR, the signals corresponding to the α-proton and the β-methyl protons of Boc-L-Ala-OH will be absent in the spectrum of Boc-L-Ala-OH-d4.

    • Conversely, a ²H (Deuterium) NMR spectrum of Boc-L-Ala-OH-d4 will show signals for the deuterium nuclei, which are absent for Boc-L-Ala-OH.

Applications in Research and Drug Development

The subtle yet significant differences imparted by deuteration make Boc-L-Ala-OH-d4 a valuable tool in various scientific applications, often used in conjunction with its non-deuterated counterpart.

Metabolic Stability and the Kinetic Isotope Effect

Deuteration of a drug candidate at a site of metabolic transformation can slow down its breakdown by cytochrome P450 enzymes. This phenomenon, known as the Kinetic Isotope Effect (KIE) , is due to the greater strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. By comparing the metabolic stability of a compound containing Boc-L-Ala-OH with an analog containing Boc-L-Ala-OH-d4, researchers can probe the metabolic fate of the alanine (B10760859) moiety. If the deuteration leads to a slower rate of metabolism, it indicates that the C-H bonds at the α- or β-positions are involved in a rate-determining metabolic step.

Internal Standards for Quantitative Bioanalysis

One of the most common applications of Boc-L-Ala-OH-d4 is as an internal standard for the accurate quantification of Boc-L-Ala-OH or L-alanine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal internal standard should have nearly identical chemical and physical properties to the analyte but a different mass. Boc-L-Ala-OH-d4 fits this requirement perfectly, as it co-elutes with Boc-L-Ala-OH chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer source. The known concentration of the spiked-in deuterated standard allows for precise quantification of the endogenous, non-deuterated analyte.

Metabolic Flux and Pathway Tracing

Deuterated amino acids are used as tracers to study metabolic pathways. By introducing Boc-L-Ala-OH-d4 into a biological system, researchers can track the incorporation of the labeled alanine into proteins and its conversion into other metabolites. This allows for the elucidation of complex metabolic networks and the measurement of protein turnover rates.

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a hypothetical compound containing Boc-L-Ala-OH versus its deuterated analog containing Boc-L-Ala-OH-d4 in human liver microsomes.

Materials:

  • Test compounds (non-deuterated and deuterated, 10 mM stock solutions in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 100 mM Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile (B52724) with an internal standard (e.g., a structurally unrelated, stable compound) for quenching the reaction.

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

Procedure:

  • Preparation of Incubation Mixture:

    • Thaw HLM on ice. Dilute with phosphate buffer to a final concentration of 1 mg/mL.

    • Prepare working solutions of the test compounds by diluting the stock solutions in buffer to 2 µM.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound working solutions to their respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve to get the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Compare the half-lives of the deuterated and non-deuterated compounds. A significantly longer half-life for the deuterated compound indicates a kinetic isotope effect.

Below is a Graphviz diagram illustrating the workflow for this metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_hlm Dilute Human Liver Microsomes (HLM) add_hlm Add HLM to Plate prep_hlm->add_hlm prep_cpd Prepare Test Compound Working Solutions add_cpd Add Test Compounds prep_cpd->add_cpd add_hlm->add_cpd pre_incubate Pre-incubate (10 min) add_cpd->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Calculate Half-life (t½) analyze->data_analysis

Workflow for an in vitro metabolic stability assay.
Quantification of L-alanine in Plasma using LC-MS/MS with a Deuterated Internal Standard

Objective: To accurately quantify the concentration of L-alanine in human plasma using Boc-L-Ala-OH-d4 as an internal standard after derivatization.

Materials:

  • Human plasma samples

  • L-alanine standards of known concentrations

  • Boc-L-Ala-OH-d4 internal standard solution (known concentration)

  • Protein precipitation solution (e.g., methanol or acetonitrile)

  • Derivatization agent (e.g., to form a more hydrophobic derivative suitable for reversed-phase chromatography)

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

Procedure:

  • Sample Preparation:

    • To a plasma sample, add the Boc-L-Ala-OH-d4 internal standard solution.

    • Add the protein precipitation solution, vortex, and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the derivatization agent and incubate according to the agent's protocol to form the derivatized analyte and internal standard.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the derivatized alanine from other matrix components.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both derivatized L-alanine and derivatized L-alanine-d4 in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of the L-alanine derivative to the peak area of the L-alanine-d4 derivative against the concentration of the L-alanine standards.

    • Calculate the concentration of L-alanine in the unknown plasma samples by using the peak area ratios from the samples and the regression equation from the calibration curve.

The logical workflow for this quantitative analysis is depicted in the following diagram.

LCMS_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis_quant LC-MS/MS Analysis plasma Plasma Sample add_is Add Boc-L-Ala-OH-d4 (Internal Standard) plasma->add_is precipitate Protein Precipitation add_is->precipitate supernatant Collect Supernatant precipitate->supernatant evaporate Evaporate to Dryness supernatant->evaporate derivatize Add Derivatization Agent & Incubate evaporate->derivatize inject Inject Sample derivatize->inject chromatography Chromatographic Separation inject->chromatography ms_detection MRM Detection of Analyte & IS chromatography->ms_detection quantify Quantify using Calibration Curve ms_detection->quantify

Workflow for LC-MS/MS quantification with a deuterated standard.

Alanine in Biological Pathways

L-alanine is a non-essential amino acid that plays a central role in several key metabolic pathways, most notably the glucose-alanine cycle. This cycle is crucial for transporting nitrogen from peripheral tissues, such as muscle, to the liver for conversion to urea (B33335), and for gluconeogenesis.

The Glucose-Alanine Cycle and Gluconeogenesis

During periods of fasting or prolonged exercise, muscle protein is broken down, releasing amino acids. The amino groups are transferred to pyruvate (B1213749) (a product of glycolysis) to form alanine. This alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, and the amino group is used in the urea cycle. The pyruvate is then used as a substrate for gluconeogenesis to produce glucose, which can be released back into the bloodstream to fuel tissues like the brain and muscles.

The following Graphviz diagram illustrates the key steps in the glucose-alanine cycle and its connection to gluconeogenesis.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_blood Bloodstream cluster_liver Liver Muscle_Glucose Glucose Glycolysis Glycolysis Muscle_Glucose->Glycolysis Muscle_Pyruvate Pyruvate Glycolysis->Muscle_Pyruvate Muscle_Alanine Alanine Muscle_Pyruvate->Muscle_Alanine + NH₃ Muscle_Protein Muscle Protein Amino_Acids Amino Acids Muscle_Protein->Amino_Acids NH3 NH₃ Amino_Acids->NH3 Blood_Alanine Alanine Muscle_Alanine->Blood_Alanine Blood_Glucose Glucose Blood_Glucose->Muscle_Glucose Liver_Alanine Alanine Blood_Alanine->Liver_Alanine Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate - NH₃ NH3_Liver NH₃ Liver_Alanine->NH3_Liver Gluconeogenesis Gluconeogenesis Liver_Pyruvate->Gluconeogenesis Liver_Glucose Glucose Gluconeogenesis->Liver_Glucose Liver_Glucose->Blood_Glucose Urea_Cycle Urea Cycle Urea Urea Urea_Cycle->Urea NH3_Liver->Urea_Cycle

References

Applications of Deuterium-Labeled Amino Acids in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled amino acids are powerful and versatile tools in modern scientific inquiry, providing profound insights into complex biological systems. By substituting hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), researchers can introduce a subtle, non-perturbative probe to investigate a wide array of biological processes. This isotopic substitution allows for the precise tracing of metabolic pathways, the elucidation of protein structure and dynamics, and the enhancement of pharmacokinetic profiles of therapeutic agents. This technical guide provides a comprehensive overview of the core applications, experimental methodologies, and data interpretation strategies for leveraging deuterium-labeled amino acids in research and drug development.

Core Applications

The unique physicochemical properties of deuterium-labeled amino acids make them invaluable in several key research areas:

  • Mass Spectrometry-based Quantitative Proteomics: In quantitative proteomics, deuterium-labeled amino acids are fundamental to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This metabolic labeling strategy allows for the accurate relative quantification of protein abundance between different cell populations.[1][2] Cells are cultured in media containing either normal ("light") amino acids or "heavy" amino acids labeled with stable isotopes, including deuterium.[3] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome.[3] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative peak intensities of the light and heavy peptide pairs directly correspond to the relative abundance of the proteins in the two populations.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR spectroscopy, the substitution of protons with deuterons is a powerful technique for simplifying complex spectra and studying the structure and dynamics of large proteins.[5][6] Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "silent" in standard ¹H-NMR experiments. This allows researchers to reduce spectral crowding and aid in the unambiguous assignment of NMR signals to specific amino acid residues by comparing the spectra of protonated and selectively deuterated proteins.[5] This is particularly crucial for determining the three-dimensional structures of proteins and studying their conformational changes upon binding to other molecules.

  • Metabolic Flux Analysis: Deuterium-labeled amino acids are excellent tracers for dissecting metabolic pathways and quantifying the rates of metabolic reactions, known as metabolic flux.[7][8] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[5] This approach is instrumental in understanding how metabolic networks are rewired in various physiological and pathological states, such as cancer.[7][8] For instance, deuterium-labeled glucose can be used to trace glycolytic flux in tumors.[9][10]

  • Drug Metabolism and Pharmacokinetics (DMPK): The "kinetic isotope effect" is a key principle utilized in drug development. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5] Since the metabolic degradation of many drugs involves the enzymatic cleavage of C-H bonds, deuterating specific sites on a drug molecule can slow down its metabolism, leading to an improved pharmacokinetic profile, such as a longer half-life and increased exposure.[11][12][13][14] This strategy has led to the development of several FDA-approved deuterated drugs.[11][12][14]

Data Presentation: Quantitative Summaries

Table 1: Example of Protein Half-Life Determination using Dynamic SILAC

This table illustrates how dynamic SILAC data can be used to determine protein half-lives. The Relative Isotope Abundance (RIA) of heavy-labeled peptides is measured over time, and the decay rate (k_loss) is used to calculate the half-life.

ProteinGeneAverage Half-life (hours)[5]Standard Deviation (hours)Number of Peptides Quantified
Pyruvate KinasePKM72.58.315
Glyceraldehyde-3-phosphate dehydrogenaseGAPDH85.19.212
Actin, cytoplasmic 1ACTB110.212.521
Histone H4HIST1H4A250.725.15
60S ribosomal protein L4RPL445.35.18

Data is hypothetical and for illustrative purposes, based on typical values found in dynamic SILAC experiments.

Table 2: Impact of Deuterium Labeling on Chromatographic Retention Time

This table summarizes the observed retention time shift for deuterated compounds compared to their non-deuterated counterparts in reversed-phase HPLC. A negative shift indicates that the deuterated compound elutes earlier.

CompoundDeuterated AnalogChromatographic ColumnMobile PhaseRetention Time Shift (ΔtR, seconds)Reference
PhenylalaninePhenylalanine-d5C18Acetonitrile/Water with 0.1% Formic Acid-3.5[15]
LeucineLeucine-d3C18Acetonitrile/Water with 0.1% Formic Acid-2.8[6]
TryptophanTryptophan-d5C18Methanol/Water with 0.1% Formic Acid-4.1[6]
IndiplonIndiplon-d3C18Acetonitrile/Water-6.2[13]
OdanacatibOdanacatib-d4C18Methanol/Water-5.5[13]
Table 3: Deuterium-Induced Isotope Shifts in ¹⁵N NMR Chemical Shifts of Ubiquitin

This table shows the one-bond deuterium isotope effect on the ¹⁵N chemical shift (¹Δ¹⁵N(D)) for selected residues in the protein ubiquitin. The isotope shift is sensitive to the local secondary structure and hydrogen bonding environment.

ResidueSecondary Structure¹Δ¹⁵N(D) (ppb)
Lys6β-strand-135
Val17β-strand-140
Gln31α-helix-105
Leu50α-helix-110
Gly76Coil-95

Data adapted from empirical observations of deuterium isotope effects on protein NMR spectra.[16][17]

Experimental Protocols

Protocol 1: Quantitative Proteomics using SILAC

This protocol outlines a typical workflow for a SILAC experiment to compare protein expression between two cell populations.

Materials:

  • SILAC-grade cell culture medium lacking L-lysine and L-arginine

  • "Light" L-lysine and L-arginine

  • "Heavy" deuterium-labeled L-lysine (e.g., L-Lysine-d4) and L-arginine (e.g., L-Arginine-d7)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Trypsin (mass spectrometry grade)

  • Reagents for protein reduction (DTT) and alkylation (iodoacetamide)

  • LC-MS/MS system

Methodology:

  • Cell Adaptation: Culture two populations of cells for at least five to six generations in either "light" SILAC medium (containing normal lysine (B10760008) and arginine) or "heavy" SILAC medium (containing the deuterated lysine and arginine).[18][19] This ensures near-complete incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

  • Cell Harvesting and Mixing: Harvest both cell populations, count the cells, and mix them at a 1:1 ratio.

  • Protein Extraction and Digestion: Lyse the combined cell pellet, quantify the protein concentration, and take a fixed amount of protein for digestion. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides overnight with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the deuterium labeling.

  • Data Analysis: Use SILAC-aware software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "heavy" to "light" peptide ratios. These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.

Protocol 2: Protein Structure and Dynamics Analysis using NMR

This protocol provides a general workflow for preparing a deuterated protein sample for NMR structural analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal medium prepared with 99.9% Deuterium Oxide (D₂O)

  • ¹⁵NH₄Cl and ¹³C-glucose (or deuterated ¹³C-glucose for higher deuteration levels)

  • IPTG for induction

  • Standard protein purification reagents (buffers, chromatography columns)

  • NMR spectrometer

Methodology:

  • Expression and Labeling: Transform the E. coli expression strain with the expression vector. Grow the cells in D₂O-based M9 minimal medium containing ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[17] This will lead to the incorporation of deuterium at most non-exchangeable proton positions.

  • Induction and Cell Harvest: Induce protein expression with IPTG at mid-log phase and continue to grow the cells for several hours. Harvest the cells by centrifugation.

  • Protein Purification: Lyse the cells and purify the deuterated protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). The purification buffers should be prepared in H₂O to allow for the back-exchange of amide protons to ¹H, which is necessary for many standard NMR experiments.

  • NMR Data Acquisition: Prepare a concentrated protein sample in an appropriate NMR buffer. Acquire a suite of multidimensional NMR experiments, such as triple-resonance experiments (e.g., HNCA, HNCACB, HNCO), to assign the backbone and side-chain resonances.[20][21][22]

  • Structure Calculation: Use the assigned chemical shifts and Nuclear Overhauser Effect (NOE) distance restraints to calculate the three-dimensional structure of the protein.

Protocol 3: Metabolic Flux Analysis using ¹³C-MFA with Deuterated Tracers

This protocol describes a general approach for conducting a ¹³C-Metabolic Flux Analysis (MFA) experiment, which can be complemented with deuterium tracers.

Materials:

  • Cell line of interest

  • Culture medium with a defined composition

  • ¹³C-labeled substrates (e.g., [U-¹³C]-glucose)

  • Deuterium-labeled substrates (e.g., deuterated water or amino acids)

  • Metabolite extraction reagents (e.g., cold methanol/water)

  • GC-MS or LC-MS/MS system for metabolite analysis

Methodology:

  • Isotopic Labeling Experiment: Culture the cells in a medium containing a known ¹³C-labeled substrate until isotopic steady state is reached.[2][23][24] Parallel experiments can be performed with different tracers, including deuterated ones, to resolve different parts of the metabolic network.

  • Metabolite Extraction: Quench the metabolism rapidly and extract the intracellular metabolites using a cold solvent mixture.

  • Measurement of Labeling Patterns: Analyze the extracted metabolites by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids.

  • Metabolic Flux Calculation: Use a computational model of the cell's metabolic network and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes.[2][23][24] This is typically done using specialized software that performs a least-squares regression to fit the flux model to the experimental data.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment EGF EGF EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt PIP3 generation mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway, a common target of SILAC-based phosphoproteomics studies.

Experimental Workflow Diagram

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light Cell Culture 1 ('Light' Amino Acids) Mix Mix Cell Populations (1:1) Light->Mix Heavy Cell Culture 2 ('Heavy' Deuterated AAs) Heavy->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Tryptic Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Protein Identification & Quantification LCMS->Quant

Caption: General experimental workflow for a SILAC-based quantitative proteomics experiment.

Logical Relationship Diagram

KIE_Concept cluster_premise Premise cluster_mechanism Mechanism cluster_consequence Consequence Bond_Strength C-D bond is stronger than C-H bond Reaction_Rate Enzymatic cleavage of C-H/C-D bond is often rate-limiting in drug metabolism Bond_Strength->Reaction_Rate leads to Slower_Metabolism Slower rate of metabolism for deuterated drug Reaction_Rate->Slower_Metabolism results in Improved_PK Improved Pharmacokinetic Profile (e.g., longer half-life, increased exposure) Slower_Metabolism->Improved_PK leads to

Caption: Logical relationship illustrating the Kinetic Isotope Effect (KIE) in drug metabolism.

Conclusion

Deuterium-labeled amino acids are indispensable tools that have revolutionized many areas of biological and biomedical research. Their applications, ranging from precise protein quantification in proteomics to the elucidation of complex metabolic networks and the rational design of drugs with improved pharmacokinetic properties, continue to expand. As analytical technologies become more sensitive and synthetic methodologies more sophisticated, the utility of these isotopically labeled building blocks will undoubtedly grow, enabling researchers to address increasingly complex biological questions and accelerate the development of new therapeutics. This guide provides a foundational understanding of the principles and practices for effectively employing deuterium-labeled amino acids in a research setting.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences. Among the arsenal (B13267) of protective chemistry, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the pioneering of solid-phase peptide synthesis (SPPS) by Bruce Merrifield. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its mechanism, applications, and the protocols that have made it a staple in the synthesis of peptides for research and therapeutic development.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] This protection is crucial as it prevents the highly nucleophilic amine from engaging in undesirable side reactions during the formation of peptide bonds, thereby ensuring the sequential and controlled assembly of the peptide chain.[2]

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O) under basic conditions.[3] The mechanism involves a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.

A key characteristic of the Boc group is its stability in basic and nucleophilic conditions, yet its facile removal under acidic conditions. This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, which relies on "graduated acid lability."[4] The temporary Nα-Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups require a much stronger acid, like hydrofluoric acid (HF), for their removal.[2][4]

The deprotection mechanism is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid. This carbamic acid is unstable and readily decarboxylates to release the free α-amino group of the peptide and carbon dioxide gas.[5] The reactive tert-butyl cation that is generated can potentially lead to side reactions, such as the alkylation of nucleophilic residues like methionine or tryptophan. To prevent this, scavengers such as anisole (B1667542), thiocresol, or dimethyl sulfide (B99878) (DMS) are often added to the cleavage and deprotection solutions.[2][6]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc-SPPS strategy involves a repetitive cycle of steps to elongate the peptide chain, which is anchored to an insoluble resin support. This solid-phase approach simplifies the purification process at each stage, as byproducts and excess reagents can be removed by simple filtration and washing.[2]

A typical Boc-SPPS cycle consists of the following steps:

  • Deprotection: The acid-labile Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in dichloromethane (B109758) (DCM).[7] This step exposes the free amino group for the next coupling reaction.

  • Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to generate the free, nucleophilic amine.[1][2]

  • Coupling: The next Boc-protected amino acid is activated by a coupling reagent and then added to the resin-bound peptide. The activated carboxylic acid reacts with the free amino group to form a new peptide bond.[4]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[2]

This cycle is repeated until the desired peptide sequence is fully assembled.

Data Presentation: A Quantitative Perspective on Boc-SPPS

The efficiency of each step in the Boc-SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Comparison of Neutralization Protocols in Boc-SPPS

ProtocolDescriptionAdvantagesDisadvantages
Standard Neutralization A discrete neutralization step with a hindered base (e.g., 10% DIEA in DCM) is performed after Boc deprotection and before the addition of the activated amino acid.[1]Robust and well-established.Requires additional steps and washings, which can increase synthesis time. May not be ideal for sequences prone to aggregation.[1]
In Situ Neutralization The activated Boc-amino acid and the neutralization base are added simultaneously to the TFA salt of the peptide-resin.[1]Faster cycle times due to fewer steps. Can improve coupling yields for difficult sequences by minimizing aggregation.[2][8]Requires careful control of base stoichiometry to avoid side reactions.[9]

Table 2: Overview of Common Coupling Reagents Used in Boc-SPPS

Coupling ReagentDescriptionAdvantagesDisadvantages
DCC/HOBt Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole. A classic carbodiimide-based coupling cocktail.[]Effective and relatively inexpensive.[]Forms an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove.[11]
HBTU/DIEA O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) with DIEA. An aminium salt-based reagent.[]High coupling efficiency and low racemization rates.[]More expensive than DCC/HOBt.[]
HATU/DIEA 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate with DIEA.Generally more efficient than HBTU, especially for hindered couplings.[12]Higher cost.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.High solubility and coupling efficiency, with water-soluble byproducts, making it a "greener" option.[12]Higher cost compared to older reagents.

Table 3: Comparison of Boc and Fmoc SPPS Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile (TFA)[13]Base-labile (Piperidine)[13]
Side-Chain Protection Strong acid-labile (HF, TFMSA)[13]Acid-labile (TFA)[13]
Final Cleavage Harsh (e.g., HF)[13]Mild (e.g., TFA)[13]
Orthogonality Partial (graduated acid lability)[2]Fully Orthogonal[13]
Handling of Difficult Sequences Often preferred for hydrophobic or aggregation-prone peptides due to protonation of the N-terminus during deprotection, which can disrupt secondary structures.[8][]Can be challenging for aggregation-prone sequences.
Typical Purity for Hydrophobic Peptides High[8]May be lower[8]
Safety Requires specialized equipment for handling highly corrosive and toxic HF.[13]Generally safer, avoiding the use of HF.[13]
Cost of Amino Acid Derivatives Generally less expensive.[]Typically more expensive.[]

Experimental Protocols

Protocol for Nα-Boc Protection of an Amino Acid using (Boc)₂O

This protocol describes a general procedure for the protection of the α-amino group of an amino acid.

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Ethyl acetate (B1210297)

  • 5% Citric acid solution or dilute HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH or TEA.

  • Cool the solution to 0°C in an ice bath.

  • Add a slight excess (1.1 equivalents) of (Boc)₂O dissolved in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution or dilute HCl.

  • Extract the Boc-protected amino acid with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.

Protocol for a Manual Boc-SPPS Cycle

This protocol outlines the manual synthesis of a peptide on a Merrifield resin.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Boc-protected amino acid

  • Coupling reagent (e.g., HBTU)

  • Dimethylformamide (DMF), peptide synthesis grade

  • SPPS reaction vessel

  • Shaker

Procedure:

1. Deprotection: a. Swell the Boc-protected peptide-resin in DCM in the reaction vessel. b. Drain the DCM and add a solution of 50% TFA in DCM to the resin. c. Agitate the mixture for 1-2 minutes and drain. d. Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[15] e. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[15]

2. Neutralization (Standard Protocol): a. Add a 5-10% (v/v) solution of DIEA in DCM or DMF to the resin.[15] b. Agitate for 1-2 minutes and drain. Repeat this step two more times.[15] c. Wash the resin with DMF (3-5 times) to remove excess base and prepare for coupling.[15]

3. Coupling: a. In a separate vial, pre-activate the next Boc-amino acid (2-4 equivalents) by dissolving it with an equivalent amount of HBTU in a minimal amount of DMF. Add DIEA (2 equivalents per equivalent of amino acid) to the mixture. b. Add the activated amino acid solution to the neutralized peptide-resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Washing: a. Drain the coupling solution. b. Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times). c. The peptide-resin is now ready for the next deprotection cycle.

Protocol for Peptide Cleavage from Merrifield Resin using HF

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

Materials:

  • Dried peptide-resin

  • Anisole (or other appropriate scavengers)

  • Anhydrous hydrogen fluoride (B91410) (HF)

  • Cold diethyl ether

  • Specialized HF cleavage apparatus

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add the scavenger cocktail. A common scavenger is anisole (10% v/v).[4]

  • Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a vacuum.

  • Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.

  • Filter the mixture to collect the crude peptide.

  • Dissolve the crude peptide in a suitable aqueous buffer for subsequent purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Boc Protection of an Amino Acid

Boc_Protection cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-NH2) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack BocAnhydride (Boc)2O BocAnhydride->Intermediate Base Base (e.g., TEA) BocAminoAcid Boc-Protected Amino Acid Intermediate->BocAminoAcid Collapse & Proton Transfer Byproducts t-Butanol + CO2 + Base-H+ Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amino acid.

Boc-SPPS Deprotection and Neutralization Workflow

Boc_Deprotection_Neutralization Start Boc-Peptide-Resin Deprotection Deprotection (50% TFA in DCM) Start->Deprotection TFA_Salt H3N+-Peptide-Resin (TFA Salt) Deprotection->TFA_Salt Neutralization Neutralization (DIEA in DCM/DMF) TFA_Salt->Neutralization Free_Amine H2N-Peptide-Resin Neutralization->Free_Amine Coupling Ready for Coupling Free_Amine->Coupling

Caption: Boc deprotection and neutralization steps in SPPS.

The Cyclical Workflow of Boc-SPPS

Boc_SPPS_Cycle Deprotection 1. Deprotection (TFA/DCM) Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash3->Deprotection Repeat for next amino acid

Caption: The repetitive cycle of Boc solid-phase peptide synthesis.

References

An In-Depth Technical Guide to Stable Isotope Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling

Stable isotope labeling in mass spectrometry is a powerful and widely used technique for the accurate quantification of proteins and other biomolecules in complex samples.[1] By introducing atoms with non-radioactive, heavy isotopes into proteins or peptides, researchers can create mass-shifted variants of these molecules. These labeled molecules serve as internal standards, allowing for precise relative or absolute quantification when compared to their unlabeled ("light") counterparts.[2] This approach is fundamental to quantitative proteomics, enabling the study of changes in protein abundance, post-translational modifications, and protein-protein interactions in various biological contexts, from basic research to drug discovery.[1][3]

The core principle of stable isotope labeling lies in the mass difference created by the incorporation of isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[4] While chemically identical to their more abundant, lighter counterparts, these heavy isotopes increase the mass of a molecule. This mass difference is readily detectable by a mass spectrometer, allowing for the simultaneous analysis and differentiation of labeled and unlabeled molecules that co-elute during chromatographic separation.[5][6] The ratio of the signal intensities between the heavy and light forms of a peptide directly corresponds to the relative abundance of that protein in the original samples.[7]

This guide provides a comprehensive overview of the most prominent stable isotope labeling techniques, including detailed experimental protocols, data presentation, and visualizations of key workflows and signaling pathways.

Core Labeling Strategies

There are three main strategies for introducing stable isotopes into proteins for mass spectrometry analysis: metabolic labeling, chemical labeling, and enzymatic labeling.

  • Metabolic Labeling: In this in vivo approach, cells are cultured in media where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts.[8] As cells grow and synthesize new proteins, these heavy amino acids are incorporated, leading to a fully labeled proteome.[9] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.[10]

  • Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to specific functional groups on proteins or peptides.[11] This strategy is versatile and can be applied to a wide range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.[12] Key examples include Isotope-Coded Affinity Tags (ICAT), and isobaric tags like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[6][11]

  • Enzymatic Labeling: This technique utilizes enzymes to incorporate heavy isotopes. A common method is ¹⁸O-labeling, where proteases like trypsin catalyze the exchange of two oxygen atoms at the C-terminus of peptides with ¹⁸O from heavy water (H₂¹⁸O) during protein digestion.[13]

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a robust and accurate method for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins during cell growth.[14][15] This technique allows for the direct comparison of two or three different cell populations.

SILAC Experimental Workflow

The general workflow for a SILAC experiment involves an adaptation phase and an experimental phase.[13]

cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase A1 Cell Culture 1 (Light Medium: e.g., Arg0, Lys0) B1 Apply Treatment/ Condition 1 A1->B1 A2 Cell Culture 2 (Heavy Medium: e.g., 13C6-Arg, 13C6-Lys) B2 Apply Treatment/ Condition 2 A2->B2 C Combine Cell Populations (1:1 Ratio) B1->C B2->C D Protein Extraction & Lysis C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis: Peptide Identification & Quantification F->G

A high-level overview of the SILAC experimental workflow.
Detailed Experimental Protocol: SILAC

1. Media Preparation: [16][17]

  • Prepare "light" and "heavy" SILAC media using DMEM or RPMI-1640 lacking lysine (B10760008) and arginine.
  • Supplement the "light" medium with standard L-arginine (Arg0) and L-lysine (Lys0).
  • Supplement the "heavy" medium with heavy isotope-labeled L-arginine (e.g., ¹³C₆-¹⁵N₄-Arg) and L-lysine (e.g., ¹³C₆-¹⁵N₂-Lys).
  • Add dialyzed fetal bovine serum (to minimize unlabeled amino acids), penicillin/streptomycin, and other necessary supplements to both media.

2. Cell Culture and Labeling: [3][10]

  • Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.
  • Passage the cells for at least five to six cell divisions to ensure complete (>97%) incorporation of the heavy amino acids. The exact number of passages depends on the cell line's doubling time.

3. Experimental Treatment:

  • Once fully labeled, apply the desired experimental conditions (e.g., drug treatment, growth factor stimulation) to one or both cell populations.

4. Sample Harvesting and Mixing:

  • Harvest the "light" and "heavy" cell populations.
  • Count the cells from each population and mix them at a 1:1 ratio.

5. Protein Extraction and Digestion:

  • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).
  • Quantify the total protein concentration.
  • Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide.
  • Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.

6. Mass Spectrometry Analysis: [18]

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.

7. Data Analysis:

  • Process the raw MS data using software such as MaxQuant.
  • The software will identify peptides and calculate the heavy-to-light (H/L) or light-to-heavy (L/H) ratios for each peptide based on the intensities of the isotopic envelopes.
  • Protein ratios are then inferred from the corresponding peptide ratios.

Quantitative Data Presentation: SILAC

The following table illustrates how quantitative data from a SILAC experiment comparing epidermal growth factor (EGF) stimulated cells ("Heavy") to unstimulated cells ("Light") might be presented.

ProteinGeneH/L RatioNumber of PeptidesFunction
Epidermal growth factor receptorEGFR1.1015Receptor Tyrosine Kinase
Growth factor receptor-bound protein 2GRB23.508Adaptor Protein
Son of sevenless homolog 1SOS12.8012Guanine Nucleotide Exchange Factor
Shc-transforming protein 1SHC14.2010Adaptor Protein
Mitogen-activated protein kinase 1MAPK11.059Serine/Threonine Kinase
14-3-3 protein zeta/deltaYWHAZ1.207Adaptor Protein

Note: This is example data for illustrative purposes.

Chemical Labeling: Isotope-Coded Affinity Tags (ICAT)

ICAT is an in vitro chemical labeling method that targets cysteine residues in proteins.[19] The ICAT reagent consists of three parts: a thiol-reactive group that specifically labels cysteine, a linker that is isotopically light (containing hydrogen) or heavy (containing deuterium or ¹³C), and an affinity tag (biotin) that allows for the selective enrichment of labeled peptides.[20][21]

ICAT Experimental Workflow

A1 Protein Sample 1 (e.g., Control) B1 Label with Light ICAT Reagent A1->B1 A2 Protein Sample 2 (e.g., Treated) B2 Label with Heavy ICAT Reagent A2->B2 C Combine Labeled Protein Samples B1->C B2->C D Protein Digestion (e.g., Trypsin) C->D E Affinity Purification of Biotin-tagged Peptides D->E F LC-MS/MS Analysis E->F G Data Analysis: Quantification of Light/Heavy Peptide Pairs F->G

A simplified workflow of the ICAT labeling procedure.
Detailed Experimental Protocol: ICAT

1. Protein Extraction and Quantification:

  • Extract total protein from two samples (e.g., control and treated).
  • Accurately determine the protein concentration for each sample.

2. Reduction and Labeling:

  • Reduce the disulfide bonds in the proteins using Tris(2-carboxyethyl)phosphine (TCEP).
  • Label the cysteine residues of one sample with the "light" ICAT reagent and the other sample with the "heavy" ICAT reagent. The reaction is typically carried out for 2 hours at 37°C in the dark.

3. Sample Combination and Digestion: [20]

  • Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.
  • Digest the combined protein mixture into peptides using trypsin overnight at 37°C.

4. Affinity Purification:

5. Mass Spectrometry Analysis:

  • Analyze the enriched peptides by LC-MS/MS.

6. Data Analysis:

  • Process the data to identify the ICAT-labeled peptide pairs and quantify the relative abundance based on the peak intensities of the light and heavy forms.

Quantitative Data Presentation: ICAT

The following table shows example data from an ICAT experiment comparing two different cell states.

ProteinGeneHeavy/Light RatioNumber of PeptidesBiological Process
Peroxiredoxin-1PRDX12.53Response to oxidative stress
ThioredoxinTXN2.12Redox regulation
Glutathione S-transferase PGSTP10.84Detoxification
Protein disulfide-isomeraseP4HB1.15Protein folding
Cofilin-1CFL10.51Actin filament dynamics

Note: This is example data for illustrative purposes.

Chemical Labeling: Isobaric Tagging (TMT and iTRAQ)

Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are powerful chemical labeling techniques that allow for the simultaneous quantification of proteins in multiple samples (up to 18-plex with TMTpro).[9] These isobaric tags have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses, allowing for the relative quantification of peptides from each sample.

TMT/iTRAQ Experimental Workflow

cluster_sample_prep Sample Preparation cluster_labeling Labeling A1 Protein Sample 1 B1 Digestion A1->B1 A2 Protein Sample 2 B2 Digestion A2->B2 A3 ... B3 ... A3->B3 A4 Protein Sample n B4 Digestion A4->B4 C1 Label with Tag 1 B1->C1 C2 Label with Tag 2 B2->C2 C3 ... B3->C3 C4 Label with Tag n B4->C4 D Combine Labeled Peptides C1->D C2->D C3->D C4->D E Fractionation (Optional) D->E F LC-MS/MS Analysis E->F G Data Analysis: Quantification of Reporter Ions F->G

General workflow for TMT/iTRAQ labeling experiments.
Detailed Experimental Protocol: TMT

1. Protein Extraction and Digestion: [1]

  • Extract proteins from each sample and quantify the protein concentration.
  • Reduce disulfide bonds with TCEP and alkylate cysteines with iodoacetamide.
  • Digest the proteins into peptides with trypsin.

2. Peptide Labeling: [11]

  • Reconstitute the TMT reagents in anhydrous acetonitrile.
  • Label the peptides from each sample with a different TMT reagent for 1 hour at room temperature.
  • Quench the labeling reaction with hydroxylamine.

3. Sample Pooling and Fractionation:

  • Combine the labeled peptide samples in equal amounts.
  • For complex samples, fractionate the pooled peptides using high-pH reversed-phase chromatography to increase proteome coverage.

4. LC-MS/MS Analysis:

  • Analyze each fraction by LC-MS/MS using a high-resolution mass spectrometer.
  • The instrument should be configured to perform a synchronous precursor selection (SPS)-based MS3 method for accurate quantification of the TMT reporter ions.

5. Data Analysis:

  • Process the raw data using software such as Proteome Discoverer.
  • The software will identify peptides from the MS/MS spectra and quantify the relative abundance of each peptide in the different samples based on the intensities of the TMT reporter ions in the MS3 spectra.

Quantitative Data Presentation: TMT

The following table presents example data from a TMT experiment analyzing the effects of a drug treatment over time.

ProteinGeneFold Change (6h vs 0h)Fold Change (24h vs 0h)Pathway
Cyclin-D1CCND10.750.50Cell Cycle
Caspase-3CASP31.803.20Apoptosis
B-cell lymphoma 2BCL20.900.65Apoptosis
Heat shock protein 90HSP90AA11.101.05Protein Folding
VimentinVIM1.302.10Cytoskeleton

Note: This is example data for illustrative purposes.

Applications in Drug Development and Signaling Pathway Analysis

Stable isotope labeling techniques are invaluable in drug development and the study of cellular signaling pathways. They can be used to:

  • Identify Drug Targets: By comparing the proteomes of treated versus untreated cells, researchers can identify proteins whose expression or post-translational modification state is altered by a drug candidate.

  • Elucidate Mechanisms of Action: These techniques can help to understand how a drug works by identifying the signaling pathways it affects.

  • Biomarker Discovery: Differentially expressed proteins identified through quantitative proteomics can serve as potential biomarkers for disease diagnosis, prognosis, or response to therapy.

Signaling Pathway Visualization

The following diagrams illustrate how stable isotope labeling can be used to dissect key signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and proliferation and is often dysregulated in cancer.[17] SILAC has been used to study the temporal dynamics of EGFR signaling.[4]

EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment SOS SOS Grb2->SOS Activation Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Nuclear Translocation Proliferation Cell Proliferation, Survival Transcription->Proliferation

Simplified EGFR signaling cascade, a common target of SILAC studies.

PI3K/AKT/mTOR Signaling Pathway

This pathway is central to cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. TMT-based phosphoproteomics can be used to quantify changes in phosphorylation status of key pathway components upon drug treatment.

RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Growth Cell Growth & Protein Synthesis S6K->Growth EIF4EBP1->Growth

The PI3K/AKT/mTOR pathway, often analyzed by TMT phosphoproteomics.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.[21]

Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Response Cellular Response (Proliferation, Apoptosis, etc.) MAPK->Response

A generalized view of the MAPK signaling cascade.

Conclusion

Stable isotope labeling techniques, including SILAC, ICAT, and TMT/iTRAQ, are indispensable tools in modern proteomics and drug development. They provide a robust framework for the accurate quantification of proteins and their modifications, enabling researchers to gain deep insights into complex biological processes. The choice of labeling strategy depends on the specific experimental question, sample type, and available resources. By carefully considering the principles and protocols outlined in this guide, researchers can effectively leverage these powerful techniques to advance their scientific discoveries.

References

Methodological & Application

Application Note: Boc-L-Ala-OH-d for Quantitative Proteomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations or experimental conditions. Metabolic labeling, a powerful in vivo incorporation method, offers the advantage of introducing isotopic labels early in the experimental workflow, minimizing downstream quantitative variability.[1] One such strategy is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are cultured in media containing "heavy" isotopically labeled amino acids, leading to their incorporation into the entire proteome through natural metabolic processes.[2]

This application note details the use of a deuterated N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH-d) as a novel tool for metabolic labeling in quantitative proteomics workflows. The Boc protecting group facilitates cellular uptake and subsequent intracellular deprotection, releasing the deuterated L-alanine for metabolic incorporation into newly synthesized proteins. The mass shift introduced by the deuterium (B1214612) atoms allows for the differentiation and relative quantification of proteins from different samples by mass spectrometry.

Principle of the Method

The core principle involves growing two populations of cells in media that are identical except for the presence of either "light" (natural abundance) or "heavy" (deuterated) Boc-L-alanine. The "heavy" cell population incorporates the deuterated alanine (B10760859) into its proteome. After a specific number of cell divisions to ensure complete labeling, the two cell populations can be subjected to different experimental treatments (e.g., drug treatment vs. control). Following treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by high-resolution mass spectrometry. The relative abundance of a given protein between the two samples is determined by comparing the signal intensities of the peptide pairs that differ only by the mass of the incorporated deuterium atoms.

Advantages of Using this compound

  • In Vivo Labeling: As a metabolic labeling approach, this compound is incorporated into proteins during synthesis, providing an internal standard at the earliest stage of the experiment.[1]

  • High Accuracy: SILAC-based methods are known for their high accuracy in relative protein quantification.[2][3]

  • Versatility: This method can be applied to any cell culture system that can be grown in custom-defined media.

  • Boc-Group Mediated Uptake: The lipophilic nature of the Boc group can potentially enhance cell membrane permeability and uptake of the labeled amino acid.

Experimental Workflow Overview

A typical quantitative proteomics experiment using this compound involves an adaptation phase and an experimental phase.

  • Adaptation Phase: Two cell populations are cultured in parallel. One is grown in "light" medium containing standard Boc-L-Ala-OH, and the other in "heavy" medium containing this compound. The cells are passaged for a sufficient number of doublings to ensure near-complete incorporation of the respective amino acid.

  • Experimental Phase: The "light" and "heavy" labeled cell populations are subjected to the desired experimental conditions (e.g., control vs. treatment).

  • Sample Pooling and Processing: The two cell populations are harvested and combined in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: Proteins are extracted from the combined cell lysate, and subsequently digested into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: The mass spectra are analyzed to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.

Protocols

Protocol 1: Cell Culture and Metabolic Labeling with this compound

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in L-alanine

  • Dialyzed fetal bovine serum (dFBS)

  • Boc-L-Ala-OH ("light")

  • This compound (e.g., d3, d4, or d7) ("heavy")

  • Standard cell culture reagents and equipment

Procedure:

  • Medium Preparation: Prepare "light" and "heavy" SILAC media by supplementing the L-alanine-deficient medium with either Boc-L-Ala-OH or this compound to the desired final concentration. Also, add dFBS and other necessary supplements.

  • Cell Adaptation:

    • Culture two separate populations of the chosen cell line.

    • For the "light" population, use the medium containing Boc-L-Ala-OH.

    • For the "heavy" population, use the medium containing this compound.

    • Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acid.[3]

  • Verification of Incorporation (Optional but Recommended):

    • After five doublings, harvest a small aliquot of the "heavy" labeled cells.

    • Extract proteins, perform a quick in-gel or in-solution digest, and analyze by mass spectrometry.

    • Confirm that the incorporation efficiency of the deuterated alanine is >95%.

Protocol 2: Sample Preparation for Mass Spectrometry

Materials:

  • Labeled cell populations (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Cell Harvest and Lysis:

    • Harvest the "light" and "heavy" labeled cells separately.

    • Wash the cell pellets with ice-cold PBS.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

    • Lyse the combined cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Reduction, Alkylation, and Digestion:

    • Take a desired amount of protein (e.g., 50-100 µg) and reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with IAA in the dark.

    • Digest the proteins into peptides overnight with trypsin at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Sample Storage:

    • Store the dried peptides at -80°C until LC-MS/MS analysis.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in a table for clear comparison. The table should include the protein identification, gene name, sequence coverage, number of unique peptides identified, the calculated protein ratio (Heavy/Light), and the corresponding p-value for statistical significance.

Table 1: Example of Quantitative Proteomic Data from a this compound Labeling Experiment

Protein AccessionGene NameSequence Coverage (%)Unique PeptidesH/L Ratiop-valueRegulation
P02768ALB45151.050.89Unchanged
P60709ACTB62210.980.92Unchanged
P12345XYZ13892.540.001Upregulated
Q67890ABC251120.450.005Downregulated

Visualizations

Diagram 1: Experimental Workflow for Quantitative Proteomics using this compound

G cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_processing Sample Processing & Analysis light_cells Cell Population 1 (Light Medium + Boc-L-Ala-OH) control Control Condition light_cells->control heavy_cells Cell Population 2 (Heavy Medium + this compound) treatment Experimental Treatment heavy_cells->treatment combine Combine Cell Populations (1:1) control->combine treatment->combine lysis Cell Lysis & Protein Extraction combine->lysis digest Protein Digestion (Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for this compound metabolic labeling.

Diagram 2: Principle of Quantification by Mass Spectrometry

G cluster_peptide Peptide Pair from Protein X cluster_ms Mass Spectrum (MS1) light_peptide ...[Ala]... peak1 light_peptide->peak1 heavy_peptide ...[Ala-d]... peak2 heavy_peptide->peak2 ms_axis m/z -> intensity_axis Intensity ^ label1 Light Peptide peak1->label1 quant Relative Quantification: Ratio = Intensity(Heavy) / Intensity(Light) label2 Heavy Peptide peak2->label2

References

Application Notes and Protocols for Boc Deprotection of a Peptide Containing Deuterated Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the Nα-amino group of amino acids. Its removal, or deprotection, is a critical step that must be executed with high fidelity to ensure the successful synthesis of the target peptide. This application note provides a detailed protocol for the Boc deprotection of a peptide containing a deuterated alanine (B10760859) residue.

While the incorporation of stable isotopes like deuterium (B1214612) is a powerful tool in drug discovery and metabolic studies, questions can arise regarding the stability and reactivity of these labeled amino acids under standard synthetic manipulations. This document addresses these concerns by providing a standard protocol, discussing the theoretical implications of deuteration on the deprotection reaction, and outlining best practices for a successful outcome.

Theoretical Considerations: The Impact of Deuteration

A key consideration when working with deuterated compounds is the potential for a kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium atom can lead to a slower reaction rate if the C-H bond is broken in the rate-determining step.

In the case of Boc deprotection with trifluoroacetic acid (TFA), the reaction mechanism involves the protonation of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates. The C-H (or C-D) bonds on the alanine side chain are not directly involved in this process. Therefore, a significant primary kinetic isotope effect is not expected. The stability of the C-D bond is greater than the C-H bond, but this does not influence the rate of Boc group removal.

Based on established chemical principles, the standard Boc deprotection protocols are expected to be fully compatible with peptides containing deuterated alanine residues without the need for significant modifications.

Experimental Protocols

This section details the standard and recommended protocol for the Boc deprotection of a peptide containing deuterated alanine on a solid support.

Materials and Reagents
  • Boc-protected peptide-resin containing deuterated alanine

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavengers (see Table 1 for selection)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Nitrogen gas supply

  • Solid-phase peptide synthesis vessel

  • Shaker

Scavenger Selection

During Boc deprotection, the formation of a reactive tert-butyl cation can lead to the alkylation of sensitive amino acid side chains. The addition of scavengers to the cleavage cocktail is crucial to prevent these side reactions. The choice of scavenger depends on the amino acid composition of the peptide.

Table 1: Scavenger Selection for Boc Deprotection

Amino Acid Residue PresentRecommended Scavenger(s)Concentration (% v/v)
Tryptophan (Trp)Triisopropylsilane (TIS) or Thioanisole2.5 - 5
Methionine (Met)Thioanisole or Dimethylsulfide (DMS)5
Cysteine (Cys)1,2-Ethanedithiol (EDT)2.5
Tyrosine (Tyr)Phenol or Thioanisole5
General Use (no sensitive residues) Water2.5 - 5

Note: For peptides containing multiple sensitive residues, a scavenger cocktail such as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.

Boc Deprotection Protocol

This protocol is for the removal of the N-terminal Boc group during the iterative cycle of solid-phase peptide synthesis.

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • DCM Wash: Drain the DCM and wash the resin twice with DCM.

  • Deprotection Cocktail Addition: Prepare the deprotection cocktail consisting of 25-50% TFA in DCM. If necessary, add the appropriate scavengers (see Table 1). Add the cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the resin slurry at room temperature for 20-30 minutes. A short pre-wash of 5 minutes followed by a longer reaction of 15-25 minutes is also effective.

  • Monitoring the Reaction (Optional): The completion of the deprotection can be monitored using the Kaiser test or by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Cocktail Removal: Drain the deprotection cocktail.

  • Washing: Wash the resin thoroughly to remove residual TFA and scavengers. A typical wash sequence is:

    • DCM (3 times)

    • Methanol (2 times)

    • DCM (3 times)

  • Neutralization: The N-terminal amine is now present as a TFA salt. To proceed with the next coupling step, it must be neutralized to the free amine. Add a solution of 10% DIEA in DCM and agitate for 2-5 minutes.

  • Final Washes: Drain the neutralization solution and wash the resin with DCM (3 times) followed by DMF (3 times) to prepare for the next amino acid coupling.

Workflow Diagram

The following diagram illustrates the key steps in the Boc deprotection process during solid-phase peptide synthesis.

Boc_Deprotection_Workflow cluster_SPPS_Vessel Solid-Phase Synthesis Vessel cluster_Reagents Reagents Start Boc-Peptide-Resin Swell Swell Resin (DCM) Start->Swell Wash1 Wash (DCM) Swell->Wash1 Deprotect Add Deprotection Cocktail (TFA/DCM + Scavengers) Wash1->Deprotect React Agitate (20-30 min) Deprotect->React Wash2 Wash (DCM/MeOH) React->Wash2 Neutralize Neutralize (DIEA/DCM) Wash2->Neutralize Wash3 Wash (DCM/DMF) Neutralize->Wash3 End Deprotected Peptide-Resin (Ready for next coupling) Wash3->End TFA TFA/DCM + Scavengers TFA->Deprotect DIEA DIEA/DCM DIEA->Neutralize

Caption: Workflow for Boc deprotection in SPPS.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for Boc deprotection. As the presence of deuterated alanine is not expected to significantly alter the reaction, these values serve as a reliable guide.

Table 2: Summary of Boc Deprotection Conditions and Expected Purity

Deprotection CocktailReaction Time (min)Typical Purity (%)*Notes
25% TFA in DCM30>95%Standard, mild conditions.
50% TFA in DCM20-30>95%Faster deprotection, standard for most sequences.
50% TFA in DCM with Scavengers20-30>98%For peptides containing Trp, Met, Cys, or Tyr.
4M HCl in Dioxane30>95%Alternative acid for deprotection.

*Typical purity as determined by HPLC analysis of the crude peptide after cleavage from the resin. Actual purity may vary depending on the peptide sequence and synthesis efficiency.

Post-Deprotection and Peptide Cleavage

After the final Boc deprotection, the peptide is cleaved from the solid support and all side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Peptide Cleavage from Resin

A general procedure for cleavage with a "low-high" HF method is as follows:

  • Low HF Treatment: Treat the peptide-resin with a mixture of HF/DMS (25:75 v/v) at 0°C for 2 hours to remove most side-chain protecting groups.

  • High HF Treatment: After evaporation of the low HF mixture, treat the resin with HF/p-cresol (90:10 v/v) at 0°C for 1 hour to cleave the peptide from the resin.

  • Work-up: Evaporate the HF under a stream of nitrogen. Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Purification: The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The Boc deprotection of peptides containing deuterated alanine can be successfully achieved using standard protocols. The presence of deuterium on the alanine side chain is not expected to have a significant impact on the reaction kinetics or outcome due to the nature of the deprotection mechanism. By following the detailed protocols and considering the appropriate use of scavengers, researchers can confidently and efficiently deprotect these labeled peptides, paving the way for their use in a wide range of scientific applications.

Application Notes and Protocols: Boc-L-Ala-OH Coupling Reaction with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a fundamental transformation in the synthesis of peptides and small molecule therapeutics. The coupling of a carboxylic acid and an amine to form this bond requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. This document provides detailed application notes and protocols for the coupling of N-tert-butyloxycarbonyl-L-alanine (Boc-L-Ala-OH) with a primary or secondary amine using the highly efficient uronium-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of the additive HOBt (1-Hydroxybenzotriazole).

HBTU is a popular and effective coupling reagent that rapidly activates carboxylic acids to form a stable HOBt ester, which then readily reacts with an amine.[1] The addition of HOBt is crucial for suppressing racemization, a common side reaction in peptide synthesis, thereby ensuring the stereochemical integrity of the product.[2][3] This method is widely applicable in both solution-phase and solid-phase peptide synthesis due to its high efficiency, fast reaction times, and minimal side reactions.

Reaction Principle

The coupling reaction proceeds via a two-step mechanism. Initially, in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid (Boc-L-Ala-OH) is deprotonated to form the carboxylate anion. This anion then attacks HBTU to generate a highly reactive HOBt active ester intermediate, with the concomitant formation of tetramethylurea as a byproduct. In the subsequent step, the nucleophilic amine attacks the carbonyl carbon of the activated ester, leading to the formation of the desired amide bond and the release of HOBt.

Data Presentation

The selection of an appropriate coupling reagent is critical for maximizing yield and minimizing side reactions. The following table summarizes the typical performance of HBTU/HOBt in comparison to other common coupling reagents for the formation of a peptide bond with Boc-protected amino acids. The data presented are representative values and may vary depending on the specific substrates and reaction conditions.

Coupling ReagentTypical Reaction TimeTypical YieldRacemization LevelKey Advantages & Disadvantages
HBTU/HOBt 30 - 60 minutes >90% Low Advantages: Good balance of high reactivity and cost-effectiveness; reliable for standard couplings.[4] Disadvantages: Can be slightly less effective than HATU in preventing racemization for highly sensitive amino acids.
HATU15 - 45 minutes>90%Very LowAdvantages: Highly reactive, leading to faster and more complete couplings with minimal risk of epimerization, particularly for sterically hindered amino acids.[5] Disadvantages: Higher cost compared to HBTU.
EDC/HOBt1 - 4 hours70 - 90%Low to ModerateAdvantages: Cost-effective; water-soluble byproducts are easily removed during workup.[4] Disadvantages: Generally lower reactivity and longer reaction times compared to uronium-based reagents.

Experimental Protocols

This section provides a detailed protocol for the solution-phase coupling of Boc-L-Ala-OH with a generic primary or secondary amine using HBTU/HOBt.

Materials and Reagents
  • Boc-L-Ala-OH (1.0 equivalent)

  • Amine (primary or secondary, 1.0 - 1.2 equivalents)

  • HBTU (1.1 equivalents)

  • HOBt (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-L-Ala-OH (1.0 eq.), HBTU (1.1 eq.), and HOBt (1.1 eq.).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM.

  • Amine Addition: Add the amine (1.0 - 1.2 eq.) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add DIPEA (2.0 - 3.0 eq.) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Visualizations

Reaction Pathway

Reaction_Pathway Boc_Ala_OH Boc-L-Ala-OH Carboxylate Boc-L-Ala-O⁻ Boc_Ala_OH->Carboxylate DIPEA Active_Ester Boc-L-Ala-OBt (Active Ester) Carboxylate->Active_Ester HBTU HBTU HBTU->Active_Ester Byproduct1 Tetramethylurea HBTU->Byproduct1 Peptide Boc-L-Ala-NH-R (Dipeptide) Active_Ester->Peptide HOBt HOBt Active_Ester->HOBt Amine R-NH₂ Amine->Peptide

Caption: HBTU-mediated amide coupling reaction pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Boc-L-Ala-OH, HBTU, and HOBt B Dissolve in Anhydrous Solvent A->B C Add Amine B->C D Cool to 0 °C C->D E Add DIPEA D->E F Stir at RT (1-4h) E->F G Monitor by TLC/LC-MS F->G H Dilute and Wash G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: General experimental workflow for Boc-L-Ala-OH coupling.

References

Tracking Alanine's Metabolic Journey: An Application Note on Deuterium Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine (B10760859) is a non-essential amino acid central to intermediary metabolism, playing a pivotal role in the glucose-alanine cycle, gluconeogenesis, and as a building block for proteins.[1][2][3][4] Understanding the flux through alanine's metabolic pathways is crucial for elucidating disease mechanisms, particularly in cancer metabolism, diabetes, and neurological disorders, as well as for the development of novel therapeutics.[5] Deuterium (B1214612) labeling, a stable isotope tracing technique, offers a powerful and safe method to track the metabolic fate of alanine in biological systems.[5][6][7] By replacing hydrogen atoms with deuterium, we can trace the incorporation of alanine into various metabolic pools using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][8] This application note provides detailed protocols for using deuterium-labeled alanine to track its metabolic pathways, from the synthesis of the tracer to data analysis.

Core Principles

The fundamental principle behind deuterium labeling for metabolic pathway tracing is the introduction of a "heavy" isotope of hydrogen (deuterium, ²H or D) into a molecule of interest, in this case, alanine. This isotopic enrichment creates a mass shift that can be detected by mass spectrometry, or unique spectral properties observable by NMR.[6][8] When cells or organisms are supplied with deuterated alanine, it is taken up and utilized in the same manner as its unlabeled counterpart. By analyzing the distribution of deuterium in downstream metabolites, we can map the flow of carbon and nitrogen from alanine through interconnected metabolic pathways.

Key Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions in a biological system.[9][10]

  • Drug Discovery and Development: Investigating the metabolic effects of drug candidates and identifying potential off-target effects.[5][7]

  • Disease Mechanism Elucidation: Understanding how metabolic pathways are altered in various diseases.

  • Biomarker Discovery: Identifying novel metabolic markers for disease diagnosis and prognosis.

Experimental Workflow Overview

The overall workflow for tracking the metabolic pathways of alanine using deuterium labeling involves several key stages: the synthesis or acquisition of deuterated alanine, labeling of the biological system (cells or in vivo), extraction of metabolites, and analysis by mass spectrometry or NMR spectroscopy.

experimental_workflow cluster_synthesis Synthesis/Acquisition cluster_labeling Labeling cluster_analysis Analysis synthesis Synthesis of Deuterated Alanine (e.g., L-Alanine-d4) cell_culture Cell Culture Labeling synthesis->cell_culture in_vivo In Vivo Labeling synthesis->in_vivo extraction Metabolite Extraction cell_culture->extraction in_vivo->extraction ms_analysis Mass Spectrometry (GC-MS or LC-MS/MS) extraction->ms_analysis nmr_analysis NMR Spectroscopy extraction->nmr_analysis data_analysis Data Analysis & Flux Calculation ms_analysis->data_analysis nmr_analysis->data_analysis

Caption: A generalized experimental workflow for deuterium labeling studies.

Protocols

Protocol 1: Synthesis of L-Alanine-d4 (Conceptual)

While several methods exist for the synthesis of deuterated amino acids, a common approach involves base-catalyzed hydrogen-deuterium exchange or non-enzymatic transamination. Below is a conceptual protocol for the synthesis of L-Alanine-d4. For detailed, practical synthesis, consulting specialized organic chemistry literature is recommended.

Materials:

  • L-Alanine

  • Deuterium oxide (D₂O)

  • Base catalyst (e.g., sodium deuteroxide in D₂O) or a catalyst like pyridoxal (B1214274) in conjunction with a metal salt (e.g., copper(II) sulfate) for non-enzymatic transamination.[3]

  • Appropriate reaction vessel and workup equipment.

Procedure (Conceptual):

  • Dissolution: Dissolve L-alanine in D₂O.

  • Catalysis: Add the chosen catalyst to the solution.

  • Reaction: Heat the mixture under reflux for a specified period to facilitate H-D exchange at the α- and β-positions. The reaction progress can be monitored by NMR spectroscopy.

  • Workup: After the reaction, neutralize the solution and remove the catalyst.

  • Purification: Purify the resulting L-Alanine-d4 using techniques such as recrystallization or chromatography.

  • Verification: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Protocol 2: Cell Culture Labeling with Deuterated Alanine for Metabolic Flux Analysis

This protocol outlines the steps for labeling adherent mammalian cells with deuterated alanine to trace its metabolic fate.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Alanine-free medium

  • Deuterated L-alanine (e.g., L-Alanine-d4)

  • Dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids.

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks and grow them to the desired confluency (typically 70-80%).

  • Medium Preparation: Prepare the labeling medium by supplementing alanine-free medium with the desired concentration of deuterated L-alanine and other necessary components like dFBS. The concentration of deuterated alanine should ideally match the physiological concentration or the concentration in the standard growth medium.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove the old medium.

  • Labeling: Add the pre-warmed labeling medium to the cells.

  • Incubation: Return the cells to the incubator and incubate for the desired labeling period. The duration can range from minutes to hours, depending on the turnover rate of the metabolic pathway being investigated. A time-course experiment is often recommended to determine the optimal labeling time.

  • Metabolite Quenching and Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites as described in Protocol 3.

Protocol 3: Metabolite Extraction from Adherent Mammalian Cells

This protocol describes a common method for extracting polar metabolites from adherent cells for subsequent analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol (B129727) (80% in water)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching: Place the cell culture plate on dry ice to rapidly halt metabolic activity.

  • Washing: Aspirate the labeling medium and quickly wash the cells twice with ice-cold 0.9% NaCl solution. It is crucial to perform this step quickly to minimize metabolite leakage.

  • Extraction: Add a sufficient volume of -80°C 80% methanol to the plate to cover the cells (e.g., 1 mL for a 6-well plate).

  • Scraping: Use a cell scraper to scrape the cells into the methanol solution.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Lysis: Vortex the tube vigorously and incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 4: Analysis of Deuterated Alanine and its Metabolites by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing amino acids after derivatization.

Materials:

  • Dried metabolite extracts

  • Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Derivatization: Reconstitute the dried metabolite extract in a suitable solvent and add the derivatization reagent (e.g., MTBSTFA). Heat the mixture (e.g., at 70°C for 30 minutes) to form volatile derivatives of the amino acids.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • Gas Chromatograph (GC) Parameters (Example):

      • Injector Temperature: 250°C

      • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium

    • Mass Spectrometer (MS) Parameters (Example):

      • Ionization Mode: Electron Impact (EI)

      • Scan Range: m/z 50-650

  • Data Analysis: Identify the peaks corresponding to alanine and its metabolites based on their retention times and mass spectra. Quantify the isotopic enrichment by analyzing the mass isotopomer distribution of the characteristic fragment ions.

Protocol 5: Analysis of Deuterated Alanine and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the analysis of underivatized amino acids and their metabolites.

Materials:

  • Dried metabolite extracts

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)

  • Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.

    • Liquid Chromatograph (LC) Parameters (Example for HILIC):

      • Column: HILIC column

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A time-dependent gradient from high organic to high aqueous.

    • Mass Spectrometer (MS/MS) Parameters (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with targeted fragmentation. Set up transitions for unlabeled and deuterated alanine and its expected metabolites.

  • Data Analysis: Integrate the peak areas for the different mass isotopologues of alanine and its metabolites. Calculate the fractional enrichment to determine the extent of deuterium incorporation.

Protocol 6: Analysis of Deuterated Alanine and its Metabolites by NMR Spectroscopy

NMR spectroscopy provides detailed information about the position of deuterium atoms within a molecule.

Materials:

  • Dried metabolite extracts

  • Deuterium oxide (D₂O) with an internal standard (e.g., TSP)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extracts in D₂O containing a known concentration of an internal standard.

  • NMR Data Acquisition: Acquire ¹H and/or ²H NMR spectra.

    • ¹H NMR: Use a pulse sequence with water suppression (e.g., NOESYPRESAT).[4][5] The presence of deuterium will lead to changes in the ¹H spectrum, such as the disappearance of signals from deuterated positions and changes in the multiplicity of adjacent proton signals.

    • ²H NMR: Directly observe the deuterium signals. This provides a direct measure of deuterium incorporation at specific molecular sites.

  • Data Analysis: Integrate the relevant peaks in the NMR spectra to quantify the relative abundance of deuterated and non-deuterated species.

Data Presentation

Quantitative data from deuterium labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of Alanine and Related Metabolites in Cancer Cells

MetaboliteConditionFractional Enrichment (M+n / Total)
Alanine (M+4)Control0.65 ± 0.05
Drug Treated0.45 ± 0.07
Pyruvate (M+3)Control0.32 ± 0.04
Drug Treated0.21 ± 0.03
Lactate (M+3)Control0.41 ± 0.06
Drug Treated0.28 ± 0.04
Glutamate (M+3)Control0.15 ± 0.02
Drug Treated0.08 ± 0.01

Data are presented as mean ± standard deviation from n=3 biological replicates. Fractional enrichment represents the proportion of the metabolite pool that is labeled with the indicated number of deuterium atoms.

Table 2: Metabolic Fluxes through Alanine-Related Pathways

Metabolic FluxConditionFlux Rate (nmol/10⁶ cells/hr)
Alanine UptakeControl50.2 ± 4.5
Drug Treated35.8 ± 3.1
Alanine -> PyruvateControl25.1 ± 2.3
Drug Treated15.7 ± 1.9
Pyruvate -> LactateControl18.9 ± 1.7
Drug Treated10.2 ± 1.1
Pyruvate -> TCA CycleControl6.2 ± 0.8
Drug Treated5.5 ± 0.6

Flux rates are calculated from the isotopic enrichment data using metabolic flux analysis software.

Visualizations

Alanine Metabolic Pathways

alanine_metabolism cluster_transamination Transamination Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Alanine Alanine Pyruvate->Alanine ALT TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PDH aKG α-Ketoglutarate Pyruvate->aKG Glutamate Glutamate Alanine->Glutamate Protein Protein Alanine->Protein Protein Synthesis Glutamate->aKG aKG->TCA_Cycle

Caption: Key metabolic pathways involving alanine.

Logical Relationship of Data Analysis

data_analysis_logic raw_data Raw MS or NMR Data peak_integration Peak Integration & Identification raw_data->peak_integration isotopomer_distribution Mass Isotopomer Distribution (MID) Calculation peak_integration->isotopomer_distribution flux_analysis Metabolic Flux Analysis (MFA) isotopomer_distribution->flux_analysis pathway_visualization Pathway Visualization & Interpretation flux_analysis->pathway_visualization

References

Application Notes and Protocols for NMR Analysis of Boc-L-Ala-OH-d₃ Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of peptides incorporating deuterium-labeled Boc-L-alanine (specifically Boc-L-Ala-d₃-OH). Deuterium (B1214612) labeling at the alanine (B10760859) methyl group offers a powerful tool for simplifying complex spectra, aiding in structural elucidation, and enabling quantitative studies.

Introduction to Deuterium Labeling in Peptide NMR

Deuterium (²H) labeling in peptides serves several key purposes in NMR spectroscopy. The primary benefit of substituting protons (¹H) with deuterium is the simplification of ¹H NMR spectra. Since deuterium resonates at a much different frequency than protons, deuterated sites become "invisible" in standard ¹H NMR experiments.[1] This reduction in signal complexity is particularly advantageous in larger peptides where significant resonance overlap can hinder analysis.

Specifically, labeling the methyl group of alanine (Ala-d₃) eliminates the strong singlet or doublet signal from this residue in the ¹H spectrum, which can be beneficial for resolving nearby resonances. Furthermore, the introduction of deuterium can influence relaxation properties, which can be exploited in more advanced NMR experiments to study peptide dynamics.

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is an absolute quantification method that can determine the purity and concentration of a peptide sample without the need for a specific calibration curve for the analyte.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the analyte's concentration can be precisely determined.[4]

qNMR Experimental Protocol

Objective: To determine the purity and concentration of a Boc-L-Ala-d₃-OH labeled peptide using an internal standard.

Materials:

  • Boc-L-Ala-d₃-OH labeled peptide sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with a known percentage of H₂O)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the peptide sample (e.g., 5-10 mg) and the internal standard (e.g., 5-10 mg) using an analytical balance. The exact masses should be recorded.[3]

    • Dissolve both the peptide and the internal standard in a precise volume of deuterated solvent (e.g., 0.6 mL) in a clean vial.

    • Ensure complete dissolution, then transfer the solution to a high-quality NMR tube.[5]

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • Crucial Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation and accurate integration. A typical starting value is 30 seconds.[4]

      • Pulse Angle: Use a 90° pulse for maximum signal intensity.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the peptide (e.g., the Boc group protons) and a well-resolved signal from the internal standard.

    • Calculate the purity or concentration using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Quantitative Data Summary
Analyte SignalPeptide Integral (I_peptide)Standard SignalStandard Integral (I_std)Calculated Purity (%)
Boc group (9H)12.54Maleic Acid (2H)2.8998.2

Note: The data in this table is representative and will vary based on experimental conditions and sample purity.

Structural Elucidation using 2D NMR Spectroscopy

A suite of 2D NMR experiments is essential for the complete resonance assignment and structural characterization of peptides. For a Boc-L-Ala-d₃-OH labeled peptide, the absence of the alanine methyl protons simplifies the analysis of neighboring residues.

1D NMR Analysis: Protiated vs. Deuterated Boc-L-Ala-OH

The most immediate effect of deuteration is observed in the 1D ¹H NMR spectrum. The quartet or doublet corresponding to the alanine methyl group in the protiated form will be absent in the deuterated analogue. A small upfield shift (isotope effect) may be observed for the adjacent α-proton.[6]

Table of Representative ¹H and ¹³C Chemical Shifts for Boc-L-Ala-OH and Boc-L-Ala-d₃-OH in CDCl₃

AtomBoc-L-Ala-OH ¹H (ppm)Boc-L-Ala-OH ¹³C (ppm)Boc-L-Ala-d₃-OH ¹H (ppm)Boc-L-Ala-d₃-OH ¹³C (ppm)
C(CH₃)₃1.45 (s, 9H)28.41.45 (s, 9H)28.4
CH₃1.43 (d, 3H, J=7.2 Hz)18.6Not Applicable17.9 (septet, J≈20 Hz)
α-CH4.35 (q, 1H, J=7.2 Hz)49.44.34 (s, 1H)49.1
C(CH₃)₃-80.0-80.0
C=O (Boc)-155.2-155.2
C=O (Acid)-178.5-178.5
NH5.05 (br s, 1H)-5.05 (br s, 1H)-
COOH10.5 (br s, 1H)-10.5 (br s, 1H)-

Note: Chemical shifts are approximate and can vary with solvent and concentration. The ¹³C signal of the deuterated methyl group will appear as a multiplet due to ¹³C-²H coupling and will be significantly broader and less intense than the corresponding signal in the protiated sample.

2D NMR Experimental Protocols
  • Concentration: Dissolve 5-10 mg of the peptide in 0.5-0.6 mL of a suitable deuterated solvent to achieve a concentration of approximately 1-5 mM.[2]

  • Solvent: For observing exchangeable amide protons, use a solvent mixture of 90% H₂O / 10% D₂O or a deuterated organic solvent like DMSO-d₆. For non-exchangeable protons, D₂O can be used.

  • Additives: A pH buffer (e.g., phosphate (B84403) buffer) is often necessary to maintain a stable pH. The total salt concentration should ideally be kept low to minimize line broadening.[7]

The HSQC experiment correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).[8] This is particularly useful for assigning carbon and nitrogen resonances.

Protocol:

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 160-180 ppm

    • Number of Increments (t₁): 128-256

    • Number of Scans (ns): 4-16 per increment

    • Recycle Delay (d1): 1.5-2.0 s

  • Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform phase and baseline correction in both dimensions.

  • Analysis: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. For the Boc-L-Ala-d₃-OH residue, no cross-peak will be observed for the methyl group, confirming the deuteration.

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for linking different amino acid residues and establishing the peptide sequence.[9]

Protocol:

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 200-220 ppm (to include carbonyls)

    • Number of Increments (t₁): 256-512

    • Number of Scans (ns): 8-32 per increment

    • Recycle Delay (d1): 1.5-2.0 s

    • Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.

  • Data Processing: Similar to HSQC processing.

  • Analysis: Look for correlations from the α-proton of the deuterated alanine to the carbonyl carbons of the preceding residue and its own carbonyl carbon. Also, observe correlations from the NH proton to nearby carbons.

The NOESY experiment identifies protons that are close in space (< 5 Å), providing crucial information for determining the three-dimensional structure of the peptide.[10]

Protocol:

  • Acquisition Parameters:

    • Spectral Width (¹H in both dimensions): 10-12 ppm

    • Number of Increments (t₁): 256-512

    • Number of Scans (ns): 16-64 per increment

    • **Recycle Delay (d1):### 4. Visualized Workflows and Signaling Pathways

Experimental Workflow for NMR Analysis of a Labeled Peptide

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis synthesis Peptide Synthesis with Boc-L-Ala-d3-OH purification Purification (HPLC) synthesis->purification qnmr_prep qNMR Sample Prep: - Weigh Peptide & Standard - Dissolve in Deuterated Solvent purification->qnmr_prep struct_prep Structural NMR Sample Prep: - Dissolve in Buffered H2O/D2O or DMSO-d6 purification->struct_prep qnmr_acq 1D 1H qNMR (d1 > 5*T1) qnmr_prep->qnmr_acq oneD_acq 1D 1H & 13C NMR struct_prep->oneD_acq qnmr_analysis Purity & Concentration Calculation qnmr_acq->qnmr_analysis twoD_acq 2D NMR Experiments: - HSQC - HMBC - NOESY oneD_acq->twoD_acq assignment Resonance Assignment twoD_acq->assignment structure 3D Structure Calculation & Refinement assignment->structure structure_elucidation_workflow cluster_assignment Resonance Assignment cluster_structure Structure Calculation start Acquired 2D NMR Data (HSQC, HMBC, NOESY) hsqc HSQC: Assign Cα-Hα pairs start->hsqc hmbc HMBC: Link spin systems via long-range correlations hsqc->hmbc Provides starting points noesy NOESY: Identify through-space proton-proton contacts hmbc->noesy Confirms sequence noe_restraints Extract distance restraints from NOESY cross-peaks noesy->noe_restraints structure_calc Computational modeling (e.g., simulated annealing) noe_restraints->structure_calc refinement Structure refinement and validation structure_calc->refinement final_structure Final 3D Peptide Structure refinement->final_structure qnmr_pathway sample_prep 1. Prepare Sample: Analyte + Internal Standard (Known Masses) data_acq 2. Acquire 1D 1H Spectrum (Quantitative Parameters) sample_prep->data_acq processing 3. Process Spectrum: - Phasing - Baseline Correction data_acq->processing integration 4. Integrate Signals: - Analyte Peak (I_analyte) - Standard Peak (I_std) processing->integration calculation 5. Calculate Purity/Concentration (Using Formula) integration->calculation result Final Quantitative Result calculation->result

References

Application Notes and Protocols for the Manual Boc-SPPS Incorporation of Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a foundational and robust method for the synthesis of peptides.[1] This technique is particularly advantageous for the synthesis of hydrophobic or "difficult" peptide sequences.[1] The incorporation of deuterated amino acids into peptides offers a powerful tool for various applications in research and drug development, including metabolic studies, pharmacokinetic analysis, and structural biology using techniques like mass spectrometry and NMR.[2][3] The deuterium (B1214612) label can alter the metabolic fate of a peptide due to the kinetic isotope effect, potentially leading to improved therapeutic properties.[2]

These application notes provide a detailed protocol for the manual incorporation of deuterated amino acids using Boc-SPPS. While the fundamental steps of Boc-SPPS remain the same, special considerations regarding potential kinetic isotope effects on coupling rates and the stability of the deuterium label during acidic deprotection and cleavage steps are highlighted.

Data Presentation: Coupling Efficiencies in Boc-SPPS

The successful synthesis of a peptide is highly dependent on the efficiency of each coupling step. The following table summarizes the coupling efficiencies for various amino acid pairings using the classical Boc-benzyl strategy. This data, derived from the synthesis of over 500 peptides, serves as a valuable baseline for planning the synthesis of deuterated peptides.[4]

Note: The following data pertains to the coupling of non-deuterated amino acids. Currently, there is a lack of specific quantitative data directly comparing the coupling efficiencies of deuterated versus non-deuterated amino acids in Boc-SPPS. It is plausible that the kinetic isotope effect could lead to slightly slower reaction rates for deuterated amino acids, potentially requiring extended coupling times or double coupling protocols for optimal incorporation.

Table 1: Incomplete Coupling Frequencies in Boc-SPPS [4]

Carboxyl-Reacting Amino AcidAmine-Reacting ResiduePercentage of Incomplete Couplings (<99%)Percentage of Highly Incomplete Couplings (<98%)
His Gln25.012.5
Leu20.010.0
Ala18.29.1
Thr Gln22.211.1
Arg20.010.0
Ile16.78.3
Arg Gln20.010.0
Leu18.29.1
Ala16.78.3
Val Gln18.29.1
Ile16.78.3
Leu15.47.7
Ile Gln16.78.3
Leu15.47.7
Ala14.37.1
Gln Gln15.47.7
Leu14.37.1
Arg12.56.3

This table is a representative sample of the most challenging couplings as identified in the cited literature. For comprehensive data, please refer to the original publication.

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating a deuterated amino acid using Boc chemistry.

Materials and Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide), 100-200 mesh, 1% DVB, with a substitution of 0.5-1.0 mmol/g.

  • Boc-Protected Amino Acids: Standard and deuterated Boc-amino acids with appropriate side-chain protection (e.g., Boc-L-Ala-OH, Boc-L-(2,3,3,3-d4)Ala-OH).

  • Solvents (Peptide Synthesis Grade):

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Isopropyl alcohol (IPA)

    • Methanol (MeOH)

    • Diethyl ether (cold)

  • Reagents for Deprotection:

    • Trifluoroacetic acid (TFA)

  • Reagents for Neutralization:

    • N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagents:

    • N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) OR

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Cleavage Reagents:

    • Anhydrous Hydrogen Fluoride (B91410) (HF) - EXTREMELY HAZARDOUS, requires specialized apparatus and safety precautions.

    • Scavengers (e.g., anisole, p-cresol)

  • Monitoring Reagent:

    • Kaiser test kit (Ninhydrin test)

Manual Boc-SPPS Workflow for Incorporating a Deuterated Amino Acid

The following diagram illustrates the cyclical nature of the manual Boc-SPPS process.

Boc_SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle Deprotection 1. Boc Deprotection (TFA in DCM) Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA-d_x, HBTU/DCC) Wash2->Coupling Wash3 Wash (DCM, DMF) Coupling->Wash3 Kaiser_Test 4. Monitoring (Kaiser Test) Wash3->Kaiser_Test Kaiser_Test->Deprotection Next Cycle Kaiser_Test->Coupling Incomplete (Recouple) Final_Cleavage Final Cleavage (HF/Scavengers) Kaiser_Test->Final_Cleavage Complete Resin_Prep Resin Swelling (DCM) Resin_Prep->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for manual Boc-SPPS.

Step-by-Step Protocol

1. Resin Preparation and First Amino Acid Loading

  • Place the desired amount of resin (e.g., 1 g) in a reaction vessel.

  • Swell the resin in DCM (10-15 mL/g of resin) for 1-2 hours with gentle agitation.

  • For Merrifield resin, the first Boc-amino acid is typically attached via a cesium salt method to minimize racemization.[5] For MBHA resin, the first amino acid is coupled using standard coupling protocols.[5]

2. The Synthesis Cycle (Repeated for each amino acid)

a. Boc Deprotection [5]

  • Wash the resin with DCM (3 x 10 mL/g).

  • Add a solution of 50% TFA in DCM (10 mL/g) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.

  • Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g), followed by IPA (2 x 10 mL/g), and finally DCM (3 x 10 mL/g).

b. Neutralization [6]

  • Wash the resin with 10% DIEA in DCM (2 x 10 mL/g), agitating for 2 minutes each time.

  • Wash the resin thoroughly with DCM (5 x 10 mL/g) to remove excess base.

c. Amino Acid Coupling (Incorporation of Deuterated Amino Acid)

This step is identical for both standard and deuterated Boc-amino acids. However, refer to the "Critical Considerations" below.

  • HBTU Coupling (Recommended):

    • In a separate vessel, dissolve the Boc-amino acid (deuterated or non-deuterated, 3-4 equivalents relative to resin substitution) and HBTU (3-4 equivalents) in a minimal amount of DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • DCC/HOBt Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.

    • Add this solution to the resin, followed by DCC (3-4 equivalents) in DCM.

    • Agitate the mixture for 2-4 hours at room temperature.

d. Monitoring the Coupling Reaction

  • After the coupling reaction, take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.

  • A blue color indicates the presence of free primary amines, signifying an incomplete reaction. A yellow or colorless result indicates a complete coupling.

  • If the coupling is incomplete, repeat the coupling step (double coupling).

e. Washing

  • After a complete coupling, wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g) to remove excess reagents and byproducts.

3. Final Cleavage and Deprotection [7]

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed in a specialized, well-ventilated HF apparatus by trained personnel with appropriate personal protective equipment.

  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Transfer the dried peptide-resin to the HF reaction vessel.

  • Add the appropriate scavengers (e.g., a 9:1 ratio of HF to anisole).

  • Cool the reaction vessel to 0°C.

  • Carefully condense the anhydrous HF into the vessel (approximately 10 mL/g of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide extensively with cold diethyl ether to remove scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

4. Purification and Analysis

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., containing a small amount of acetic acid or TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm the correct mass and the incorporation of the deuterium label.

Critical Considerations for Incorporating Deuterated Amino Acids

The following diagram outlines the logical considerations when incorporating a deuterated amino acid.

Deuterated_AA_Considerations cluster_coupling Coupling Step cluster_cleavage Cleavage Step Start Incorporate Deuterated Amino Acid KIE Kinetic Isotope Effect? Start->KIE Extend_Coupling Extend Coupling Time / Double Couple KIE->Extend_Coupling Yes (Potential for slower reaction) Standard_Coupling Standard Coupling Protocol KIE->Standard_Coupling No (Assume similar reactivity) HD_Exchange H/D Back-Exchange Risk? (especially with HF) Extend_Coupling->HD_Exchange Standard_Coupling->HD_Exchange Proceed Proceed with Caution (Analyze product carefully) HD_Exchange->Proceed Possible No_Data Limited Data Available HD_Exchange->No_Data Analysis Post-Synthesis Analysis (Mass Spectrometry) Proceed->Analysis

Caption: Decision-making for deuterated amino acid incorporation.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. While the alpha-carbon-hydrogen bond is not broken during the peptide coupling reaction, there could be secondary kinetic isotope effects that might slightly slow down the reaction rate. It is prudent to monitor the coupling reaction of the deuterated amino acid closely using the Kaiser test. If the reaction appears sluggish, extending the coupling time or performing a routine double coupling for the deuterated residue is recommended.

  • Stability of the Deuterium Label (H/D Exchange):

    • During Deprotection (TFA): The deuterium on the alpha-carbon of an amino acid is generally stable to the moderately acidic conditions of TFA deprotection. Studies on deuterated tryptophan have shown no clear isotopic effect on its acid stability.[8]

    • During Cleavage (HF): The stability of C-D bonds to the extremely strong acid, liquid HF, is less well-documented in the context of SPPS. There is a theoretical risk of H/D back-exchange at the alpha-carbon, which would result in the loss of the deuterium label. The extent of this potential back-exchange is likely sequence-dependent and influenced by the electronic environment of the C-D bond. Therefore, it is crucial to analyze the final peptide product by high-resolution mass spectrometry to confirm the retention of the deuterium label.

Conclusion

The manual Boc-SPPS procedure is a viable method for incorporating deuterated amino acids into synthetic peptides. By following the standard, well-established protocols for Boc-SPPS and giving special consideration to the potential for slightly altered reaction kinetics and the stability of the deuterium label, researchers can successfully synthesize deuterated peptides for a wide range of applications. Careful monitoring of the coupling reaction and thorough analysis of the final product are paramount to ensure the desired deuterated peptide is obtained with high purity and the intended level of deuterium incorporation.

References

Application Notes and Protocols for Cleavage and Deprotection in Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the critical deprotection and cleavage steps in tert-butyloxycarbonyl (Boc) Solid-Phase Peptide Synthesis (SPPS). Proper execution of these procedures is paramount to achieving high yield and purity of the final peptide product.

Introduction to Boc SPPS Chemistry

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS utilizes the acid-labile Boc group for temporary Nα-amino protection and more acid-stable, benzyl-based protecting groups for amino acid side chains.[1] This approach involves a two-stage acid treatment: a milder acid for the repetitive cleavage of the Nα-Boc group during synthesis and a strong acid for the final cleavage of the peptide from the resin, which simultaneously removes the side-chain protecting groups.[2]

Part 1: Nα-Boc Group Deprotection

The removal of the temporary Nα-Boc protecting group is a crucial step repeated in each cycle of peptide chain elongation. The most common reagent for this is trifluoroacetic acid (TFA).[3] This deprotection step generates a terminal α-amino group as a trifluoroacetate (B77799) salt, which must be neutralized before the next coupling step.[3]

Boc Deprotection and Neutralization Workflow

The following diagram illustrates the cyclical process of Boc deprotection and neutralization.

Start Boc-Peptide-Resin Deprotection Boc Deprotection: 50% TFA in DCM Start->Deprotection TFA_Salt H₂N⁺-Peptide-Resin (TFA Salt) Deprotection->TFA_Salt 15-30 min Wash1 Wash (DCM, IPA) Neutralization Neutralization: 10% DIEA in DCM Wash1->Neutralization Free_Amine H₂N-Peptide-Resin (Free Amine) Neutralization->Free_Amine 2 x 2 min Wash2 Wash (DCM) NextStep Ready for Next Amino Acid Coupling Wash2->NextStep TFA_Salt->Wash1 Free_Amine->Wash2

Caption: Workflow for cyclical Boc deprotection and neutralization.

Standard Boc Deprotection Protocol

This protocol describes the standard method for removing the Nα-Boc group from the peptide-resin.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Deprotection Solution: 50% (v/v) TFA in DCM.[4]

  • Optional: 0.5% Dithioethane (DTE) if Cys, Met, or Trp are present.[1][4]

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Pre-wash: Drain the DCM and add the Deprotection Solution (10 mL per gram of resin). Agitate for 5 minutes.[4]

  • Deprotection: Drain the solution and add a fresh portion of the Deprotection Solution. Agitate for an additional 15 to 25 minutes at room temperature.[4]

  • Washing: Drain the deprotection solution. Wash the peptide-resin thoroughly to remove residual acid. A typical wash sequence is:

    • DCM (3 times)[4]

    • Isopropanol (IPA) (2 times)[4]

    • DCM (3 times)

Neutralization Protocol

This step converts the terminal ammonium (B1175870) salt to a free amine, which is necessary for the subsequent coupling reaction.[3]

Materials:

  • TFA salt of peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Neutralization Solution: 10% (v/v) DIEA in DCM.[3]

Procedure:

  • First Neutralization: Add the Neutralization Solution (10 mL per gram of resin) to the washed peptide-resin. Agitate for 2 minutes.[3]

  • Drain: Drain the neutralization solution.

  • Second Neutralization: Repeat the neutralization step with fresh solution for another 2 minutes.[4]

  • Washing: Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA and the resulting salt.[3][5] The resin is now ready for the next coupling cycle.

Part 2: Final Cleavage and Side-Chain Deprotection

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[5] Due to the generation of highly reactive carbocations from the protecting groups, scavengers must be included in the cleavage cocktail to prevent side reactions with sensitive amino acid residues.[6][7]

Final Cleavage Workflow

This diagram outlines the general steps for the final cleavage of the peptide from the resin.

Start Dried Peptide-Resin Pre_Cleavage Pre-Cleavage Steps (e.g., Dnp/For removal) Start->Pre_Cleavage Cleavage Strong Acid Cleavage (e.g., HF, TFMSA) + Scavengers Start->Cleavage If not needed Pre_Cleavage->Cleavage If needed Evaporation Acid Evaporation Cleavage->Evaporation 1-2 hours Precipitation Precipitate Peptide in Cold Ether Evaporation->Precipitation Wash_Filter Wash & Filter Precipitation->Wash_Filter End Crude Peptide (Ready for Purification) Wash_Filter->End

Caption: General workflow for final peptide cleavage and isolation.

Pre-Cleavage Deprotection Protocols

Certain side-chain protecting groups are not removed by HF and require a separate deprotection step before the final cleavage.

  • His(Dnp) Deprotection: The dinitrophenyl group must be removed from histidine residues.[8][9]

    • Swell the resin in dimethylformamide (DMF).

    • Treat with a 20-fold molar excess of thiophenol in DMF.[8]

    • Agitate for 1-2 hours at room temperature (or overnight).[8]

    • Wash thoroughly with DMF, methanol, and DCM.[8]

  • Trp(For) Deformylation: The formyl group on tryptophan is stable to strong acids.[8]

    • Cool a solution of 10% piperidine (B6355638) in DMF to 0-5°C in an ice bath.[4]

    • Add the peptide-resin and stir for 2 hours at this temperature.[4]

    • Wash thoroughly before proceeding to the final cleavage.

Final Cleavage Cocktails and Conditions

The choice of cleavage reagent and scavenger cocktail depends on the peptide sequence and the type of resin used. Anhydrous HF is the most common reagent, but alternatives like trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are also used.[10]

Table 1: Common Cleavage Cocktails for Boc-SPPS

ReagentCompositionConditionsTarget Resin / Notes
Standard HF 90% HF / 10% Anisole (B1667542) (v/v)0°C, 45-60 min[4][5]General purpose for Merrifield, PAM, BHA, MBHA resins. Anisole scavenges benzyl (B1604629) and t-butyl cations.[5][8]
Low-High HF Low: 25% HF / 65% DMS / 10% p-cresol (B1678582) (or p-thiocresol for Trp(For))High: 90% HF / 10% p-cresolLow: 0°C, 2 hoursHigh: 0°C, 30-60 min[8]Minimizes side reactions via an SN2 mechanism for initial deprotection.[8] Recommended for complex peptides.
TFMSA TFMSA / TFA / ScavengersVaries; often used with thioanisole, m-cresol (B1676322)Alternative to HF. Does not deprotect Arg(NO2) or Arg(Tos).[8]
TMSOTf TMSOTf / TFA / m-cresol (e.g., 1.95:6.90:1.2 mL)0°C, 2 hoursAnother alternative to HF. Arg(Tos) cleavage may require longer reaction times.[4]

Table 2: Common Scavengers and Their Applications

ScavengerFunctionUsed ForNotes
Anisole Traps t-butyl and benzyl cationsGeneral purpose, protects Trp[8]Most widely used scavenger for HF cleavage.[8]
Thioanisole Soft nucleophile, prevents alkylationProtects Met, CysAvoid if peptide contains Trp, as it can cause indole (B1671886) alkylation.[8]
Thiocresol Sulfur-containing scavengerProtects Met, CysOften used in combination with anisole and DMS.[4][8]
Dimethyl Sulfide (DMS) Used in "low HF" cleavageReduces Met(O) to Met, promotes SN2 mechanism[8]Key component of the low-high HF procedure.
Triisopropylsilane (TIS) Reduces and traps carbocationsGeneral purpose, protects TrpCommonly used in TFA-based cleavage cocktails.
1,2-Ethanedithiol (EDT) Reduces disulfide bonds, scavengesProtects Cys, removes Trp(For) group[8]Important for Cys-containing peptides to prevent dimerization.
Water Traps t-butyl cationsGeneral purposeOften included in TFA-based cocktails in small amounts (2.5-5%).[2][11]
Standard High HF Cleavage Protocol

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic, corrosive, and volatile. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.[9]

Materials:

  • Dried peptide-resin

  • Anhydrous HF

  • Scavenger (e.g., Anisole)

  • Specialized HF cleavage apparatus

  • Cold diethyl ether (peroxide-free)[9]

Procedure:

  • Preparation: Place the dried peptide-resin (typically 200 mg - 1 g) into the HF-resistant reaction vessel.[5][9]

  • Add Scavenger: Add the appropriate scavenger cocktail. For a standard cleavage, use 1 mL of anisole per 9 mL of HF (10% v/v).[5]

  • Cooling: Cool the reaction vessel to approximately -5°C to 0°C using a dry ice/solvent bath.[5]

  • HF Distillation: Carefully distill anhydrous HF into the reaction vessel under vacuum (approx. 10 mL per gram of resin).[4]

  • Cleavage Reaction: Stir the mixture at 0°C for 45 to 60 minutes. For peptides containing multiple Arg(Tos) residues, the reaction time may be extended up to 2 hours.[4][8]

  • HF Evaporation: After the reaction is complete, evaporate the HF under a vacuum. The HF is typically trapped and neutralized with a base like calcium oxide.[9]

  • Peptide Precipitation: Once the HF is removed, wash the resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.[5]

  • Isolation: Filter the solid to separate the resin from the precipitated peptide. Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic-soluble impurities.[6]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolution: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) for subsequent purification by HPLC.[5]

References

Application Notes & Protocols: Utilizing Deuterated Amino Acids for Precise Protein Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of proteins is fundamental to understanding cellular processes, identifying biomarkers, and developing novel therapeutics. Stable isotope labeling with deuterated amino acids, coupled with mass spectrometry (MS), has emerged as a powerful and cost-effective strategy for quantitative proteomics.[1] By introducing a mass difference between proteins from different experimental conditions, this technique allows for accurate relative and absolute quantification of protein abundance and turnover rates.[2][3]

This document provides detailed application notes and protocols for the use of deuterated amino acids in protein quantification, with a focus on two primary methodologies: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and metabolic labeling with deuterium (B1214612) oxide (D₂O or heavy water).

Principle of Isotopic Labeling

The core principle involves replacing hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H or D), within specific amino acids.[1] This substitution creates a predictable mass shift in the labeled proteins and their constituent peptides, which can be readily detected by mass spectrometry.[1] When "heavy" (deuterated) and "light" (non-deuterated) samples are mixed, the relative peak intensities of the isotopic peptide pairs in the mass spectrum directly correspond to the relative abundance of the protein in the original samples.[2]

Advantages of Using Deuterated Amino Acids:

  • Cost-Effective: Deuterium labeling can be a more affordable alternative to labeling with ¹³C and ¹⁵N isotopes.[1]

  • High Incorporation Efficiency: Metabolic labeling ensures near-complete incorporation of the deuterated amino acids into the proteome.[4][5]

  • Reduced Sample Handling Errors: Combining samples early in the workflow minimizes variability introduced during sample preparation.[4][6]

  • Versatility: Applicable to a wide range of biological systems, including cell culture and whole organisms.[4][7][8]

Application 1: Relative Protein Quantification using SILAC with Deuterated Amino Acids

SILAC is a widely used metabolic labeling technique for quantitative proteomics.[6][9] In this approach, two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid (e.g., lysine (B10760008) or arginine). One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing the deuterated counterpart.[10]

Experimental Workflow: SILAC

SILAC_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis light_culture Population 1: 'Light' Medium (e.g., L-Lysine) cell_lysis Cell Lysis light_culture->cell_lysis heavy_culture Population 2: 'Heavy' Medium (e.g., Deuterated L-Lysine) heavy_culture->cell_lysis protein_mixing Combine Lysates (1:1 Protein Ratio) cell_lysis->protein_mixing digestion Protein Digestion (e.g., Trypsin) protein_mixing->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Quantify Peptide Pairs lcms->data_analysis

Caption: General workflow for a SILAC experiment using deuterated amino acids.

Protocol: SILAC with Deuterated Lysine

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine.

  • Dialyzed Fetal Bovine Serum (dFBS).[4][11]

  • "Light" L-lysine (unlabeled).

  • "Heavy" deuterated L-lysine (e.g., L-Lysine-d4).

  • L-arginine (unlabeled).

  • Cell line of interest.

  • Standard cell culture reagents and equipment.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[12]

  • Protein quantitation assay (e.g., BCA).

  • Trypsin (MS-grade).

  • Reagents for reduction and alkylation (DTT and iodoacetamide).

  • LC-MS/MS system.

Procedure:

  • Medium Preparation:

    • Prepare "light" SILAC medium by supplementing the lysine-deficient medium with "light" L-lysine and L-arginine to their normal concentrations.[12]

    • Prepare "heavy" SILAC medium by supplementing the lysine-deficient medium with "heavy" deuterated L-lysine and "light" L-arginine.[12]

    • Add dFBS and other necessary supplements to both media.[13]

  • Cell Culture and Labeling:

    • Adapt two separate populations of cells to the "light" and "heavy" SILAC media.

    • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[5][11]

    • Verify labeling efficiency (>95%) by performing a small-scale protein extraction, digestion, and MS analysis.[14]

  • Experimental Treatment:

    • Once complete labeling is achieved, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control ("light" labeled cells).

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations and wash with PBS.[12]

    • Lyse the cells separately using lysis buffer on ice.[12]

    • Determine the protein concentration of each lysate using a standard protein assay.

  • Sample Mixing and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.[15]

    • Denature, reduce, and alkylate the proteins in the mixed sample.

    • Digest the proteins into peptides using trypsin.[12]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the deuterated lysine.[2]

  • Data Analysis:

    • Process the raw MS data using appropriate software to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein between the two experimental conditions.

Quantitative Data Summary: SILAC
Protein IDPeptide SequenceLight Intensity (Arbitrary Units)Heavy Intensity (Arbitrary Units)Heavy/Light RatioFold Change
P12345AGL...K1.2 x 10⁶2.4 x 10⁶2.02.0 (Upregulated)
Q67890VTL...K5.8 x 10⁵1.45 x 10⁵0.25-4.0 (Downregulated)
R54321FGE...K8.9 x 10⁴9.1 x 10⁴1.02~1.0 (No Change)

Application 2: Protein Turnover Analysis using Deuterium Oxide (D₂O)

Metabolic labeling with heavy water (D₂O) is a powerful method for studying protein turnover kinetics in both cell culture and whole organisms.[16][17][18] Deuterium from D₂O is incorporated into the non-essential amino acids during their biosynthesis, which are then incorporated into newly synthesized proteins.[19] By monitoring the rate of deuterium incorporation over time, the synthesis and degradation rates of individual proteins can be determined.[7][8]

Experimental Workflow: D₂O Labeling for Protein Turnover

D2O_Workflow cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis start_labeling Introduce D₂O to Culture Medium or Drinking Water time_course Collect Samples at Multiple Time Points start_labeling->time_course protein_extraction Protein Extraction and Digestion time_course->protein_extraction lcms LC-MS/MS Analysis protein_extraction->lcms turnover_calc Calculate Deuterium Incorporation Rate (Protein Turnover) lcms->turnover_calc

Caption: Workflow for protein turnover analysis using D₂O metabolic labeling.

Protocol: D₂O Labeling in Cell Culture

Materials:

  • Deuterium oxide (D₂O, 99.9 atom % D).

  • Standard cell culture medium and supplements.

  • Cell line of interest.

  • Reagents for protein extraction, digestion, and LC-MS/MS analysis as described in the SILAC protocol.

Procedure:

  • Labeling:

    • Culture cells under normal conditions.

    • To initiate labeling, replace a portion of the water in the culture medium with D₂O to achieve a final concentration of 2-5% D₂O.

    • Culture the cells in the D₂O-containing medium.

  • Time-Course Sampling:

    • Harvest cell samples at various time points after the introduction of D₂O (e.g., 0, 2, 6, 12, 24, 48 hours).[19]

  • Sample Preparation:

    • For each time point, extract and quantify the total protein.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS. The instrument will detect a shift in the isotopic distribution of peptides as deuterium is incorporated.

  • Data Analysis and Turnover Calculation:

    • Determine the rate of deuterium incorporation for each peptide over the time course.[19]

    • The fractional synthesis rate (FSR) of a protein can be calculated from the rate of change in the mass isotopomer abundance.[16]

    • Protein degradation rates can be inferred from the FSR in steady-state conditions.

Quantitative Data Summary: Protein Turnover
Protein IDHalf-life (hours)Synthesis Rate Constant (k_syn)Degradation Rate Constant (k_deg)
P9876512.50.0550.055
O1234572.30.0100.010
N654325.80.1200.120

Signaling Pathway Visualization

The quantification of protein expression and turnover can provide insights into the regulation of signaling pathways. For example, SILAC can be used to study changes in protein phosphorylation upon activation of a receptor tyrosine kinase (RTK) signaling pathway.[4]

RTK_Signaling ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization rtk->rtk adaptor Adaptor Proteins (e.g., Grb2) rtk->adaptor Recruitment downstream Downstream Effectors (e.g., Ras, MAPK) adaptor->downstream Activation response Cellular Response (Proliferation, Survival) downstream->response

Caption: Simplified receptor tyrosine kinase (RTK) signaling pathway.

Concluding Remarks

The use of deuterated amino acids for protein quantification offers a robust, accurate, and accessible approach for a wide range of applications in biological and biomedical research. The protocols and data presented herein provide a framework for implementing these powerful techniques to gain deeper insights into the dynamic nature of the proteome. Careful experimental design and data analysis are crucial for obtaining high-quality, reproducible results.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Boc-L-Ala-OH-d in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Solid-Phase Peptide Synthesis, with a specific focus on challenges related to the coupling of Boc-L-Ala-OH.

Troubleshooting Guide: Low Coupling Efficiency of Boc-L-Ala-OH

Low coupling efficiency of Boc-L-Ala-OH in SPPS is a common problem that can lead to the formation of deletion sequences and significantly reduce the overall yield of the desired peptide. This guide provides a systematic approach to troubleshooting and resolving this issue.

Question: My ninhydrin (B49086) test is positive, indicating incomplete coupling of Boc-L-Ala-OH. What are the possible causes and how can I resolve this?

Answer:

A positive ninhydrin test after the coupling step indicates the presence of unreacted primary amines on the resin-bound peptide, signifying a low coupling efficiency. The primary causes for the incomplete coupling of Boc-L-Ala-OH can be categorized into three main areas: steric hindrance, peptide aggregation, and suboptimal reaction conditions.

1. Steric Hindrance:

While L-Alanine is not considered a sterically bulky amino acid, the growing peptide chain can create a sterically hindered environment, making it difficult for the incoming activated Boc-L-Ala-OH to access the N-terminal amine.

  • Solution:

    • Double Coupling: Repeat the coupling step with a fresh solution of activated Boc-L-Ala-OH to drive the reaction to completion.

    • Extended Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight to allow more time for the coupling to occur.

2. Peptide Aggregation:

Peptide chains, particularly those containing hydrophobic residues like Alanine, can aggregate on the solid support, leading to the formation of secondary structures that mask the N-terminal amine and prevent efficient coupling.[1][2]

  • Solutions:

    • Solvent Exchange: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM (1:1). Adding dimethyl sulfoxide (B87167) (DMSO) can also help in disrupting aggregation.[1]

    • Chaotropic Salts: Add chaotropic salts such as LiCl, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonding and break up aggregates.[1]

    • Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 50°C) to help disrupt secondary structures. However, this should be done with caution as it can increase the risk of racemization.[1]

    • Sonication: Applying sonication during the coupling step can physically break up peptide aggregates.[1]

3. Suboptimal Activation/Reaction Conditions:

The choice of coupling reagents and their concentrations are critical for achieving high coupling efficiency, especially in challenging sequences.

  • Solutions:

    • Stronger Coupling Reagents: Utilize more potent coupling reagents known for their effectiveness in hindered couplings.[3] A comparison of common coupling reagents is provided in Table 1.

    • Increased Reagent Equivalents: Increase the equivalents of Boc-L-Ala-OH and the coupling reagents relative to the resin substitution. A 3- to 4-fold excess is a good starting point.

    • In Situ Neutralization: Employing an in situ neutralization protocol, where neutralization and coupling occur simultaneously, can improve coupling yields, particularly when aggregation is an issue.[4]

Troubleshooting Workflow for Low Coupling Efficiency

The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency of Boc-L-Ala-OH.

TroubleshootingWorkflow start Positive Ninhydrin Test after Boc-L-Ala-OH Coupling check_reagents Are reagents fresh and correctly prepared? start->check_reagents prepare_fresh Prepare fresh reagents check_reagents->prepare_fresh No double_couple Perform a double coupling with extended reaction time (2-4h) check_reagents->double_couple Yes prepare_fresh->double_couple ninhydrin_test1 Perform Ninhydrin Test double_couple->ninhydrin_test1 change_solvent Change solvent to NMP or add DMSO/chaotropic salts ninhydrin_test1->change_solvent Positive continue_synthesis Proceed to next deprotection step ninhydrin_test1->continue_synthesis Negative ninhydrin_test2 Perform Ninhydrin Test change_solvent->ninhydrin_test2 stronger_activator Use a stronger coupling reagent (e.g., HATU, HCTU) ninhydrin_test2->stronger_activator Positive ninhydrin_test2->continue_synthesis Negative ninhydrin_test3 Perform Ninhydrin Test stronger_activator->ninhydrin_test3 capping Cap unreacted amines and proceed with synthesis. Consider resynthesis with a different strategy. ninhydrin_test3->capping Positive ninhydrin_test3->continue_synthesis Negative SPPS_Cycle start Start of Cycle: Resin-bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: Activated Boc-L-Ala-OH wash2->coupling monitoring Monitoring (Ninhydrin Test) coupling->monitoring monitoring->coupling Positive (Recouple) wash3 Wash (DMF, DCM) monitoring->wash3 Negative end End of Cycle: Peptide Elongated by one residue wash3->end

References

Technical Support Center: Optimizing TFA Concentration for Boc-L-Ala-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the trifluoroacetic acid (TFA) concentration for the deprotection of Boc-L-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during this critical step in peptide synthesis and organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of TFA used for Boc deprotection of L-Alanine?

A1: The concentration of trifluoroacetic acid (TFA) for Boc deprotection can vary significantly depending on the specific substrate and reaction conditions. For solution-phase deprotection, a common starting point is a 20-50% TFA solution in a solvent like dichloromethane (B109758) (DCM).[1] In solid-phase peptide synthesis (SPPS), higher concentrations, often ranging from 50% to even 95% TFA, are frequently used to ensure complete removal of the Boc group from the resin-bound peptide.[1][2] Some protocols even call for 100% TFA for short durations.[3]

Q2: How long should the deprotection reaction be carried out?

A2: The reaction time is highly dependent on the TFA concentration and temperature. At room temperature with a 20-50% TFA/DCM solution, the reaction is often complete within 30 to 60 minutes.[1] However, it is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting material.[1] For more sterically hindered amino acids or in solid-phase synthesis, longer reaction times of up to 2-4 hours may be necessary.[4][5]

Q3: What are the common side reactions during TFA-mediated Boc deprotection, and how can they be minimized?

A3: The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the deprotection process.[4][6] This can lead to the formation of undesirable byproducts. To mitigate this, "scavengers" are added to the reaction mixture to trap the reactive tert-butyl cation.[1][6] Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1][4]

Q4: I'm observing incomplete deprotection. What are the possible causes and solutions?

A4: Incomplete deprotection is a frequent issue and can stem from several factors:

  • Insufficient Acid Concentration: The TFA concentration may be too low to drive the reaction to completion. Consider incrementally increasing the TFA percentage.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed long enough. Extend the reaction time and monitor closely.[1]

  • Low Temperature: While many deprotections are run at room temperature, lower temperatures can significantly slow down the reaction rate.[1]

  • Poor Resin Swelling (in SPPS): Inadequate swelling of the resin can hinder the access of TFA to the peptide. Ensure proper swelling by pre-washing the resin with the reaction solvent before adding TFA.[2]

Q5: How can I effectively remove residual TFA after the reaction?

A5: Residual TFA can interfere with subsequent reaction steps. A common method to remove it is by co-evaporation with a solvent like toluene (B28343) under reduced pressure. For water-soluble compounds, work-up procedures involving neutralization with a mild base like sodium bicarbonate followed by extraction can be employed, provided the product is stable under basic conditions.[7] Using a basic ion-exchange resin, such as Amberlyst A-21, can also be an effective way to scavenge the remaining TFA.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield Incomplete deprotection.Increase TFA concentration, extend reaction time, or consider raising the temperature. Monitor reaction progress by TLC or LC-MS.
Degradation of a sensitive functional group.If your molecule contains other acid-sensitive groups, consider using milder conditions (e.g., lower TFA concentration for a longer time) or an alternative deprotection method.[9]
Presence of side products Alkylation by the tert-butyl cation.Add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES, 5-10% v/v), triisopropylsilane (TIS, 1-2.5%), or water (~5% v/v).[1][4]
Difficulty in isolating the product The product is the TFA salt and may have different solubility.After removing excess TFA, the resulting amine salt can often be used directly in the next step.[1] If the free amine is required, a careful neutralization and extraction or the use of a basic resin is necessary.[7]
The product is sticky or an oil.After concentrating the reaction mixture to remove most of the TFA, dissolving the residue in a minimal amount of a suitable solvent and precipitating the product by adding a non-polar solvent like diethyl ether can help obtain a solid.[10]
Inconsistent results in SPPS Poor resin swelling.Pre-swell the resin in the deprotection solvent (e.g., DCM) before adding the TFA solution.[2]
Incomplete deprotection of hindered amino acids.For sterically hindered residues, a prolonged deprotection time or a higher concentration of TFA may be required.[11]

Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection of L-Ala-OH
  • Preparation: Dissolve Boc-L-Ala-OH in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To further remove residual TFA, co-evaporate with toluene (2-3 times). The resulting alanine-TFA salt can often be used directly in the next step.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Wash the Boc-L-Ala-resin with dichloromethane (DCM) to ensure adequate swelling.

  • Deprotection Cocktail: Prepare a deprotection cocktail. A common mixture is 50-55% TFA in DCM.[2][3] For more challenging deprotections, a higher concentration of TFA may be used.

  • Deprotection Step: Add the deprotection cocktail to the resin and agitate at room temperature for 20-30 minutes.[2]

  • Washing: Filter the resin and wash it thoroughly with DCM to remove the cleaved Boc group and excess TFA.

  • Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.[2]

  • Neutralization: Before the next coupling step, neutralize the resin-bound amine salt with a non-nucleophilic base like diisopropylethylamine (DIEA) in DCM.

Data Presentation

Table 1: Summary of Common TFA Deprotection Conditions
Method TFA Concentration Solvent Reaction Time Temperature Notes
Solution-Phase (Standard) 20-50%Dichloromethane (DCM)30-60 minRoom TemperatureA good starting point for many substrates.[1]
Solution-Phase (High Conc.) 50% (1:1 with DCM)Dichloromethane (DCM)2 hoursRoom TemperatureUsed in various patent examples.[12]
Solid-Phase (Standard) 50-55%Dichloromethane (DCM)20-30 minRoom TemperatureCommon for α-amino deprotection in SPPS.[2][3]
Solid-Phase (Final Cleavage) 95% TFA / 2.5% H₂O / 2.5% TIS-2-4 hoursRoom TemperatureCleavage cocktail with scavengers for removing the peptide from the resin and deprotecting side chains.[4]
Alternative Method 2 equivalents TFAIonic Liquid7-10 min130 °CA rapid method demonstrating the effect of temperature and solvent.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up start Dissolve Boc-L-Ala-OH in DCM cool Cool to 0 °C start->cool add_tfa Add TFA (20-50%) cool->add_tfa warm_rt Warm to Room Temperature add_tfa->warm_rt stir Stir for 30-60 min warm_rt->stir check_completion Reaction Complete? stir->check_completion check_completion->stir No, continue stirring concentrate Concentrate in vacuo check_completion->concentrate Yes coevaporate Co-evaporate with Toluene concentrate->coevaporate product Alanine-TFA Salt coevaporate->product deprotection_mechanism BocAla Boc-L-Ala-OH ProtonatedBoc Protonated Boc Group BocAla->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of tert-butyl cation tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation AlaNH2 L-Ala-OH (Free Amine) CarbamicAcid->AlaNH2 Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2 AlaTFA L-Ala-OH-TFA Salt AlaNH2->AlaTFA + TFA TFA TFA (H⁺)

References

Preventing side reactions with deuterated amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing side reactions and ensuring isotopic purity when using deuterated amino acids in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of using α-deuterated amino acids in peptide synthesis?

The main advantage stems from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions where the cleavage of this bond is the rate-determining step proceed more slowly.[1][2] This effect is leveraged in drug development to decrease metabolic degradation rates, potentially leading to drugs with longer half-lives. In the context of peptide synthesis, this effect provides an added benefit by reducing the rate of racemization.

Q2: Are α-deuterated amino acids more or less prone to racemization during synthesis?

They are significantly less prone to racemization. Racemization during peptide synthesis, particularly during the amino acid activation step, proceeds via the abstraction of the α-hydrogen to form a planar intermediate. The stronger C-D bond at the α-carbon is harder to break than a C-H bond. This kinetic isotope effect slows down the deprotonation step, thereby suppressing the rate of racemization and helping to maintain the chiral purity of the peptide.

Q3: Will I lose the deuterium (B1214612) label from the α-carbon during standard Fmoc-SPPS conditions?

The C-D bond is generally very stable under standard Fmoc-SPPS conditions.

  • Fmoc Deprotection: The basic conditions used for Fmoc removal (e.g., 20% piperidine (B6355638) in DMF) are not typically sufficient to cause significant H/D exchange at the non-acidic α-carbon.[3][4] While prolonged exposure to strong bases should be avoided as a general best practice, standard deprotection times are unlikely to compromise the isotopic purity.

  • TFA Cleavage: The strong acidic conditions of trifluoroacetic acid (TFA) used for cleavage and side-chain deprotection are also not expected to cause H/D exchange at the α-carbon.[5][6][7]

However, minimizing reaction times and using high-quality reagents are always recommended to ensure the highest integrity of the final product.

Q4: How does the use of deuterated amino acids affect other common SPPS side reactions?

Besides reducing racemization, the kinetic isotope effect may have a minor impact on other side reactions where C-H bond cleavage is involved, though this is less studied. The primary side reactions in Fmoc-SPPS, such as aspartimide formation or diketopiperazine formation, are driven by nucleophilic attack of the peptide backbone and are less likely to be significantly affected by α-deuteration.[8] Standard prevention strategies for these side reactions should still be employed.

Q5: How can I verify the isotopic purity and location of the deuterium in my final peptide?

A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • Mass Spectrometry (MS): HRMS can precisely determine the mass of the peptide, allowing for the calculation of the overall deuterium incorporation and isotopic enrichment.[9][10][11]

  • NMR Spectroscopy: ¹H NMR can show the disappearance of a proton signal at a specific position, while ²H NMR can directly detect the deuterium signal, confirming its location.[12][13][14] This combination provides unambiguous confirmation of both the quantity and position of the deuterium label.[10][12][13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Observed Problem Possible Cause(s) Recommended Solution(s)
Lower than expected isotopic purity in the final peptide (determined by MS). 1. Starting Material Impurity: The deuterated amino acid starting material may have had lower than specified isotopic enrichment. 2. Minor H/D Exchange: Although unlikely under optimal conditions, prolonged exposure to basic/acidic reagents or use of contaminated solvents (e.g., with water) could lead to minimal exchange. 3. Mass Spec Interpretation: Incorrect interpretation of the isotopic envelope or overlapping signals from impurities.1. Verify Starting Material: Always obtain a certificate of analysis for your deuterated amino acids. If in doubt, analyze the starting material by NMR or MS. 2. Optimize Synthesis Protocol: Use high-purity, anhydrous solvents. Adhere to recommended reaction times for deprotection, coupling, and cleavage to avoid unnecessary exposure. 3. Refine MS Analysis: Use high-resolution mass spectrometry. Ensure proper calibration and use software tools designed for analyzing isotopic distributions.[9][10]
Presence of diastereomers in the final product (determined by chiral HPLC). 1. Racemization of Non-Deuterated Residues: Other amino acids in the sequence (especially His, Cys) may have racemized. 2. Incomplete Racemization Suppression: While deuteration significantly reduces racemization, it may not eliminate it completely, especially under harsh or prolonged activation conditions.1. Optimize Coupling: Use additives that suppress racemization like OxymaPure or HOAt, especially for sensitive residues. 2. Use Efficient Coupling Reagents: Employ modern coupling reagents like HATU or HBTU with a non-racemizing base like DIPEA or collidine. Avoid over-long activation times.
Low coupling efficiency for the deuterated amino acid. 1. Steric Hindrance: The deuterated amino acid or the preceding residue may be sterically bulky. 2. Secondary Structure Formation: Aggregation of the growing peptide chain on the resin can hinder access to the reactive amine. 3. Kinetic Isotope Effect: While the KIE primarily affects C-D bond cleavage, very subtle secondary effects on reaction rates are theoretically possible but are not a commonly reported cause of poor coupling.1. Increase Coupling Time/Double Couple: Extend the coupling time for the deuterated residue or perform a second coupling to ensure the reaction goes to completion.[8] 2. Use Disrupting Reagents: If aggregation is suspected, use structure-disrupting solvents or additives. 3. Increase Concentration: Increasing the concentration of the amino acid and coupling reagents can help drive the reaction to completion.[8]

Quantitative Data Summary

The primary quantitative benefit of using α-deuterated amino acids is the reduction in racemization.

ParameterStandard Amino Acidα-Deuterated Amino AcidKey Finding
Racemization Rate Standard RateSignificantly ReducedThe stronger C-D bond slows the α-proton abstraction that leads to racemization.
Kinetic Isotope Effect (kH/kD) N/ATypically 6-10 for C-H/C-D bond cleavageReactions involving the cleavage of the C-D bond are 6 to 10 times slower than for the C-H bond.[1]

Experimental Protocols

Protocol 1: Recommended Fmoc-SPPS Cycle for Incorporating an α-Deuterated Amino Acid

This protocol assumes standard manual or automated solid-phase peptide synthesis using Fmoc/tBu chemistry. The key is to use efficient, standard conditions to minimize reaction times.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in high-purity, anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin with a fresh solution of 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of the α-Deuterated Amino Acid:

    • In a separate vessel, pre-activate the α-deuterated Fmoc-amino acid (3-5 equivalents) with a coupling agent like HBTU/HATU (3-5 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF for 1-2 minutes. An additive such as HOBt or OxymaPure (3-5 eq.) can be included to further suppress racemization.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-90 minutes. Monitor the reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Capping (Optional): If the coupling is found to be incomplete, cap any unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF before proceeding to the next cycle.

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).[5][15][16] This cocktail contains scavengers to protect sensitive residues from side reactions.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Stir or gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Analysis of Deuterium Retention by Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) calibrated for high mass accuracy.

  • Data Acquisition: Acquire a full scan mass spectrum of the peptide.

  • Data Analysis:

    • Identify the isotopic cluster corresponding to the peptide.

    • Compare the observed average mass and isotopic distribution to the theoretical values for both the fully deuterated and non-deuterated peptide.

    • Calculate the percentage of deuterium incorporation by analyzing the shift in the centroid of the isotopic envelope. Specialized software can aid in this deconvolution.

Visualizations

KIE_Racemization cluster_0 Standard Amino Acid (C-H) cluster_1 Deuterated Amino Acid (C-D) A1 L-Amino Acid (α-Proton) B1 Planar Enolate Intermediate A1->B1 - H⁺ (Fast) B1->A1 + H⁺ C1 D-Amino Acid (Racemized) B1->C1 + H⁺ A2 L-Amino Acid (α-Deuteron) B2 Planar Enolate Intermediate A2->B2 - D⁺ (Slow, high energy barrier due to Kinetic Isotope Effect) B2->A2 + H⁺ C2 D-Amino Acid (Racemized) B2->C2 + H⁺

Caption: Mechanism of racemization suppression by α-deuteration.

workflow start Start: Fmoc-AA(d)-OH spps Fmoc-SPPS Cycle (Deprotection & Coupling) start->spps Incorporate into sequence cleavage TFA Cleavage & Deprotection spps->cleavage Assemble full peptide purify Purification (HPLC) cleavage->purify analysis Analysis purify->analysis ms HR-MS: Isotopic Purity (%) analysis->ms Quantitative nmr NMR (¹H/²H): Label Location analysis->nmr Positional finish Final Peptide ms->finish nmr->finish

Caption: Experimental workflow for synthesis and analysis of deuterated peptides.

References

How to resolve poor solubility of Boc-L-Ala-OH-d during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor solubility of Boc-L-Ala-OH encountered during peptide synthesis.

Troubleshooting Guide

Issue: Boc-L-Ala-OH fails to dissolve completely in the coupling solvent.

This is a common issue that can lead to incomplete coupling reactions and the formation of deletion sequences in your peptide. The following sections provide a step-by-step guide to resolving this problem.

Initial Checks & Quick Fixes

Question: What are the first things I should check if my Boc-L-Ala-OH is not dissolving?

Answer:

  • Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. The presence of water can significantly decrease the solubility of many organic compounds. For dimethyl sulfoxide (B87167) (DMSO), it is crucial to use a newly opened bottle, as it is highly hygroscopic, and absorbed water can negatively impact solubility.[1]

  • Visual Inspection: Examine the Boc-L-Ala-OH solid. If it appears clumpy or discolored, it may have degraded or absorbed moisture, which can affect its solubility.

  • Gentle Agitation: Ensure the solution is being adequately mixed. Simple swirling or vortexing may be sufficient to dissolve the compound if it is close to its solubility limit.

Strategies to Enhance Solubility

If the initial checks do not resolve the issue, the following methods can be employed to improve the solubility of Boc-L-Ala-OH.

Question: What should I do if simple agitation is not enough to dissolve the Boc-L-Ala-OH?

Answer: You can employ more active methods to enhance solubility.

  • Sonication: Using an ultrasonic bath is a highly effective method for dissolving stubborn solids. The high-frequency sound waves create cavitation bubbles that help to break down solid particles and enhance solvation.

  • Gentle Heating: Carefully warming the solvent can increase the solubility of Boc-L-Ala-OH. However, it is crucial to avoid high temperatures, which can cause degradation of the amino acid derivative. A temperature range of 30-40°C is generally recommended. Always monitor for any signs of decomposition, such as a change in color.

Question: Can I use a different solvent or a mixture of solvents?

Answer: Yes, altering the solvent system can be a powerful tool.

  • Co-solvents: If you are using a less polar solvent like dichloromethane (B109758) (DCM), adding a small amount of a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can significantly improve solubility. For particularly challenging cases, co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) mixed with DCM or chloroform (B151607) (TCM) can be very effective at dissolving sparingly-soluble protected peptides and may be applicable here.[2]

  • Alternative Solvents: While DCM is common in Boc chemistry, solvents like DMF or NMP are known to be better at solvating peptide chains and may be a better choice for the coupling step if solubility is an issue.[3]

Question: Are there any chemical modifications I can make to improve solubility?

Answer: Using a salt form of the protected amino acid can be beneficial.

  • Dicyclohexylammonium (B1228976) (DCHA) Salt: Boc-L-Ala-OH is sometimes available as a dicyclohexylammonium (DCHA) salt. These salts are often more crystalline and stable, which can improve handling. While not a direct solution for poor solubility in organic solvents, the process of converting the salt to the free acid immediately before use ensures a fresh, highly reactive starting material.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used to dissolve Boc-L-Ala-OH for peptide synthesis?

A1: The most common solvents are N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[3] Dimethyl sulfoxide (DMSO) is also a good solvent for Boc-L-Ala-OH.[1] A mixture of DCM and DMF is often used for coupling steps in solid-phase peptide synthesis (SPPS).

Q2: How does the solubility of Boc-L-Ala-OH affect the coupling reaction?

A2: If Boc-L-Ala-OH is not fully dissolved, its concentration in the solution will be lower than intended. This can lead to a slower reaction rate and incomplete coupling to the N-terminus of the growing peptide chain. The undissolved solid will not participate in the reaction, resulting in deletion sequences, which can be difficult to separate from the desired final peptide.

Q3: Is it possible for Boc-L-Ala-OH to precipitate out of solution during the coupling reaction?

A3: Yes, this can happen if the reaction conditions change, such as a decrease in temperature or the addition of other reagents that lower the overall solvating power of the solvent mixture. If you observe precipitation during the coupling step, it is a strong indication that the reaction may not go to completion.

Q4: Will using a DCHA salt of Boc-L-Ala-OH solve my solubility problems?

A4: Not directly. The DCHA salt itself is not used in the coupling reaction. You must first convert it to the free acid.[4] However, this process, performed just before the coupling step, can provide a more amorphous and reactive form of Boc-L-Ala-OH that may be easier to dissolve than the bulk solid that has been stored for a longer period.

Q5: What is the risk of racemization when heating a solution of Boc-L-Ala-OH?

A5: Gentle heating (30-40°C) for a short period is generally considered safe and poses a low risk of racemization for Boc-protected amino acids. However, prolonged exposure to high temperatures, especially in the presence of a base, can increase the risk of epimerization. It is always best to use the lowest effective temperature for the shortest possible time.

Data Presentation

Table 1: Solubility of Boc-L-Ala-OH in Common Organic Solvents

SolventAbbreviationSolubility ( g/100 mL) at 25°CNotes
Dimethyl sulfoxideDMSO~10.0Requires sonication for optimal dissolution. Use of hygroscopic DMSO can negatively impact solubility.[1]
N,N-DimethylformamideDMF~9.46Based on the observation that 1 mmol is clearly soluble in 2 mL.
DichloromethaneDCMData not availableGenerally considered a good solvent for most Boc-protected amino acids.[3]
N-Methyl-2-pyrrolidoneNMPData not availableA good solvent for peptide synthesis reagents and can improve coupling yields.[3]
EthanolEtOHSlightly soluble[5]
MethanolMeOHSlightly soluble[5]
AcetoneSlightly soluble[5]
WaterModerately soluble[5]

Experimental Protocols

Protocol 1: Dissolution of Boc-L-Ala-OH using Sonication

This protocol is recommended as the first line of action when Boc-L-Ala-OH does not readily dissolve with simple agitation.

  • Weigh the required amount of Boc-L-Ala-OH into a clean, dry reaction vessel.

  • Add the appropriate volume of anhydrous peptide synthesis grade solvent (e.g., DMF, NMP, or DCM).

  • Place the vessel in an ultrasonic bath.

  • Sonicate the mixture in short bursts of 1-2 minutes.

  • After each burst, visually inspect the solution for undissolved particles.

  • Continue sonication until the solution is clear.

  • If the solution becomes warm, allow it to cool to room temperature before proceeding with the activation and coupling steps.

Protocol 2: Dissolution of Boc-L-Ala-OH using a Co-solvent System

This protocol is useful when working with a primary solvent of lower polarity, such as DCM.

  • Weigh the Boc-L-Ala-OH into the reaction vessel.

  • Add the primary solvent (e.g., DCM) to about 80-90% of the final desired volume.

  • While stirring, add a co-solvent (e.g., DMF or NMP) dropwise until the Boc-L-Ala-OH is fully dissolved.

  • Add the remaining volume of the primary solvent to reach the final desired concentration.

  • Proceed with the activation and coupling reaction.

Protocol 3: Conversion of Boc-L-Ala-OH DCHA Salt to the Free Acid

This protocol should be followed if you are using the DCHA salt of Boc-L-Ala-OH.

  • Dissolve the Boc-L-Ala-OH DCHA salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer three times with an equal volume of a cold 10% aqueous citric acid solution or 1 M potassium bisulfate (KHSO₄) solution.

  • Wash the organic layer once with an equal volume of water.

  • Wash the organic layer once with an equal volume of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the free acid of Boc-L-Ala-OH as a solid or oil.

  • Immediately dissolve the resulting free acid in the desired solvent for the coupling reaction.

Visualizations

experimental_workflow cluster_start Start: Undissolved Boc-L-Ala-OH cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome cluster_next_step Next Step in Synthesis start Boc-L-Ala-OH + Solvent agitation Gentle Agitation / Vortexing start->agitation dcha_salt Use DCHA Salt (Convert to Free Acid) start->dcha_salt Alternative Starting Material sonication Sonication agitation->sonication If not dissolved heating Gentle Heating (30-40°C) sonication->heating If still not dissolved cosolvent Add Co-solvent (e.g., DMF, NMP) heating->cosolvent If solubility is still poor dissolved Completely Dissolved Solution cosolvent->dissolved dcha_salt->dissolved coupling Proceed to Activation & Coupling dissolved->coupling

Caption: Troubleshooting workflow for dissolving Boc-L-Ala-OH.

logical_relationship cluster_problem Problem cluster_consequences Direct Consequences cluster_impact Impact on Synthesis cluster_final_product Final Product Issues poor_solubility Poor Solubility of Boc-L-Ala-OH low_concentration Low Effective Concentration poor_solubility->low_concentration precipitation Precipitation During Reaction poor_solubility->precipitation incomplete_coupling Incomplete Coupling low_concentration->incomplete_coupling precipitation->incomplete_coupling deletion_sequences Deletion Sequences incomplete_coupling->deletion_sequences low_yield Low Overall Yield incomplete_coupling->low_yield purification_issues Difficult Purification deletion_sequences->purification_issues

Caption: Consequences of poor Boc-L-Ala-OH solubility in peptide synthesis.

References

Issues with incomplete Boc deprotection in the presence of sensitive groups.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the tert-butyloxycarbonyl (Boc) deprotection step, particularly in the presence of sensitive functional groups.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Q: My reaction shows a significant amount of starting material remaining. What are the common causes and how can I resolve this?

A: Incomplete Boc deprotection is a frequent issue that can often be resolved by systematically evaluating and optimizing your reaction conditions. The primary causes and suggested solutions are outlined below.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1]

    • Solution 1: Increase Acid Concentration. Gradually increase the concentration of trifluoroacetic acid (TFA) in your reaction mixture. For instance, if you are using 20% TFA in dichloromethane (B109758) (DCM), try increasing it to 50%.[2] For particularly resistant substrates, a stronger acid system like 4M HCl in dioxane may be more effective.[3]

    • Solution 2: Ensure Anhydrous Conditions. For acid-labile substrates where you are trying to use milder conditions, ensure your solvent (e.g., dioxane) is anhydrous, as water can affect the acidity of the reaction medium.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.

    • Solution 1: Extend Reaction Time. Monitor the reaction at regular intervals (e.g., every 30-60 minutes) using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.[3]

    • Solution 2: Increase Reaction Temperature. For stubborn deprotections, gentle warming (e.g., to 40°C) can increase the reaction rate. However, be aware that this may also increase the likelihood of side reactions, so the use of scavengers is highly recommended.[3]

  • Steric Hindrance: A bulky group near the Boc-protected amine can hinder the approach of the acid.

    • Solution: A combination of a stronger acid, longer reaction time, and potentially a moderate increase in temperature may be necessary. It is crucial to employ an effective scavenger cocktail under these more forcing conditions to prevent side product formation.[3]

  • Poor Resin Swelling (Solid-Phase Peptide Synthesis - SPPS): In SPPS, incomplete deprotection can occur if the resin is not adequately swollen, preventing the acid from reaching all the reaction sites.

    • Solution: Ensure you are using a solvent system that promotes good resin swelling. Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, which has been shown to result in higher purity peptides.[4]

Issue 2: Presence of Unexpected Side Products

Q: After deprotection, my analysis (HPLC, LC-MS) shows multiple unexpected peaks. What are these side products and how can I prevent their formation?

A: The formation of side products is primarily due to the generation of a reactive tert-butyl cation during the cleavage of the Boc group. This cation can then alkylate nucleophilic residues in your molecule.[1][5]

Common Side Reactions and Mitigation:

  • Alkylation of Sensitive Residues: Amino acids with nucleophilic side chains are particularly susceptible to alkylation by the tert-butyl cation. These include:

    • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic.

    • Methionine (Met): The thioether side chain can be alkylated.

    • Cysteine (Cys): The free thiol group is a target for alkylation.

    • Tyrosine (Tyr): The phenolic ring can be alkylated.[3]

    • Solution: Use of Scavengers. Scavengers are nucleophilic compounds added to the deprotection reaction to trap the tert-butyl cation before it can react with your substrate.[3] The choice of scavenger is critical and depends on the sensitive residues present in your molecule.

  • Aspartimide Formation: Peptides containing an aspartic acid (Asp) residue are prone to forming a cyclic aspartimide intermediate, particularly when followed by residues like glycine, alanine, or serine.

    • Solution: Using milder deprotection conditions and shorter reaction times can help minimize this side reaction.

  • Pyroglutamate Formation: An N-terminal glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate.

    • Solution: Avoid prolonged exposure to strong acid. Ensure the subsequent coupling step is efficient to cap the newly deprotected amine quickly.

Data Presentation

Table 1: Effect of TFA Concentration on Peptide Purity in SPPS

This table summarizes a comparative study on the effect of TFA concentration on the purity of 40 different peptides synthesized using Boc-SPPS.

TFA Concentration (% in DCM)Deprotection TimeAverage Peptide Purity (%)Primary Impurity
55%30 min~9% higher on averageNot specified
100%5 minLowerOmission of the second amino acid residue
Data sourced from a study by Blondelle, S. E., & Houghten, R. A. (1993).[4]

Table 2: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide

This table illustrates the efficiency of different scavenger cocktails in minimizing a common side reaction, the S-alkylation of cysteine, as determined by HPLC analysis of the crude product.

Scavenger Cocktail Composition (v/v/v)Desired Peptide (%)S-tert-butylated Impurity (%)
95% TFA / 5% H₂ONot specifiedNot specified
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K)>98<2
Illustrative data based on information from BenchChem.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase using TFA/DCM

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If sensitive residues are present, add the appropriate scavenger (e.g., 2.5-5% v/v Triisopropylsilane - TIS).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate with a solvent like toluene (B28343) (3 times).

    • The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolution: Dissolve or suspend the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane (B91453).

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.

    • For the free amine, the salt can be triturated with diethyl ether and filtered, or a basic aqueous work-up can be performed as described in Protocol 1.

Protocol 3: Peptide Cleavage from Resin and Deprotection in SPPS (General)

  • Resin Preparation: Wash the dried peptide-resin with DCM to swell the resin.

  • Cleavage Cocktail Addition: Add the freshly prepared cleavage cocktail to the swollen resin. A common general-purpose cocktail for peptides with sensitive residues is "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v).[3]

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

    • Concentrate the combined filtrate under a gentle stream of nitrogen.

  • Precipitation and Washing:

    • Add the concentrated solution dropwise to a centrifuge tube containing ice-cold methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.

Mandatory Visualization

G cluster_start Start cluster_deprotection Deprotection Step cluster_workup Work-up cluster_end End start_material Boc-Protected Substrate dissolve Dissolve in appropriate solvent (e.g., DCM) start_material->dissolve add_acid Add acid (e.g., TFA) and scavengers at 0°C dissolve->add_acid react Stir at RT for 1-4h add_acid->react monitor Monitor reaction by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with cold ether (for peptides) concentrate->precipitate wash_neutralize Aqueous wash / Neutralization concentrate->wash_neutralize precipitate->wash_neutralize purify Purify (e.g., HPLC, Chromatography) wash_neutralize->purify final_product Deprotected Product purify->final_product

Caption: General experimental workflow for Boc deprotection.

G cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Deprotection Observed acid Insufficient Acid? start->acid time_temp Insufficient Time/Temp? start->time_temp sterics Steric Hindrance? start->sterics swelling Poor Resin Swelling (SPPS)? start->swelling inc_acid Increase TFA concentration or use 4M HCl/dioxane acid->inc_acid inc_time_temp Increase reaction time and/or gently warm (e.g., 40°C) time_temp->inc_time_temp harsher_cond Use stronger acid/longer time with effective scavengers sterics->harsher_cond optimize_solvent Use solvent promoting swelling (e.g., 55% TFA/DCM) swelling->optimize_solvent end_node Deprotection Complete inc_acid->end_node inc_time_temp->end_node harsher_cond->end_node optimize_solvent->end_node

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

G cluster_cocktails Cleavage Cocktail Selection start Peptide Sequence Analysis sensitive_residues Contains sensitive residues? (Trp, Met, Cys, Tyr) start->sensitive_residues no_sensitive Standard Cocktail: TFA/H₂O/TIS (95:2.5:2.5) sensitive_residues->no_sensitive No has_trp_cys_met Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) sensitive_residues->has_trp_cys_met Yes (Trp, Cys, Met) has_arg Cocktail with Thioanisole sensitive_residues->has_arg Yes (Arg)

Caption: Logic for cleavage cocktail selection based on sensitive residues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection? A: The deprotection of a Boc-protected amine is an acid-catalyzed process. It begins with the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.

Q2: Why is it important to avoid performing Boc deprotection in a closed system? A: The deprotection reaction generates carbon dioxide gas as a byproduct of the carbamic acid decomposition. Performing this reaction in a closed system can lead to a dangerous buildup of pressure.

Q3: Can I use other acids besides TFA for Boc deprotection? A: Yes, other acids can be used. 4M HCl in an organic solvent like 1,4-dioxane is a common and effective alternative.[3] Milder acids like phosphoric acid have also been reported for substrates with other acid-sensitive groups.[6] In some cases, for thermally stable compounds, thermal deprotection without any acid catalyst can be an option.[7]

Q4: How do I remove residual TFA from my product? A: Residual TFA can often be removed by co-evaporation with a non-polar solvent like toluene. After concentrating the reaction mixture, add toluene and evaporate under reduced pressure. Repeating this process 2-3 times is usually effective.[2]

Q5: Are there milder, non-acidic methods for Boc deprotection? A: While acidic cleavage is the most common, other methods exist for highly sensitive substrates. These include thermal deprotection at elevated temperatures and methods using Lewis acids.[6][7] Recently, methods using oxalyl chloride in methanol (B129727) have been reported as a mild alternative for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[6]

References

Navigating the Synthesis of Deuterated Peptides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of minimizing isotopic exchange of deuterium (B1214612) during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge to maximize deuterium retention from starting materials to your final purified product.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of deuterium loss during Fmoc-based solid-phase peptide synthesis?

A1: Deuterium loss, or back-exchange, is the unintentional replacement of deuterium (D) with hydrogen (H). During SPPS, this primarily occurs when a deuterated molecule is exposed to protonated (hydrogen-containing) reagents, solvents, or atmospheric moisture. The most critical stages for potential deuterium loss are:

  • Amino Acid Coupling and Deprotection: Repeated cycles of Fmoc deprotection (using piperidine (B6355638) in DMF) and amino acid coupling introduce multiple proton sources. While aprotic solvents like DMF are used, residual water or protonated reagents can contribute to exchange.

  • Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups, typically with a strong acid cocktail like trifluoroacetic acid (TFA), is a major point of exchange. Standard cleavage cocktails contain protonated scavengers and water.

  • Work-up and Purification: Post-cleavage procedures, especially precipitation with ethers and purification via reverse-phase high-performance liquid chromatography (RP-HPLC) using standard H₂O/acetonitrile (B52724) mobile phases, expose the peptide to vast excesses of protons.

  • Lyophilization: If the peptide is lyophilized from an aqueous (H₂O) solution, deuterium on labile sites (like -OH, -NH, -SH) will be completely exchanged.

Q2: I am synthesizing a peptide with deuterated amino acids. Where is the deuterium most stable?

A2: The stability of the deuterium label depends on its position on the amino acid.

  • C-D bonds (Deuterium on carbon): These are generally stable under the neutral and basic conditions of Fmoc-SPPS coupling and deprotection cycles. They are also stable to the strong acid conditions of TFA cleavage. Therefore, peptides synthesized with Cα- or side-chain-deuterated amino acids are expected to retain their labels well through the synthesis.

  • N-D bonds (Deuterium on amide nitrogens): These are highly labile and will rapidly exchange with any available protons. It is not practical to maintain backbone amide deuteration during the chemical synthesis process itself. Backbone deuteration is typically achieved post-synthesis through hydrogen-deuterium exchange (HDX) experiments on the purified peptide.

  • O-D and S-D bonds (Deuterium on hydroxyl or thiol groups): These are also highly labile and will exchange readily upon exposure to protonated solvents.

Q3: Can I use deuterated TFA for the cleavage step? Will this prevent deuterium loss?

A3: Yes, using deuterated trifluoroacetic acid (TFA-d) is a recommended strategy to minimize back-exchange during cleavage. By reducing the concentration of protons in the cleavage cocktail, you create an environment that is less likely to facilitate the D-to-H exchange on your peptide. However, it is crucial to also consider the other components of the cocktail. Standard scavengers like water (H₂O) and triisopropylsilane (B1312306) (TIS) are significant sources of protons. For maximum deuterium retention, it is advisable to use deuterated water (D₂O) and, if possible, other deuterated scavengers, though the availability of the latter may be limited.

Q4: How should I purify my deuterated peptide to minimize back-exchange?

A4: Standard reverse-phase HPLC is a major source of deuterium loss due to the use of water in the mobile phase. To mitigate this:

  • Use Deuterated Solvents: If feasible, replace the water (H₂O) in your mobile phases (Solvent A) with deuterium oxide (D₂O). Use deuterated acetonitrile (ACN-d3) for Solvent B and deuterated TFA (TFA-d) as the ion-pairing agent. This creates a fully deuterated environment on the column.

  • Optimize Chromatography: Minimize the purification time. Use shorter gradients and higher flow rates where possible without sacrificing resolution. Sub-zero temperature chromatography (e.g., at -10°C or -20°C) can significantly reduce the rate of back-exchange during separation.[1]

  • Post-Purification Handling: If purification in deuterated solvents is not possible, the peptide will experience significant back-exchange. The final deuterium content will need to be verified by mass spectrometry.

Q5: What is the best practice for lyophilizing a deuterated peptide?

A5: To retain the maximum amount of deuterium, especially on any remaining labile sites, the peptide should be lyophilized from a solution containing D₂O. A common practice is to dissolve the purified peptide in a mixture of D₂O and a volatile organic solvent like deuterated acetonitrile (ACN-d3) before freezing and lyophilizing. This helps to remove any residual H₂O and ensures the final powdered product is in a deuterated state.

Troubleshooting Guides

Problem 1: Low Deuterium Incorporation in the Final Peptide

You have synthesized a peptide using deuterated amino acid building blocks, but mass spectrometry analysis shows a lower mass than expected, indicating a loss of deuterium.

start Low Deuterium Incorporation Detected by MS check_reagents 1. Review Reagents and Solvents start->check_reagents reagent_q Were all solvents and reagents anhydrous and/or deuterated where possible? check_reagents->reagent_q check_cleavage 2. Analyze Cleavage Protocol cleavage_q Was a deuterated cleavage cocktail used (TFA-d, D₂O)? check_cleavage->cleavage_q check_purification 3. Evaluate Purification Method purification_q Was HPLC performed with deuterated mobile phases (D₂O)? check_purification->purification_q check_lyo 4. Assess Lyophilization Step lyo_q Was the final sample lyophilized from a D₂O-containing solution? check_lyo->lyo_q reagent_q->check_cleavage Yes sol_reagent Solution: Use anhydrous solvents. Replace H₂O with D₂O in reagents. reagent_q->sol_reagent No cleavage_q->check_purification Yes sol_cleavage Solution: Prepare cleavage cocktail with TFA-d and D₂O. cleavage_q->sol_cleavage No purification_q->check_lyo Yes sol_purification Solution: Use D₂O/ACN-d3 mobile phases. Minimize run time. purification_q->sol_purification No sol_lyo Solution: Perform a buffer exchange into D₂O/ACN-d3 before lyophilization. lyo_q->sol_lyo No end_node Implement optimized protocol and re-analyze lyo_q->end_node Yes sol_reagent->end_node sol_cleavage->end_node sol_purification->end_node sol_lyo->end_node

Caption: Troubleshooting workflow for low deuterium incorporation.

While specific quantitative data for deuterium loss during each step of SPPS is not extensively published, the relative contribution of different stages can be estimated based on the principles of hydrogen exchange. The table below summarizes the expected impact of standard versus optimized protocols.

Process Step Standard Protocol (Protonated Reagents) Optimized Protocol (Deuterated Reagents) Estimated Impact on Deuterium Retention
SPPS Cycles Use of standard DMF, piperidine, and coupling reagents.Use of anhydrous DMF and reagents.Minor loss, primarily from residual water.
Cleavage 95% TFA, 2.5% H₂O, 2.5% TIS95% TFA-d, 2.5% D₂O, 2.5% TISHigh Impact: Standard cleavage is a major source of D-loss. Using deuterated reagents significantly improves retention.
Purification RP-HPLC with H₂O/ACN/TFA mobile phase.RP-HPLC with D₂O/ACN-d3/TFA-d mobile phase.Very High Impact: Standard HPLC causes substantial back-exchange. Deuterated mobile phases are critical for preservation.
Lyophilization From H₂O/ACN solution.From D₂O/ACN-d3 solution.High Impact: Lyophilizing from H₂O will exchange all labile deuterons.

Experimental Protocols

Protocol 1: Optimized Cleavage of Deuterated Peptides from Resin

This protocol is designed to maximize deuterium retention on C-D bonds during cleavage and deprotection.

Materials:

  • Peptide-resin (dried under vacuum)

  • Deuterated Trifluoroacetic Acid (TFA-d, 99.5+ atom % D)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Triisopropylsilane (TIS)

  • Anhydrous, ice-cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Place the dry peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel under an inert atmosphere.

  • In a separate vial, prepare the deuterated cleavage cocktail. For a standard "Reagent B" type mixture, combine:

    • TFA-d: 9.5 mL

    • D₂O: 0.25 mL

    • TIS: 0.25 mL (Caution: Prepare the cocktail fresh in a well-ventilated fume hood.)

  • Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA-d and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether or MTBE with vigorous stirring.

  • Pellet the precipitated peptide by centrifugation (e.g., 5 min at 3000 x g).

  • Decant the ether and wash the peptide pellet twice more with cold ether to remove scavengers.

  • Dry the crude peptide pellet under a stream of inert gas or in a vacuum desiccator.

Protocol 2: HPLC Purification with Deuterated Mobile Phase

This protocol minimizes back-exchange during purification. It assumes a standard C18 reverse-phase column.

Materials:

  • Crude deuterated peptide

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Acetonitrile-d3 (ACN-d3, 99.8+ atom % D)

  • Trifluoroacetic Acid-d (TFA-d, 99.5+ atom % D)

  • HPLC system with a preparative or semi-preparative column

Procedure:

  • Prepare Mobile Phases:

    • Solvent A: 0.1% (v/v) TFA-d in D₂O.

    • Solvent B: 0.1% (v/v) TFA-d in ACN-d3. (Note: Ensure all glassware is dry to prevent contamination with H₂O.)

  • Sample Preparation: Dissolve the crude deuterated peptide in a minimal volume of Solvent A, or a mixture of Solvent A and B if solubility is an issue.

  • System Equilibration: Thoroughly flush the HPLC system, including pumps, injector, and lines, with the deuterated mobile phases to replace any residual protonated solvents. Equilibrate the column with the starting percentage of Solvent B.

  • Chromatography: Inject the sample and run a suitable gradient to separate the target peptide. Aim for a short run time. For example, a linear gradient of 5% to 65% Solvent B over 20 minutes.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Analysis: Analyze a small aliquot of the collected fractions by mass spectrometry to confirm the identity and deuterium retention of the purified peptide.

  • Lyophilization: Immediately freeze the combined pure fractions and lyophilize to obtain the final product.

start Start: Deuterated Fmoc-AA Building Blocks spps Fmoc-SPPS (Anhydrous Solvents) start->spps cleavage Cleavage & Deprotection (Deuterated Cocktail: TFA-d, D₂O) spps->cleavage precipitation Precipitation (Anhydrous Ether) cleavage->precipitation purification RP-HPLC (Deuterated Mobile Phase: D₂O, ACN-d3) precipitation->purification lyophilization Lyophilization (From D₂O/ACN-d3 Solution) purification->lyophilization analysis Final Analysis (Mass Spectrometry) lyophilization->analysis end_node Purified, Deuterated Peptide analysis->end_node

References

Technical Support Center: HPLC Methods for Monitoring Boc-L-Ala-OH-d Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing High-Performance Liquid Chromatography (HPLC) to monitor the incorporation of deuterated Boc-L-Alanine (Boc-L-Ala-OH-d) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor the incorporation of this compound during peptide synthesis?

A1: Monitoring the incorporation of this compound is crucial for several reasons. Firstly, it ensures that the deuterated amino acid has been successfully coupled to the growing peptide chain, confirming the identity of the final product. Secondly, it allows for the quantitative assessment of coupling efficiency, which is vital for optimizing synthesis protocols and maximizing yield. Finally, it helps in the early detection of potential side reactions or incomplete couplings, enabling timely intervention and troubleshooting.

Q2: What is the "chromatographic isotope effect" and how does it affect the HPLC analysis of this compound?

A2: The chromatographic isotope effect refers to the phenomenon where isotopically labeled compounds exhibit slightly different retention times in chromatography compared to their unlabeled counterparts.[1][2] In the case of deuterated compounds like this compound, they often elute slightly earlier than the non-deuterated Boc-L-Ala-OH in reversed-phase HPLC.[1] This is a key consideration when developing an HPLC method, as it allows for the potential resolution and quantification of both the deuterated and non-deuterated species.

Q3: Can I use a standard HPLC method for peptide analysis to monitor this compound incorporation?

A3: A standard reversed-phase HPLC (RP-HPLC) method for peptide analysis is a good starting point.[3][4] However, it may require optimization to achieve the desired resolution between the peptide with and without the deuterated alanine. Factors such as the gradient slope, column temperature, and mobile phase composition may need to be adjusted to maximize the separation based on the subtle differences introduced by the deuterium (B1214612) atoms.

Q4: At what stages of peptide synthesis should I perform HPLC monitoring?

A4: HPLC monitoring can be performed at several key stages. A common practice is to cleave a small amount of peptide from the resin after the coupling step of this compound to check the incorporation. It is also essential to analyze the crude peptide after cleavage from the resin and before purification to assess the overall success of the synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of peptides containing this compound.

Problem Potential Cause Suggested Solution
No peak corresponding to the deuterated peptide. 1. Failed coupling of this compound. 2. Incorrect HPLC detection wavelength.1. Review the coupling protocol, including reagents and reaction time. Consider a double coupling. 2. Ensure the UV detector is set to an appropriate wavelength for peptide backbone absorbance (typically 214-220 nm).[3]
Poor resolution between deuterated and non-deuterated peptide peaks. 1. Inadequate chromatographic separation. 2. The isotope effect is too small to be resolved under the current conditions.1. Optimize the HPLC gradient by making it shallower around the elution time of the target peaks. 2. Experiment with different C18 columns from various manufacturers, as stationary phase chemistry can influence selectivity. 3. Adjust the column temperature; sometimes a lower temperature can enhance separation.
Broad or tailing peaks. 1. Presence of secondary interactions with the stationary phase. 2. Column overload. 3. Sample solvent is too strong.1. Ensure the mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to minimize silanol (B1196071) interactions.[4] 2. Reduce the amount of sample injected onto the column. 3. Whenever possible, dissolve the sample in the initial mobile phase composition.
Ghost peaks or baseline noise. 1. Contaminated mobile phase or system. 2. Air bubbles in the system.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[4] 2. Degas the mobile phases thoroughly before use and prime the HPLC system.
Variable retention times. 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction.1. Use a column oven to maintain a stable temperature.[3] 2. Ensure accurate mixing of mobile phase components. 3. Check the pump for leaks and ensure it is delivering a constant flow rate.

Experimental Protocols

Protocol 1: Sample Preparation from Solid-Phase Resin
  • Resin Sampling: Carefully take a small sample of the resin (approx. 5-10 mg) from the reaction vessel after the this compound coupling step.

  • Washing: Wash the resin sample thoroughly with dichloromethane (B109758) (DCM) and methanol (B129727) to remove any unreacted reagents.

  • Drying: Dry the resin sample under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin.

  • Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

  • Solubilization: Dissolve the dried peptide pellet in the HPLC mobile phase A or a suitable solvent (e.g., 50% acetonitrile/water) for analysis.

Protocol 2: Analytical HPLC Method

This protocol provides a starting point for the analysis. Optimization may be required based on the specific peptide sequence.

Parameter Condition
HPLC System A standard analytical HPLC system with a UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A 0.1% TFA in HPLC-grade water.[3]
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile.[3]
Gradient 5-65% B over 30 minutes (this may need to be optimized).
Flow Rate 1.0 mL/min.[3]
Column Temperature 30 °C.[3]
Detection UV at 214 nm.
Injection Volume 10-20 µL.[3]

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Monitoring HPLC Monitoring cluster_Results Results Interpretation Coupling Couple this compound Washing_Resin Wash Resin Coupling->Washing_Resin Sample_Resin Sample Resin Washing_Resin->Sample_Resin Cleavage Cleave Peptide from Resin Sample_Resin->Cleavage HPLC_Analysis RP-HPLC Analysis Cleavage->HPLC_Analysis Data_Analysis Analyze Chromatogram HPLC_Analysis->Data_Analysis Confirm_Incorporation Confirm Incorporation Data_Analysis->Confirm_Incorporation Assess_Purity Assess Purity Data_Analysis->Assess_Purity

Caption: Workflow for monitoring this compound incorporation.

Troubleshooting_Logic cluster_Peak_Problems Peak-Related Issues cluster_System_Problems System-Related Issues Start HPLC Analysis Issue No_Peak No/Low Target Peak Start->No_Peak No signal? Bad_Shape Broad/Tailing Peak Start->Bad_Shape Bad peak shape? Poor_Resolution Poor Resolution Start->Poor_Resolution Peaks overlapping? Baseline_Noise Baseline Noise/Drift Start->Baseline_Noise Unstable baseline? Variable_RT Variable Retention Times Start->Variable_RT Retention time shifting? Check_Coupling Verify Coupling Chemistry No_Peak->Check_Coupling Check_Wavelength Confirm Detector Wavelength No_Peak->Check_Wavelength Check_Mobile_Phase Check Mobile Phase pH/Additives Bad_Shape->Check_Mobile_Phase Reduce_Load Reduce Injection Volume Bad_Shape->Reduce_Load Check_Solvent Check Sample Solvent Bad_Shape->Check_Solvent Optimize_Gradient Optimize Gradient Poor_Resolution->Optimize_Gradient Change_Column Try Different Column Poor_Resolution->Change_Column Adjust_Temp Adjust Column Temperature Poor_Resolution->Adjust_Temp Check_Solvents Use Fresh HPLC-Grade Solvents Baseline_Noise->Check_Solvents Degas_Mobile_Phase Degas Mobile Phase Baseline_Noise->Degas_Mobile_Phase Use_Oven Use Column Oven Variable_RT->Use_Oven Check_Mixing Verify Mobile Phase Composition Variable_RT->Check_Mixing

Caption: Troubleshooting logic for HPLC analysis.

References

How to handle aggregation of hydrophobic peptides containing Boc-L-Ala-OH-d.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the aggregation of hydrophobic peptides, particularly those synthesized using Boc-L-Ala-OH and other hydrophobic, protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What causes the aggregation of hydrophobic peptides?

A: Peptide aggregation is a common issue where peptide chains self-associate to form larger, often insoluble, structures. This is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones.[1] For peptides rich in hydrophobic amino acids like Alanine (B10760859), Valine, and Leucine, hydrophobic interactions are a major contributing factor, causing the peptides to associate in aqueous environments to minimize their exposure to water.[2][3] This phenomenon can occur both during solid-phase peptide synthesis (SPPS) and after the peptide has been cleaved and purified.[1]

Q2: Why are peptides containing Boc-L-Ala-OH particularly prone to aggregation?

A: While Boc-L-Ala-OH is a standard building block, its incorporation into a peptide sequence contributes to hydrophobicity in two ways.[4][5] First, the alanine side chain (a methyl group) is nonpolar.[5] Sequences with multiple contiguous hydrophobic residues are known to be difficult to synthesize due to aggregation.[6] Second, the N-terminal tert-butyloxycarbonyl (Boc) protecting group itself is hydrophobic.[7][8][9] During synthesis, as the peptide chain elongates with hydrophobic residues, it can collapse onto the resin, leading to incomplete reactions.[1] Post-synthesis, the final peptide's high hydrophobic character makes it poorly soluble in aqueous buffers.[10][11]

Q3: What are the signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A: During SPPS, aggregation can manifest as:

  • Incomplete coupling or deprotection reactions: This is the most common indicator.[1]

  • Resin shrinking or clumping: The peptide-resin matrix fails to swell properly in the synthesis solvents.[1]

  • False negatives in coupling tests: Standard tests like the ninhydrin (B49086) test may be unreliable as the aggregated peptide chains are inaccessible.

  • Formation of deletion peptides: Incomplete reactions lead to the synthesis of peptides missing one or more amino acids, complicating purification.[12]

Q4: How does aggregation affect the final peptide product?

A: Aggregation can severely impact the quality and usability of the final peptide. Key issues include:

  • Low solubility: The peptide may be difficult or impossible to dissolve in standard aqueous buffers for experiments.[11]

  • Difficult purification: Aggregated peptides often behave poorly during HPLC, showing broad or tailing peaks and poor resolution.[12]

  • Loss of biological activity: The native conformation of the peptide may be lost upon aggregation, leading to reduced or no biological function.

  • Formation of irreversible structures: In some cases, peptides can form highly stable amyloid fibrils or other irreversible aggregates.[13]

Troubleshooting Guides

Issue 1: Incomplete Coupling/Deprotection During SPPS

If you suspect aggregation is causing poor synthetic outcomes, consider the following interventions.

Troubleshooting Workflow for Incomplete Coupling

Diagram 1: Troubleshooting workflow for incomplete coupling reactions. start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_agg Is peptide sequence hydrophobic (>50% hydrophobic residues)? start->check_agg strategy Implement Aggregation Mitigation Strategy check_agg->strategy Yes s1 Switch to NMP or add DMSO check_agg->s1 No (Still try basic mitigation) s2 Increase coupling temperature check_agg->s2 No (Still try basic mitigation) s3 Sonciate reaction mixture check_agg->s3 No (Still try basic mitigation) solvent Modify Synthesis Conditions strategy->solvent additives Use Disrupting Additives strategy->additives advanced Employ Advanced Strategies strategy->advanced solvent->s1 solvent->s2 solvent->s3 a1 Add chaotropic salts (e.g., LiCl, KSCN) additives->a1 a2 Use 'Magic Mixture' (see Protocol 3) additives->a2 adv1 Incorporate backbone protection (Hmb/Dmb) or pseudoprolines advanced->adv1 adv2 Resynthesize on low-substitution or specialized resin (e.g., TentaGel) advanced->adv2

Recommended Mitigation Strategies During Synthesis

StrategyDescriptionTypical ApplicationReference
Solvent Modification Switch the primary solvent from DMF to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the solvent mixture to improve solvation of the peptide backbone.First-line defense against mild to moderate aggregation.[1]
Chaotropic Salts Add salts like LiCl, NaClO₄, or KSCN to the coupling mixture. These ions disrupt the hydrogen bonding network that causes aggregation.Effective for sequences that show persistent aggregation despite solvent changes.[1]
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 50-60°C). Increased thermal energy can disrupt intermolecular hydrogen bonds.Useful for particularly difficult coupling steps.[1]
Backbone Protection Incorporate residues with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) every 6-7 residues. These physically block hydrogen bond formation.A proactive strategy for synthesizing long or known "difficult" sequences.[1][6]
Pseudoproline Dipeptides Insert pseudoproline dipeptides at Ser or Thr residues. This introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.Highly effective for breaking up beta-sheet formation.[1][6]
Issue 2: Poor Solubility of Cleaved Peptide

After cleavage and precipitation, hydrophobic peptides often fail to dissolve in standard HPLC solvents or aqueous buffers.

Decision Tree for Solubilization

Diagram 2: Decision tree for selecting a solubilization strategy. start Peptide is Insoluble in Aqueous Buffer (pH 7) check_charge Calculate Net Charge of Peptide start->check_charge acidic Net Charge < 0 (Acidic) check_charge->acidic basic Net Charge > 0 (Basic) check_charge->basic neutral Net Charge = 0 (Neutral / Hydrophobic) check_charge->neutral sol_acidic Dissolve in Basic Buffer (e.g., 10% NH4OH) acidic->sol_acidic True sol_basic Dissolve in Acidic Buffer (e.g., 10% Acetic Acid) basic->sol_basic True sol_neutral Use Organic Solvent (See Protocol 1) neutral->sol_neutral True final_check Still Insoluble? sol_acidic->final_check sol_basic->final_check sol_neutral->final_check strong_solvent Use Stronger Solvents (HFIP, Formic Acid) Caution: May affect assay final_check->strong_solvent Yes success Peptide Solubilized final_check->success No

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic Peptide

This protocol is recommended for peptides with >50% hydrophobic residues.[10][11]

  • Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.

  • Initial Dissolution: Add a minimal volume of a pure organic solvent such as DMSO, DMF, or acetonitrile (B52724) (ACN) to the peptide.[10] DMSO is often preferred for biological applications due to its lower toxicity.[11]

  • Sonication: Briefly sonicate the vial in a water bath (e.g., 3 cycles of 10-15 seconds) to aid dissolution.[10] Avoid excessive heating. The solution should become clear and free of particulates.

  • Dilution: Once the peptide is fully dissolved, slowly add your aqueous buffer of choice (e.g., Tris or phosphate (B84403) buffer, pH 7) to the concentrated peptide solution with gentle vortexing until the desired final concentration is reached.

  • Troubleshooting: If the peptide precipitates during dilution, it must be re-lyophilized before another attempt is made, possibly starting with a different organic solvent or aiming for a lower final concentration.[10]

Protocol 2: Using Chaotropic Salts During SPPS Coupling

This method helps disrupt on-resin aggregation to improve coupling efficiency.[1]

  • Reagent Preparation: Prepare a solution of a chaotropic salt in your primary synthesis solvent (e.g., 0.8 M NaClO₄ in DMF or 4 M KSCN in DMF).

  • Pre-Wash (Optional): Before the coupling step, wash the resin with the chaotropic salt solution for 5-10 minutes.

  • Coupling: Add the chaotropic salt solution directly to the coupling mixture of the protected amino acid, activator (e.g., HATU), and base (e.g., DIEA).

  • Reaction: Allow the coupling reaction to proceed for the standard or an extended time (e.g., 2-4 hours).

  • Washing: After coupling, ensure to thoroughly wash the resin with the primary synthesis solvent (e.g., DMF) to remove all traces of the salt before proceeding to the next deprotection step.

Protocol 3: On-Resin Disruption with "Magic Mixture"

For severe aggregation indicated by a shrunken resin bed, a more aggressive approach may be needed.[1][14]

  • Reagent Preparation: Prepare the "Magic Mixture": a 1:1:1 solution of DCM/DMF/NMP containing 1% Triton X-100 and 2 M ethylene (B1197577) carbonate.

  • Washing: Wash the aggregated peptide-resin with this mixture.

  • Heating: Heat the reaction vessel to 55°C and maintain for 30-60 minutes.

  • Sonication (Optional): For very stubborn aggregates, gently sonicate the reaction vessel in a water bath for 15-30 minutes to mechanically break up clumps.[1][14]

  • Rinse and Proceed: Thoroughly rinse the resin with your standard synthesis solvent (e.g., DMF) before proceeding with the next chemical step.

Conceptual Diagram: How Backbone Protection Works

Diagram 3: Backbone protection physically hinders intermolecular H-bonding. cluster_0 Unprotected Peptide Chains cluster_1 Hmb/Dmb Protected Chains p1 ---[N-H]----[C=O]--- p2 ---[N-H]----[C=O]--- p1->p2 H-Bond (Aggregation) p3 ---[N(Hmb)]----[C=O]--- p4 ---[N(Hmb)]----[C=O]--- prot1 Hmb Group p3->prot1 prot2 Hmb Group p4->prot2 block Steric Hindrance Prevents H-Bonding

References

Technical Support Center: Stereochemical Integrity of Deuterated Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterated alanine (B10760859). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate racemization at the deuterated alanine residue in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for deuterated alanine?

A1: Racemization is the process where an enantiomerically pure compound, such as L-alanine, converts into a mixture of both L- and D-enantiomers. For deuterated L-alanine, this means the formation of deuterated D-alanine, leading to a loss of stereochemical purity. This is a significant concern because the biological activity of molecules, including drugs, is often highly specific to one enantiomer. The presence of the undesired D-isomer can lead to reduced efficacy, altered pharmacological profiles, or even toxicity.

Q2: What are the primary mechanisms that cause racemization in deuterated alanine?

A2: The primary mechanisms of racemization for α-deuterated alanine are analogous to those for non-deuterated alanine and are particularly relevant during chemical synthesis, such as peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most common pathway in peptide synthesis. The activated carboxyl group of an N-protected deuterated alanine can cyclize to form a 5(4H)-oxazolone intermediate. The deuterium (B1214612) at the chiral α-carbon of this intermediate is labile and can be removed by a base, leading to an achiral intermediate. Subsequent reaction with an amine can produce both L- and D-peptides.[1][2]

  • Direct Enolization: A base can directly abstract the α-deuteron from the activated deuterated alanine, forming an achiral enolate intermediate. This enolate can then be protonated (or deuterated) from either face, resulting in a racemic mixture. This pathway is more prevalent under strongly basic conditions.[1][2]

Q3: Does the deuterium at the α-carbon affect the rate of racemization?

A3: Yes, the presence of deuterium at the α-carbon generally slows down the rate of racemization. This is due to the primary kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which is the rate-determining step in racemization (the abstraction of the α-deuteron). This makes deuterated alanine inherently more resistant to racemization compared to its non-deuterated counterpart under the same conditions.[3][4][5][6]

Q4: Which experimental conditions are most likely to cause racemization of deuterated alanine?

A4: Several experimental factors can promote racemization:

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for racemization.

  • Strong Bases: The presence of strong bases facilitates the abstraction of the α-deuteron, which is the key step in both racemization mechanisms.[3] The choice of base is critical, especially in peptide synthesis.

  • Prolonged Exposure to Harsh Conditions: Long reaction times or storage in non-optimal pH or temperature conditions can lead to increased racemization.

  • Certain Activation Methods in Peptide Synthesis: The choice of coupling reagents for peptide synthesis significantly impacts the extent of racemization. Highly reactive intermediates are more prone to racemization.

Q5: How can I synthesize enantiomerically pure α-deuterated L-alanine?

A5: Synthesizing enantiomerically pure α-deuterated L-alanine can be challenging, as many direct deuteration methods can cause racemization.[7][8][9] Successful strategies often involve:

  • Enzymatic Methods: Using enzymes like alanine racemase with L-alanine in D₂O can be highly stereoselective.

  • Chemo-catalytic Methods with Resolution: This involves the synthesis of a racemic mixture of deuterated alanine, followed by a resolution step, such as enzymatic resolution or chiral chromatography, to separate the L- and D-enantiomers.[7]

  • Stereoretentive Deuteration: Certain catalytic systems, for example using ruthenium catalysts, have been developed for the stereoretentive deuteration of amines and amino acids.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with deuterated alanine.

Problem 1: Significant racemization of deuterated alanine is observed after peptide coupling.

Potential Cause Troubleshooting Step Rationale
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as an aminium/uronium salt (e.g., HBTU, HATU) or a phosphonium (B103445) salt (e.g., PyBOP), and always use it with an additive.These reagents, in combination with additives, help to minimize the formation of highly reactive intermediates that are prone to racemization.
Use of a Strong Base Replace strong bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) with a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.Weaker bases are less likely to abstract the α-deuteron, thus reducing the rate of racemization.[3]
Absence of Racemization Suppressing Additives Always add a racemization-suppressing agent like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).These additives react with the activated amino acid to form a more stable active ester, which is less susceptible to racemization than the initial activated intermediate.[3]
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) if the reaction kinetics allow.Lowering the temperature reduces the available energy for the racemization process to occur.
Solvent Effects Consider the polarity of your solvent. While common solvents like DMF and NMP are effective, for particularly sensitive couplings, exploring less polar alternatives might be beneficial.The polarity of the solvent can influence the stability of the intermediates involved in racemization.[2]

Problem 2: Loss of enantiomeric purity of deuterated alanine during storage or in a formulated drug product.

Potential Cause Troubleshooting Step Rationale
Inappropriate pH of the Solution Buffer the solution to a pH between 4 and 6. Avoid strongly acidic or basic conditions.Racemization rates for amino acids are generally at a minimum in the neutral to slightly acidic pH range.
High Storage Temperature Store solutions of deuterated alanine at refrigerated (2-8 °C) or frozen temperatures.Lower temperatures significantly decrease the rate of chemical degradation, including racemization.
Presence of Catalytic Impurities Ensure high purity of all components in the formulation. Trace metals or other impurities can potentially catalyze racemization.Purity is crucial for the long-term stability of chiral compounds.

Data Summary

Table 1: Effect of Additives on Suppressing Racemization During Peptide Coupling

AdditiveRelative Racemization RateComments
None (with DIC)HighUse of carbodiimides without an additive leads to significant racemization.
HOBtModerateA classic additive, but newer options are more effective.[3]
HOAtLowThe nitrogen in the pyridine (B92270) ring provides neighboring group participation, enhancing its effectiveness.[3]
OxymaPureLowA highly effective and non-explosive alternative to benzotriazole-based additives.
6-Cl-HOBtLowThe electron-withdrawing chlorine enhances the acidity and efficacy compared to HOBt.[3]

Note: This table provides a qualitative comparison. Actual racemization levels depend on the specific amino acid, coupling conditions, and base used.

Experimental Protocols

Protocol 1: General Method for Quantifying Racemization of Deuterated Alanine using Chiral GC-MS

This protocol allows for the accurate determination of the D/L ratio of deuterated alanine, correcting for any racemization that may occur during the sample preparation (hydrolysis) step.

  • Peptide Hydrolysis:

    • Accurately weigh the peptide sample containing the deuterated alanine residue.

    • Add 6 M DCl in D₂O to the sample in a hydrolysis tube.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours. The use of deuterated acid and water allows for the distinction between original D-isomers and those formed during hydrolysis.[10]

  • Derivatization:

    • After hydrolysis, evaporate the acid to dryness under a stream of nitrogen or by lyophilization.

    • Reconstitute the amino acid residue in an appropriate solvent.

    • Derivatize the amino acids to make them volatile for GC analysis (e.g., esterification followed by acylation with a chiral reagent, or direct derivatization with a chiral derivatizing agent).

  • GC-MS Analysis:

    • Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val).

    • Use a temperature gradient program to separate the D- and L-amino acid derivatives.

    • The mass spectrometer is used to detect and quantify the deuterated and non-deuterated forms of the D- and L-alanine derivatives. The amount of non-deuterated D-alanine corresponds to the original D-isomer content in the sample.

Protocol 2: Chiral HPLC Analysis of Deuterated Alanine

This method is suitable for the direct analysis of the enantiomeric purity of deuterated alanine or its derivatives without hydrolysis.

  • Sample Preparation:

    • Dissolve the deuterated alanine sample in the mobile phase.

    • If the alanine is part of a peptide, it must first be hydrolyzed (as in Protocol 1, but with non-deuterated acid) and then derivatized with a UV-active agent (e.g., Marfey's reagent, L-FDAA) to create diastereomers that can be separated on a standard C18 column.[2]

  • HPLC Analysis:

    • For free, underivatized amino acids, use a chiral HPLC column (e.g., a ligand-exchange or crown ether-based column).

    • For derivatized amino acids, a standard C18 column can be used.

    • The mobile phase composition will depend on the specific column and derivatization agent used.

    • Use a UV detector to quantify the separated enantiomers or diastereomers.

  • Quantification:

    • Calculate the percentage of the D-isomer by integrating the peak areas of the D- and L-enantiomers.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway L_Ala_D N-Protected L-[α-D]-Ala Activated_Ester Activated Intermediate L_Ala_D->Activated_Ester Coupling Agent Oxazolone Achiral Oxazolone Activated_Ester->Oxazolone Cyclization (- H₂O) Activated_Ester->Oxazolone - D⁺ + D⁺ L_Peptide L-Peptide Product Oxazolone->L_Peptide + Amine D_Peptide D-Peptide Product (Racemized) Oxazolone->D_Peptide + Amine L_Ala_D2 N-Protected L-[α-D]-Ala Activated_Ester2 Activated Intermediate L_Ala_D2->Activated_Ester2 Coupling Agent Enolate Achiral Enolate Activated_Ester2->Enolate Base (- D⁺) L_Product2 L-Product Enolate->L_Product2 + H⁺/D⁺ D_Product2 D-Product (Racemized) Enolate->D_Product2 + H⁺/D⁺

Caption: Primary mechanisms of racemization for α-deuterated alanine.

Troubleshooting_Workflow Start Racemization Detected in Deuterated Alanine Sample Context Identify Experimental Context Start->Context Peptide_Synth Peptide Synthesis Context->Peptide_Synth Storage_Stab Storage / Formulation Context->Storage_Stab Check_Coupling Evaluate Coupling Reagents & Additives Peptide_Synth->Check_Coupling Check_Base Assess Base Strength & Steric Hindrance Peptide_Synth->Check_Base Check_Temp Review Reaction Temperature Peptide_Synth->Check_Temp Check_pH Verify pH of Solution Storage_Stab->Check_pH Check_Storage_Temp Confirm Storage Temperature Storage_Stab->Check_Storage_Temp Optimize_Reagents Switch to Low-Racemization Reagents (e.g., HOAt, Oxyma) Check_Coupling->Optimize_Reagents Optimize_Base Use Weaker/Hindered Base (e.g., NMM, Collidine) Check_Base->Optimize_Base Optimize_Temp Lower Reaction Temperature Check_Temp->Optimize_Temp Optimize_pH Adjust pH to 4-6 Check_pH->Optimize_pH Optimize_Storage_Temp Store at 2-8°C or Frozen Check_Storage_Temp->Optimize_Storage_Temp End Racemization Minimized Optimize_Reagents->End Optimize_Base->End Optimize_Temp->End Optimize_pH->End Optimize_Storage_Temp->End

Caption: Troubleshooting workflow for addressing deuterated alanine racemization.

References

Technical Support Center: Mild Deprotection of N-Boc Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the mild deprotection of N-Boc (tert-butyloxycarbonyl) protected amines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acidic N-Boc deprotection?

A1: The acidic deprotection of an N-Boc group is a straightforward acid-catalyzed carbamate (B1207046) hydrolysis. The reaction begins with the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation is followed by the fragmentation of the intermediate, which results in the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1] The tert-butyl cation can be subsequently quenched by a nucleophile or deprotonate to form isobutylene.[1]

Q2: What are common side reactions during N-Boc deprotection and how can they be minimized?

A2: Common side reactions include:

  • t-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues in the substrate, such as tryptophan or methionine. This can be minimized by using "scavengers" like triisopropylsilane (B1312306) (TIS) or thioanisole, which trap the tert-butyl cation.[2]

  • Incomplete Deprotection: This can occur due to insufficient acid strength, short reaction times, or steric hindrance around the N-Boc group.[2] Optimizing the reaction conditions by increasing the acid concentration or extending the reaction time can help.[2]

  • Degradation of Acid-Labile Groups: If the substrate contains other acid-sensitive functional groups, they may be cleaved under the deprotection conditions.[3][4][5] In such cases, milder deprotection methods should be employed.

Q3: What are some milder alternatives to strong acids like TFA for N-Boc deprotection?

A3: For substrates sensitive to strong acids, several milder methods can be used:

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Iron(III) Chloride (FeCl₃) can catalyze the deprotection under milder conditions.[6][7]

  • Thermal Deprotection: Heating the N-Boc protected compound in a suitable solvent, such as water or trifluoroethanol (TFE), can effect deprotection without the need for an acid catalyst.[7][8]

  • Oxalyl Chloride in Methanol: This system provides a very mild and selective method for N-Boc deprotection, tolerant of other acid-labile groups like esters.[5][9][10][11]

Troubleshooting Guides

Problem 1: Incomplete Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). For solid-phase synthesis, ensure proper resin swelling.[2]
Short Reaction Time Monitor the reaction at regular intervals (e.g., every 30 minutes) to determine the optimal reaction time for complete conversion.[1][12]
Steric Hindrance For sterically hindered amines, stronger acidic conditions or longer reaction times may be necessary. Alternatively, a different deprotection method, such as thermal deprotection, could be more effective.[2]
Problem 2: Observation of Side Products

Symptom: Mass spectrometry analysis indicates the presence of unexpected byproducts, such as a mass increase of +56 Da (t-butylation).

Possible Causes & Solutions:

Possible CauseRecommended Solution
t-Butylation of Nucleophilic Residues Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), thioanisole, or cresol.[2]
Cleavage of Other Acid-Labile Groups The chosen deprotection method is too harsh for the substrate. Switch to a milder method such as using a Lewis acid, thermal deprotection, or oxalyl chloride in methanol.[3][4][5]
Trifluoroacetylation (when using TFA) This can occur if the newly deprotected amine reacts with TFA. Work-up the reaction promptly and neutralize any residual acid.

Comparative Data of Mild N-Boc Deprotection Methods

The following tables summarize typical reaction conditions for various mild N-Boc deprotection methods.

Table 1: Acidic Deprotection Methods

ReagentTypical ConditionsReaction TimeNotes
TFA in DCM 20-50% (v/v) TFA in DCM, 0 °C to RT30 min - 2 hA common and generally effective method.[1][12]
HCl in Dioxane 4M HCl in 1,4-dioxane, RT1 - 4 hThe product often precipitates as the hydrochloride salt, which can simplify purification.[1]
p-TsOH·H₂O Catalytic to stoichiometric amounts in various solvents (e.g., DME, CH₃CN)2 h - overnightA solid, non-volatile acid that can be easier to handle than TFA or HCl gas.[13]

Table 2: Non-Acidic and Lewis Acid-Catalyzed Deprotection Methods

Reagent/MethodTypical ConditionsReaction TimeNotes
Thermal (Water) Refluxing water (100 °C)< 15 minAn environmentally friendly method suitable for water-soluble or stable substrates.[7]
Thermal (TFE) Refluxing 2,2,2-trifluoroethanol5 min - 1 hFaster reaction rates and high yields are often observed.[7]
ZnBr₂ in DCM 2-3 equivalents in DCM, RT24 - 72 hA mild Lewis acid, reported to be selective for secondary N-Boc groups.[7]
FeCl₃ in CH₃CN Catalytic amounts in acetonitrile, RTVariableA catalytic and mild method.[6]
Oxalyl Chloride/MeOH 3 equivalents of (COCl)₂ in MeOH, RT1 - 4 hVery mild conditions, tolerant of acid-labile esters.[5][10][11]

Experimental Protocols

Protocol 1: Deprotection using TFA in DCM
  • Dissolve the N-Boc protected amine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[12]

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.[12]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 2: Thermal Deprotection in Water
  • Suspend the N-Boc protected amine (1 mmol) in deionized water (1 mL) in a round-bottom flask.[7]

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC; the reaction is often complete within 15 minutes.[7]

  • Cool the reaction to room temperature.

  • Add dichloromethane (5 mL) and separate the layers. If the product is in the organic layer, dry it over anhydrous sodium sulfate and evaporate the solvent.[7]

Visual Guides

Deprotection_Decision_Workflow start Start: N-Boc Deprotection Needed acid_labile Does the substrate contain other acid-labile groups? start->acid_labile standard_acid Use Standard Acidic Conditions (TFA or HCl) acid_labile->standard_acid No mild_method Choose a Mild Deprotection Method acid_labile->mild_method Yes end End: Deprotected Amine standard_acid->end lewis_acid Lewis Acid (e.g., ZnBr2, FeCl3) mild_method->lewis_acid thermal Thermal Deprotection (e.g., reflux in water or TFE) mild_method->thermal oxalyl_chloride Oxalyl Chloride in Methanol mild_method->oxalyl_chloride lewis_acid->end thermal->end oxalyl_chloride->end

Caption: Decision workflow for choosing an N-Boc deprotection method.

Troubleshooting_Workflow start Start: Unexpected Reaction Outcome incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_acid_time Increase Acid Concentration or Reaction Time incomplete_reaction->increase_acid_time Yes add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes (t-Butylation) use_milder_method Use Milder Deprotection Method side_products->use_milder_method Yes (Other groups cleaved) end End: Optimized Deprotection side_products->end No consider_sterics Consider Steric Hindrance (may need harsher conditions or different method) increase_acid_time->consider_sterics consider_sterics->end add_scavenger->end use_milder_method->end

Caption: Troubleshooting workflow for N-Boc deprotection.

References

Validation & Comparative

A Comparative Guide to Boc-L-Ala-OH vs. Fmoc-L-Ala-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy is a pivotal decision that profoundly influences the efficiency, purity, and yield of the final product. The two most established methods for solid-phase peptide synthesis (SPPS) are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the α-amine of the amino acids.[1][2] This guide provides an objective, data-driven comparison of using Boc-L-Ala-OH and Fmoc-L-Ala-OH, two of the most common building blocks in peptide synthesis.

At a Glance: Key Differences Between Boc and Fmoc Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonality, which refers to the ability to selectively remove different protecting groups under distinct chemical conditions.[3][] The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved using a secondary amine like piperidine (B6355638).[3][] This core difference dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.

The Fmoc strategy is often favored for its milder deprotection conditions and the orthogonality it offers with acid-labile side-chain protecting groups.[][5] In contrast, the Boc strategy requires strong acid for the final cleavage, which can be a limitation for sensitive peptide sequences.[5][6] However, for hydrophobic peptides prone to aggregation, Boc chemistry may offer advantages due to the protonation of the N-terminus during deprotection, which can reduce hydrogen bonding and improve coupling efficiency.[7]

Performance Comparison: A Data-Driven Perspective

While both methodologies can yield high-quality peptides, their performance can differ based on the specific peptide sequence, its length, and complexity.[2] The following table summarizes the key characteristics and performance metrics of each strategy.

FeatureBoc Strategy (using Boc-L-Ala-OH)Fmoc Strategy (using Fmoc-L-Ala-OH)
Nα-Protection Acid-labile (TFA)[6]Base-labile (Piperidine)[1]
Side-Chain Protection Strong acid-labile (HF, TFMSA)[6]Acid-labile (TFA)[1]
Final Cleavage Cocktail Harsh (e.g., HF/anisole)[5]Mild (e.g., TFA/TIS/H2O)[1]
Orthogonality Partial[2]Fully Orthogonal[]
Automation Compatibility Less common for commercial synthesizers[1]Standard for automated synthesizers[1]
Typical Crude Purity 75-85%[1]70-90%[1]
Typical Overall Yield 50-70%[1]60-80%[1]
Handling Precautions Requires specialized HF-resistant apparatus[1]Standard laboratory glassware[1]
Compatibility with PTMs Limited due to harsh cleavage conditions[8]Generally compatible[1]

Experimental Protocols

Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of an L-alanine residue.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis on a MBHA resin.

  • Resin Swelling and Preparation : Swell MBHA resin (1 g, 0.5 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour. Wash the resin with DCM (3 x 15 mL).[1]

  • Boc Deprotection : Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (15 mL) for 2 minutes, followed by a 30-minute deprotection with 50% TFA in DCM. Wash with DCM (3 x 15 mL) and isopropanol (B130326) (IPA) (2 x 15 mL), followed by DCM (3 x 15 mL).[1]

  • Neutralization : Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL). Wash with DCM (3 x 15 mL).[1]

  • Amino Acid Coupling (Boc-L-Ala-OH) : Couple Boc-L-Ala-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF, 10 mL) for 2 hours.[1]

  • Washing : Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).[1]

  • Repeat Cycle : Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage : After synthesis is complete, treat the resin with a cleavage cocktail of HF:anisole (9:1) at 0°C for 1 hour in a specialized HF apparatus. Evaporate the HF under a stream of nitrogen.[1]

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis on a Rink Amide resin.

  • Resin Swelling and Preparation : Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour. Wash the resin with DMF (3 x 15 mL).[1]

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, followed by a 15-minute treatment. Wash with DMF (5 x 15 mL).[1]

  • Amino Acid Coupling (Fmoc-L-Ala-OH) : Couple Fmoc-L-Ala-OH (3 eq.) using HCTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 1 hour. Monitor coupling completion with a Kaiser test.[1]

  • Washing : Wash with DMF (3 x 15 mL).[1]

  • Repeat Cycle : Repeat steps 2-4 for each subsequent amino acid.

  • Final Cleavage : After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to remove the side-chain protecting groups and cleave the peptide from the resin.

Visualizing the Synthesis Workflow

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

SPPS_Comparison cluster_boc Boc SPPS Cycle cluster_fmoc Fmoc SPPS Cycle Boc_Start Resin-AA(n) Boc_Deprotect Boc Deprotection (TFA) Boc_Start->Boc_Deprotect Boc_Wash1 Wash Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIEA) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash Boc_Neutralize->Boc_Wash2 Boc_Couple Couple Boc-L-Ala-OH (HBTU/DIEA) Boc_Wash2->Boc_Couple Boc_Wash3 Wash Boc_Couple->Boc_Wash3 Boc_End Resin-AA(n+1) Boc_Wash3->Boc_End Fmoc_Start Resin-AA(n) Fmoc_Deprotect Fmoc Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple Fmoc-L-Ala-OH (HCTU/DIEA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_End Resin-AA(n+1) Fmoc_Wash2->Fmoc_End

Caption: A comparison of the cyclical workflows for Boc and Fmoc solid-phase peptide synthesis.

Conclusion

The choice between Boc-L-Ala-OH and Fmoc-L-Ala-OH for peptide synthesis is contingent on the specific requirements of the target peptide, the desired scale of synthesis, and the available equipment. The Fmoc strategy has become the more prevalent method due to its milder conditions, ease of automation, and high orthogonality, making it particularly suitable for the synthesis of complex and modified peptides.[1][] However, the Boc strategy remains a robust and valuable tool, especially for sequences prone to aggregation where its unique deprotection chemistry can be advantageous.[7] Ultimately, a thorough understanding of the chemistry and performance characteristics of both strategies is essential for making an informed decision and achieving successful peptide synthesis.

References

Confirming Deuterated Alanine Incorporation: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful incorporation of isotopically labeled compounds is a critical step in various stages of research and development. This guide provides a detailed comparison of mass spectrometry techniques to verify the incorporation of Boc-L-Ala-OH-d4, a deuterated version of N-tert-butoxycarbonyl-L-alanine, a commonly used protected amino acid in peptide synthesis and drug discovery.

This guide presents a comparative analysis of expected mass spectrometry data for both the standard (light) and the deuterated (heavy) versions of Boc-L-Ala-OH. Detailed experimental protocols and data interpretation are provided to assist in the validation of isotopic enrichment.

Data Presentation: Unlabeled vs. Deuterated Boc-L-Ala-OH

Mass spectrometry provides a direct method to confirm the incorporation of deuterium (B1214612) by observing a corresponding mass shift in the molecular ion and its fragments. The following table summarizes the expected mass-to-charge ratios (m/z) for Boc-L-Ala-OH and its deuterated analog, Boc-L-Ala-OH-d4, in both positive and negative ion modes.

Analyte Ion Mode Precursor Ion Expected m/z Key Fragment Ions Expected Fragment m/z
Boc-L-Ala-OH Positive[M+H]⁺190.1[M+H - C₄H₈]⁺ (Loss of isobutylene)134.1
[M+H - C₄H₉O]⁺ (Loss of t-butoxy)116.1
[M+H - CO₂]⁺146.1
Negative[M-H]⁻188.1[M-H - CO₂]⁻144.1
Boc-L-Ala-OH-d4 Positive[M+H]⁺194.1[M+H - C₄H₈]⁺ (Loss of isobutylene)138.1
[M+H - C₄H₉O]⁺ (Loss of t-butoxy)120.1
[M+H - CO₂]⁺150.1
Negative[M-H]⁻192.1[M-H - CO₂]⁻148.1

Note: The d4 designation in Boc-L-Ala-OH-d4 is assumed to represent the replacement of four hydrogen atoms with deuterium on the alanine (B10760859) backbone.

Experimental Protocols

Accurate and reproducible data acquisition is paramount. The following protocols provide a starting point for the analysis of Boc-L-Ala-OH and its deuterated analog. Optimization may be required based on the specific instrumentation used.

Sample Preparation
  • Standard and Sample Dilution: Prepare stock solutions of Boc-L-Ala-OH and the putative Boc-L-Ala-OH-d4 in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solutions to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for separating these relatively nonpolar molecules.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Detection
  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI positive and negative.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Acquisition Mode:

    • Full Scan (MS1): Scan a mass range of m/z 50-300 to detect the precursor ions.

    • Tandem MS (MS/MS): Select the precursor ions of interest (e.g., m/z 190.1 and 194.1 in positive mode) and apply collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy to achieve a good fragmentation pattern (typically 10-30 eV).

Mandatory Visualizations

Visualizing the experimental workflow and the expected fragmentation pathways aids in understanding the analytical process and interpreting the results.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Acquisition & Analysis stock Stock Solutions (1 mg/mL) Boc-L-Ala-OH & Boc-L-Ala-OH-d4 working Working Solutions (1-10 µg/mL) in Initial Mobile Phase stock->working lc Liquid Chromatography (C18 Column) working->lc ms Mass Spectrometry (ESI Source) lc->ms full_scan Full Scan (MS1) Detect Precursor Ions ms->full_scan msms Tandem MS (MS/MS) Fragment Precursor Ions full_scan->msms comparison Compare Spectra of Light & Heavy Forms Confirm Mass Shift msms->comparison fragmentation_pathway cluster_fragments Primary Fragments precursor Boc-L-Ala-OH-d4 [M+H]⁺ m/z 194.1 frag1 Loss of Isobutylene (-56 Da) [M+H - C₄H₈]⁺ m/z 138.1 precursor->frag1 - C₄H₈ frag2 Loss of t-butoxy group (-73 Da) [M+H - C₄H₉O]⁺ m/z 120.1 precursor->frag2 - OC(CH₃)₃

Safeguarding Chirality: A Comparative Guide to the Validation of D-Amino Acid Content in Boc-L-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the enantiomeric purity of amino acid building blocks is paramount. The presence of the unnatural D-enantiomer in a peptide sequence can drastically alter its structure, function, and immunological properties. This guide provides a comprehensive comparison of analytical methodologies for validating the D-amino acid content in N-α-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH), a cornerstone of solid-phase peptide synthesis (SPPS). We further present a comparative overview of Boc-L-Ala-OH and its primary alternative, Fmoc-L-Ala-OH, in the context of maintaining stereochemical integrity.

Quantitative Analysis of D-Amino Acid Impurities

The precise quantification of D-alanine in Boc-L-Ala-OH is critical for quality control and ensuring the fidelity of peptide synthesis. Various analytical techniques can be employed, with High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) being the most direct and widely adopted method.

Table 1: Comparison of Analytical Methods for D-Amino Acid Quantification

Analytical MethodPrincipleDerivatization RequiredTypical Limit of Detection (LOD)ThroughputKey Considerations
Chiral HPLC Enantioselective separation on a chiral stationary phase.NoLow ppm levelsModerateDirect analysis, but requires specialized chiral columns. Method development may be required for optimal separation.
GC-MS Separation of volatile derivatives on a chiral capillary column followed by mass spectrometric detection.Yes (e.g., esterification and acylation)Low ppb to ppm levelsHighHigh sensitivity and specificity. Derivatization adds complexity and potential for side reactions.
CE Separation based on differential electrophoretic mobility in the presence of a chiral selector in the buffer.NoLow ppm levelsHighHigh separation efficiency and low sample consumption. Can be sensitive to matrix effects.
Enzymatic Assays Use of D-amino acid oxidase to specifically detect the D-enantiomer.NoLow ppm levelsHighHighly specific but may be susceptible to interference from other components in the sample.

Performance Comparison: Boc-L-Ala-OH vs. Fmoc-L-Ala-OH

The choice between Boc and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the α-amino group of alanine (B10760859) has significant implications for the entire peptide synthesis strategy. While both are effective, their respective deprotection conditions can influence the risk of racemization, not only of the protected alanine but also of other amino acids in the growing peptide chain.

Table 2: Comparative Overview of Boc-L-Ala-OH and Fmoc-L-Ala-OH

FeatureBoc-L-Ala-OHFmoc-L-Ala-OH
Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine)
Orthogonality Compatible with base-labile side-chain protecting groups.Compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt).
Racemization Risk (During Deprotection) Generally low for alanine itself during Boc removal. Strong acid can, however, promote racemization of sensitive residues elsewhere in the peptide.The basic conditions for Fmoc removal can increase the risk of racemization, particularly for sensitive amino acids like histidine and cysteine.[]
Cost Generally less expensive.Typically more expensive.
Applications Widely used in both solid-phase and solution-phase synthesis.The predominant choice for modern solid-phase peptide synthesis due to milder final cleavage conditions.[]

It is crucial to note that the D-amino acid content in the starting Boc-L-Ala-OH or Fmoc-L-Ala-OH raw material is a primary determinant of the final peptide purity. Reputable suppliers will provide a certificate of analysis detailing the enantiomeric purity of their products.

Experimental Protocols

Chiral HPLC Method for the Determination of D-Alanine in Boc-L-Ala-OH

This protocol provides a direct method for the enantioselective analysis of Boc-L-Ala-OH.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: A macrocyclic glycopeptide-based CSP, such as Astec® CHIROBIOTIC® T, is recommended for the separation of N-blocked amino acids.[2]

2. Reagents:

3. Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: An isocratic mixture of methanol and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 6.0 with acetic acid). A typical starting ratio would be 10:90 (v/v) methanol:buffer.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C[3]

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the Boc-L-Ala-OH sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Prepare a solution of the Boc-D-Ala-OH reference standard in the mobile phase at a similar concentration.

  • To confirm peak identity, a spiked sample containing both Boc-L-Ala-OH and a small amount of Boc-D-Ala-OH should be prepared.

5. Data Analysis:

  • Inject the prepared solutions onto the HPLC system.

  • Identify the peaks corresponding to the L- and D-enantiomers based on the retention times of the reference standards.

  • Calculate the percentage of the D-enantiomer using the peak areas from the chromatogram of the Boc-L-Ala-OH sample.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the validation of D-amino acid content in Boc-L-Ala-OH using chiral HPLC.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Acquisition and Analysis cluster_result Result prep_sample Dissolve Boc-L-Ala-OH in Mobile Phase hplc_system HPLC System with Chiral Column prep_sample->hplc_system prep_std Dissolve Boc-D-Ala-OH in Mobile Phase prep_std->hplc_system prep_spike Prepare Spiked Sample (L- and D-forms) prep_spike->hplc_system data_acq Chromatogram Acquisition hplc_system->data_acq peak_id Peak Identification (based on standards) data_acq->peak_id quant Quantification of D-enantiomer (%) peak_id->quant report Report D-amino acid content quant->report

Caption: Workflow for D-amino acid validation in Boc-L-Ala-OH.

References

A Head-to-Head Comparison: Deuterated Boc-L-Ala-OH versus 13C and 15N Labeled Alanine in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of scientific research, particularly in drug development and metabolic studies, the choice of isotopically labeled compounds is a critical decision that can significantly influence experimental outcomes. This guide provides an in-depth, objective comparison of Deuterated Boc-L-Alanine (Boc-L-Ala-OH-d) with its 13C and 15N labeled counterparts. We will delve into their respective advantages, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

Executive Summary: Key Differences at a Glance

Stable isotope labeling is a cornerstone of modern analytical techniques, enabling precise quantification and metabolic tracing. While all three labeling strategies—deuterium (B1214612) (d), carbon-13 (13C), and nitrogen-15 (B135050) (15N)—offer alternatives to radioactive isotopes, they are not interchangeable. The primary advantages of this compound lie in its cost-effectiveness and the significant kinetic isotope effect it can induce. Conversely, 13C and 15N labeled alanine (B10760859) often provide greater analytical accuracy, particularly in mass spectrometry, due to their minimal impact on chromatographic behavior.

Performance in Quantitative Analysis: A Data-Driven Comparison

The ideal internal standard in quantitative mass spectrometry should co-elute with the analyte and exhibit identical ionization and extraction efficiencies.[1] While both deuterated and 13C/15N-labeled standards aim to achieve this, their physicochemical properties can lead to performance differences.

Table 1: Comparison of Isotopic Labeling Strategies for Alanine

FeatureThis compound (Deuterium)13C Labeled Alanine15N Labeled Alanine
Primary Application Internal standard (MS, NMR), Metabolic studies, Kinetic Isotope Effect studiesInternal standard (MS, NMR), Metabolic flux analysisInternal standard (MS, NMR), Protein structure and dynamics (NMR)
Cost-Effectiveness Generally more cost-effectiveMore expensiveMore expensive
Chromatographic Co-elution with Analyte Potential for slight retention time shift (isotope effect)Excellent co-elutionExcellent co-elution
Kinetic Isotope Effect (KIE) Significant (C-D bond is stronger than C-H)NegligibleNegligible
Mass Shift in MS Variable depending on the number of deuterium atomsPredictable and stablePredictable and stable
NMR Spectroscopy Simplifies 1H NMR spectra by rendering deuterated positions "silent"Provides a distinct signal for 13C NMRSimplifies 1H NMR spectra and provides a distinct signal for 15N NMR
Potential for Isotopic Exchange Low risk with C-D bonds, but possible on exchangeable sites (-OH, -NH)NoneNone
Analogous Experimental Data: Insights from Other Molecules

Table 2: Illustrative Performance Data from Analogous Compounds

Internal Standard TypeAnalyteKey FindingReference
Deuterated vs. 13C-labeledSphingosine (B13886)13C-labeled standard provided slightly higher precision in a quantitative LC-MS/MS assay.[1]
Deuterated vs. 13C-labeledAmphetamine13C-labeled internal standards showed better co-elution with the analyte compared to deuterated standards.[2]

The Kinetic Isotope Effect: A Unique Advantage of Deuterium Labeling

A significant advantage of using deuterated compounds like this compound is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[3] This difference in bond strength means that reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[3]

This phenomenon is particularly relevant in drug development. By strategically replacing hydrogens at metabolically active sites with deuterium, the metabolic breakdown of a drug can be slowed, potentially improving its pharmacokinetic profile, such as increasing its half-life and reducing toxic metabolites.[4][5] The KIE for deuterium can be substantial, with reaction rates being 6-10 times slower for a C-D bond compared to a C-H bond.[3] In contrast, the KIE for 13C is much smaller, with a 12C reaction being only about 4% faster than a 13C reaction.[3]

KIE cluster_CH C-H Bond Cleavage cluster_CD C-D Bond Cleavage CH_Reactant Drug-H CH_Transition Transition State CH_Reactant->CH_Transition Lower Activation Energy CD_Reactant Drug-D CH_Product Metabolite CH_Transition->CH_Product Faster Reaction Rate (kH) CD_Transition Transition State CD_Reactant->CD_Transition Higher Activation Energy CD_Product Metabolite CD_Transition->CD_Product Slower Reaction Rate (kD)

Figure 1: The Kinetic Isotope Effect of Deuterium Labeling.

Experimental Protocols

Using a Deuterated Internal Standard for Amino Acid Quantification by LC-MS/MS

This protocol is adapted from a general method for the quantification of amino acids in plasma.

1. Sample Preparation:

  • To 20 µL of plasma sample, add 1 mL of a chilled (-20 °C) and degassed solvent mixture of acetonitrile:isopropanol:water (3:3:2, v/v/v).

  • Vortex the mixture for 10 seconds, followed by shaking for 5 minutes.

  • Centrifuge the sample at 14,000 x g for 2 minutes.

  • Transfer 450 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried sample in 100 µL of a solution containing the deuterated internal standard (e.g., Boc-L-Ala-OH-d3) in a suitable solvent (e.g., 80:20 acetonitrile:water).

2. LC-MS/MS Analysis:

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like amino acids.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at a high percentage of Mobile Phase B, ramping down to a lower percentage to elute the polar amino acids.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for Alanine: Precursor ion (Q1) m/z 89.1 -> Product ion (Q3) m/z 44.2

    • MRM Transition for Alanine-d3 (hypothetical): Precursor ion (Q1) m/z 92.1 -> Product ion (Q3) m/z 46.2

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard (this compound) Sample->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction LC LC Separation (e.g., HILIC) Extraction->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis (Analyte/IS Ratio) MS->Data

Figure 2: A typical workflow for LC-MS/MS quantification.

Applications in NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, both deuterium and 13C/15N labeling offer distinct advantages.

  • Deuterium Labeling: Replacing protons with deuterons simplifies complex 1H NMR spectra. Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "silent" in 1H-NMR experiments. This reduces the number of proton signals, leading to better-resolved spectra, which is particularly useful for studying the structure and dynamics of large proteins.[6]

  • 13C and 15N Labeling: These isotopes are essential for advanced structural analysis of proteins.[7] 15N labeling is widely used for HSQC (Heteronuclear Single Quantum Coherence) experiments to resolve individual amino acid signals. Dual 13C/15N labeling is the gold standard for multidimensional NMR experiments required for complete protein structure determination.[7]

Labeling_Comparison cluster_Deuterium This compound cluster_13C_15N 13C/15N Labeled Alanine D_Advantages Advantages: - Cost-effective - Significant KIE - Simplifies 1H NMR C_Disadvantages Disadvantages: - More expensive - Negligible KIE D_Disadvantages Disadvantages: - Potential chromatographic shift - Lower mass shift in MS C_Advantages Advantages: - Excellent co-elution - Predictable mass shift - Essential for advanced NMR

Figure 3: A logical comparison of labeling advantages.

Conclusion: Making the Right Choice

The selection between deuterated, 13C, and 15N labeled alanine is highly dependent on the specific research application.

  • For quantitative bioanalysis using LC-MS/MS , where accuracy and precision are paramount, 13C or 15N labeled alanine is often the preferred choice due to the minimal isotope effect on chromatography.

  • For pharmacokinetic studies aiming to improve a drug's metabolic profile, deuterated alanine is a powerful tool due to the kinetic isotope effect.

  • For NMR studies of large proteins , deuterium labeling can be invaluable for simplifying spectra, while 13C and 15N labeling are indispensable for detailed structural elucidation.

  • When cost is a significant consideration, deuterated compounds often present a more economical option.

By carefully considering these factors and the supporting data, researchers can select the optimal isotopically labeled alanine to achieve reliable and accurate results in their studies.

References

Orthogonal Protection with Deuterated Boc-Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. Orthogonal protection schemes, which allow for the selective removal of one protecting group in the presence of others, are the cornerstone of modern peptide chemistry.[1][2] This guide provides a comprehensive comparison of the innovative use of deuterated tert-butyloxycarbonyl (Boc) protected amino acids against their conventional, non-deuterated counterparts, supported by an exploration of the underlying principles and detailed experimental methodologies.

The most widely adopted orthogonal strategy in solid-phase peptide synthesis (SPPS) involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups for the protection of amino acid side chains.[3] The Boc protecting group, renowned for its acid lability, is a key player in this and other protection strategies.[4] The introduction of deuterium (B1214612) into the Boc group presents a novel approach to fine-tune its stability, thereby enhancing the orthogonality of protection schemes.

The Kinetic Isotope Effect: A Tool for Enhanced Orthogonality

The differential stability between a standard Boc group and a deuterated Boc group (e.g., d9-Boc, where all nine hydrogens on the tert-butyl group are replaced by deuterium) is rooted in the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[5]

The acid-catalyzed deprotection of a Boc group proceeds via a mechanism involving the protonation of the carbamate (B1207046) followed by the rate-limiting fragmentation of the protonated intermediate to form a stable tert-butyl cation. The cleavage of a carbon-hydrogen bond is involved in this rate-determining step. Replacing hydrogen with the heavier isotope, deuterium, results in a stronger carbon-deuterium bond due to a lower zero-point vibrational energy. Consequently, more energy is required to break this bond, leading to a slower reaction rate. This phenomenon allows for the selective deprotection of a standard Boc group in the presence of a more robust deuterated Boc group under carefully controlled acidic conditions.

Comparative Deprotection Kinetics: Deuterated vs. Non-Deuterated Boc-Leucine

To illustrate the practical implications of the kinetic isotope effect on Boc group stability, the following table presents hypothetical, yet realistic, kinetic data for the acid-catalyzed deprotection of Boc-Leucine and its deuterated analog, d9-Boc-Leucine. This data exemplifies the enhanced stability of the deuterated protecting group.

Protecting GroupDeprotection ConditionsHalf-life (t½) in minutesRelative Deprotection Rate
Boc-Leucine25% TFA in DCM, 25°C151.00 (Reference)
d9-Boc-Leucine25% TFA in DCM, 25°C600.25
Boc-Leucine1 M HCl in Dioxane, 25°C301.00 (Reference)
d9-Boc-Leucine1 M HCl in Dioxane, 25°C1200.25

Note: The data presented in this table is illustrative and intended to demonstrate the expected outcome based on the principles of the kinetic isotope effect. Actual experimental values may vary.

Enhancing Orthogonal Protection Strategies

The difference in cleavage kinetics between deuterated and non-deuterated Boc groups provides a valuable tool for chemists to design more sophisticated orthogonal protection schemes. This "kinetic orthogonality" allows for an additional layer of selectivity within the same class of acid-labile protecting groups.

Enhanced Orthogonal Protection with Deuterated Boc Groups Peptide Resin-Bound Peptide (Fmoc-AA1(SideChain-PG)-AA2(Boc)-AA3(d9-Boc)-...) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Peptide->Fmoc_Deprotection Chain Elongation Boc_Deprotection Selective Boc Deprotection (Mild Acid, e.g., 10% TFA/DCM) Peptide->Boc_Deprotection Fmoc_Deprotection->Peptide Modified_Peptide Selectively Modified Peptide Boc_Deprotection->Modified_Peptide Side-chain modification at AA2 d9Boc_Deprotection d9-Boc Deprotection (Stronger Acid, e.g., 50% TFA/DCM) Final_Cleavage Final Cleavage and Side-Chain Deprotection d9Boc_Deprotection->Final_Cleavage Final_Peptide Final Deprotected Peptide Final_Cleavage->Final_Peptide Modified_Peptide->d9Boc_Deprotection Experimental Workflow for Comparative Kinetic Analysis cluster_0 Reaction Setup cluster_1 Deprotection and Sampling cluster_2 Analysis Boc_Leu Boc-Leucine in DCM Add_TFA Add 25% TFA/DCM Start Timer Boc_Leu->Add_TFA d9_Boc_Leu d9-Boc-Leucine in DCM d9_Boc_Leu->Add_TFA Time_Points Take Aliquots at Time Intervals Add_TFA->Time_Points Quench Quench with Pyridine/MeOH Time_Points->Quench HPLC HPLC Analysis Quench->HPLC Data_Analysis Data Analysis (Peak Integration, Plotting) HPLC->Data_Analysis Kinetics Determine k and t½ Data_Analysis->Kinetics

References

Benchmarking Boc-L-Ala-OH-d: A Comparative Guide to Internal Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison of deuterated Boc-L-Ala-OH (Boc-L-Ala-OH-d) as an internal standard against other common alternatives for the quantification of Boc-L-Ala-OH, a widely used protected amino acid in peptide synthesis. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying principles and workflows.

The Critical Role of Internal Standards

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should closely mimic the chemical and physical properties of the analyte to compensate for matrix effects, ionization suppression or enhancement, and variations in instrument response. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the "gold standard" because their behavior is nearly identical to that of the analyte.

Comparative Performance of Internal Standards

The performance of an internal standard is evaluated based on its ability to ensure accuracy, precision, and linearity of the quantitative assay. In this comparison, we evaluate three potential internal standards for the quantification of Boc-L-Ala-OH:

  • Boc-L-Ala-OH-d4 (Deuterated): A stable isotope-labeled version of the analyte.

  • Boc-L-Val-OH (Structural Analog): A protected amino acid with a similar structure.

  • Boc-D-Ala-OH (Enantiomeric Analog): The D-enantiomer of the analyte.

The following table summarizes the key performance metrics from a simulated experiment designed to reflect typical results when comparing these classes of internal standards.

Performance MetricBoc-L-Ala-OH-d4Boc-L-Val-OHBoc-D-Ala-OH
Linearity (R²) > 0.999> 0.995> 0.997
Accuracy (% Recovery) 98-102%85-115%90-110%
Precision (% CV) < 5%< 15%< 10%
Matrix Effect MinimalModerateLow to Moderate
Co-elution with Analyte YesNoPossible, requires chiral separation

As the data indicates, the stable isotope-labeled internal standard, Boc-L-Ala-OH-d4, provides superior performance across all key metrics. Its co-elution and identical chemical behavior to the analyte allow for the most effective correction of analytical variability, resulting in higher accuracy and precision.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of quantitative analytical methods. Below is a representative protocol for the quantification of Boc-L-Ala-OH in a plasma matrix using an internal standard.

Sample Preparation
  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (Boc-L-Ala-OH-d4, Boc-L-Val-OH, or Boc-D-Ala-OH) to achieve a final concentration of 50 ng/mL.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Boc-L-Ala-OH: Precursor ion (m/z) -> Product ion (m/z)

    • Boc-L-Ala-OH-d4: Precursor ion (m/z) -> Product ion (m/z) (mass shift corresponding to deuterium (B1214612) labeling)

    • Boc-L-Val-OH: Precursor ion (m/z) -> Product ion (m/z)

    • Boc-D-Ala-OH: Same as Boc-L-Ala-OH (requires chromatographic separation)

Data Analysis

The concentration of Boc-L-Ala-OH in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of stable isotope-labeled internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Vortex & Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data_analysis Calculate Peak Area Ratio (Analyte / IS) lc_ms->data_analysis quantification Quantify against Calibration Curve data_analysis->quantification

Figure 1. Experimental workflow for the quantitative analysis of Boc-L-Ala-OH using an internal standard.

logical_comparison cluster_analyte Analyte cluster_is Internal Standards cluster_sil Stable Isotope-Labeled cluster_analog Structural Analogs cluster_properties Comparative Properties cluster_outcome Performance Outcome cluster_sil_outcome Boc-L-Ala-OH-d4 cluster_analog_outcome Analogs analyte Boc-L-Ala-OH chem_prop Chemical & Physical Properties chrom_behavior Chromatographic Behavior ms_response Mass Spectrometric Response sil_is Boc-L-Ala-OH-d4 sil_is->chem_prop Identical sil_is->chrom_behavior Co-eluting sil_is->ms_response Identical Ionization, Different m/z analog_is Boc-L-Val-OH Boc-D-Ala-OH analog_is->chem_prop Similar analog_is->chrom_behavior Different Retention Time (or requires chiral separation) analog_is->ms_response Different Ionization, Different m/z sil_outcome High Accuracy High Precision analog_outcome Lower Accuracy Lower Precision

Figure 2. Logical comparison of internal standard types for the analysis of Boc-L-Ala-OH.

Conclusion

The choice of an internal standard is a foundational element of a robust quantitative analytical method. While structural analogs can provide a degree of correction for analytical variability, stable isotope-labeled internal standards, such as this compound, offer unparalleled performance. Their ability to closely mimic the analyte throughout the entire analytical process leads to superior accuracy and precision. For researchers, scientists, and drug development professionals seeking the highest quality data, the use of a deuterated or other stable isotope-labeled internal standard is strongly recommended for the quantitative analysis of Boc-L-Ala-OH.

Deuterium Labeling and Mass Spectrometry: A Powerful Approach for Pinpointing Racemization

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Analysis of Racemization Sites in Peptides and Proteins

For researchers, scientists, and drug development professionals, the stereochemical integrity of amino acids within therapeutic peptides and proteins is a critical quality attribute. Racemization, the conversion of an L-amino acid to its D-enantiomer, can significantly impact the safety and efficacy of a biopharmaceutical product. This guide provides a detailed comparison of current analytical methodologies for identifying and quantifying racemization sites, with a focus on deuterium (B1214612) labeling coupled with mass spectrometry. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative techniques to aid in the selection of the most appropriate method for your research needs.

The combination of stable isotope labeling using deuterium with tandem mass spectrometry (MS/MS) has emerged as a highly specific and sensitive method for the unambiguous identification of racemization sites within a peptide or protein sequence. This technique overcomes the inherent challenge of mass spectrometry in distinguishing between isobaric L- and D-amino acids.

The fundamental principle of this method lies in the differential incorporation of deuterium at the α-carbon of an amino acid residue during racemization under deuterated conditions. By comparing the mass spectra of samples incubated in protonated (H₂O) and deuterated (D₂O) buffers, it is possible to identify the peptides that have undergone racemization and, through subsequent tandem mass spectrometry, to pinpoint the exact amino acid residues that have been modified.

Experimental Workflow

The general workflow for the analysis of racemization sites using deuterium labeling and mass spectrometry is a multi-step process that requires careful execution.

Racemization_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Protein/Peptide Sample Incubation_H2O Incubate in H₂O Buffer (Control) Sample->Incubation_H2O Incubation_D2O Incubate in D₂O Buffer (Labeling) Sample->Incubation_D2O Reduction_Alkylation_H2O Reduce & Alkylate Incubation_H2O->Reduction_Alkylation_H2O Reduction_Alkylation_D2O Reduce & Alkylate Incubation_D2O->Reduction_Alkylation_D2O Digestion_H2O Digest (e.g., Trypsin) Reduction_Alkylation_H2O->Digestion_H2O LCMS_H2O LC-MS Analysis Digestion_H2O->LCMS_H2O Digestion_D2O Digest (e.g., Trypsin) Reduction_Alkylation_D2O->Digestion_D2O LCMS_D2O LC-MS Analysis Digestion_D2O->LCMS_D2O LCMSMS_H2O LC-MS/MS Analysis LCMS_H2O->LCMSMS_H2O Compare_Spectra Compare Mass Spectra (H₂O vs. D₂O) LCMSMS_H2O->Compare_Spectra LCMSMS_D2O LC-MS/MS Analysis LCMS_D2O->LCMSMS_D2O LCMSMS_D2O->Compare_Spectra Identify_Racemized Identify Racemized Peptides (Mass Shift) Compare_Spectra->Identify_Racemized Locate_Site Locate Racemization Site (Fragment Ions) Identify_Racemized->Locate_Site

A Comparative Guide to the Stability of Boc- and Fmoc-Protected Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an amino-protecting group is a critical decision in peptide synthesis, directly influencing the yield, purity, and overall success of synthesizing complex molecules. This is particularly true when working with deuterated amino acids, which are increasingly utilized in drug development to enhance metabolic stability. The two most prominent protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct stability profiles. This guide provides an objective comparison of their stability, supported by experimental data, to inform the selection process for sensitive deuterated compounds.

Fundamental Chemistry and Stability Profiles

The core difference between Boc and Fmoc protecting groups lies in their cleavage conditions, a property known as orthogonality.[1][2][3] This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS).[1]

  • Boc (tert-butyloxycarbonyl): This group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).[1][4] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[5][6][7] Boc is exceptionally stable in basic and nucleophilic conditions.[2][8]

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile, cleaved by mild bases, most commonly a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[9][10] The deprotection proceeds via a β-elimination (E1cB) mechanism, initiated by the abstraction of the acidic proton on the fluorenyl ring.[10][11] The Fmoc group is very stable under acidic conditions.[11][12]

Comparative Stability Analysis

The choice between Boc and Fmoc depends on the overall synthetic strategy, particularly the nature of the side-chain protecting groups and the sensitivity of the peptide sequence.[]

ConditionBoc Group StabilityFmoc Group StabilityRationale
Strong Acid (e.g., TFA, HF) Labile (Cleaved)StableBoc is designed for acid-cleavage.[1] Fmoc's fluorenyl ring is stable to acid.[11]
Mild Base (e.g., Piperidine) StableLabile (Cleaved)The steric bulk of the Boc group protects it from base-catalyzed hydrolysis.[14][15] The fluorenyl proton of Fmoc is acidic and easily abstracted by bases.[10]
**Hydrogenolysis (e.g., Pd/C, H₂) **StableQuasi-stableBoc is resistant to catalytic hydrogenation.[8] Fmoc can be cleaved under some hydrogenolysis conditions, though it is less reactive than benzyl (B1604629) groups.[11]
Nucleophiles Generally StableStableBoth groups are generally stable to nucleophiles encountered during standard peptide coupling reactions.[2]
Impact of Deuteration on Stability

The introduction of deuterium (B1214612) can, in theory, influence reaction kinetics through the Kinetic Isotope Effect (KIE), where a C-D bond is cleaved more slowly than a C-H bond.

  • Fmoc-Deprotection: The rate-determining step in Fmoc cleavage is the abstraction of the C9-proton on the fluorenyl ring.[10] Therefore, deuteration of the fluorenyl group itself would be expected to slow down the deprotection. However, for standard deuterated amino acids, where deuterium is on the amino acid side-chain or backbone, a significant KIE on the Fmoc deprotection rate is not anticipated.

  • Boc-Deprotection: The acid-catalyzed removal of the Boc group does not typically involve a rate-determining C-H bond cleavage.[6] Therefore, deuteration of the amino acid is unlikely to have a significant KIE on the stability or cleavage rate of the Boc group. One study on deuterated tryptophan confirmed that acid stability showed no clear isotopic effect.[16]

For most applications involving deuterated amino acids, the fundamental stability profiles of Boc and Fmoc remain the primary consideration. The choice will depend on the overall synthetic plan rather than minor potential isotopic effects.

Experimental Protocols and Data

Quantitative comparison is essential for selecting the optimal protecting group. Below are common deprotection conditions and potential side reactions.

Table 1: Standard Deprotection Conditions
Protecting GroupReagentTypical ConditionsHalf-life (Approx.)
Boc Trifluoroacetic Acid (TFA)25-50% TFA in Dichloromethane (DCM)Minutes
Fmoc Piperidine20% Piperidine in DMF~6 seconds[9]
Table 2: Common Side Reactions and Mitigation
Protecting GroupCommon Side ReactionsMitigation Strategies
Boc t-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues like Tryptophan or Methionine.[5][17]Use of "scavengers" such as anisole, thioanisole, or ethanedithiol (EDT) to trap the cation.[4][17]
Fmoc Aspartimide Formation: Peptides containing Aspartic acid can form a cyclic imide side product under basic conditions.[18]Use of milder bases (e.g., piperazine), shorter deprotection times, or protecting the Asp side-chain with specialized groups.[18]
Fmoc Dibenzofulvene (DBF) Adducts: The DBF byproduct of deprotection can form adducts if not properly scavenged.[19]Piperidine effectively traps the DBF byproduct, preventing side reactions.[9][19]

Methodology: HPLC-Based Stability Assay

This protocol outlines a general method for comparing the stability of Boc- and Fmoc-protected deuterated amino acids under their respective deprotection conditions.

Objective: To quantify the rate of deprotection by monitoring the disappearance of the protected amino acid over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Boc-protected deuterated amino acid (e.g., Boc-D-Phe)

  • Fmoc-protected deuterated amino acid (e.g., Fmoc-D-Phe)

  • Deprotection Reagents:

    • For Boc: 50% TFA in DCM with a scavenger (e.g., 2.5% triisopropylsilane).

    • For Fmoc: 20% piperidine in DMF.

  • Quenching Solution: e.g., aqueous acetic acid or a suitable buffer.

  • HPLC system with a C18 reversed-phase column and UV detector.[20][21]

  • Mobile Phase: Acetonitrile (B52724) and water, both containing 0.1% TFA.

Procedure:

  • Stock Solution Preparation: Prepare separate, known-concentration solutions of the Boc- and Fmoc-protected deuterated amino acids in an appropriate solvent (e.g., DCM for Boc, DMF for Fmoc).

  • Reaction Initiation: At time t=0, add the corresponding deprotection reagent to each stock solution to initiate the cleavage reaction.

  • Time-Point Sampling: At specified intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into the quenching solution to stop the deprotection process.

  • HPLC Analysis: Inject the quenched sample into the HPLC system. Use a gradient elution method (e.g., 10% to 90% acetonitrile over 20 minutes) to separate the protected amino acid from the deprotected product.

  • Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 220 nm or 265 nm for Fmoc). Integrate the peak area of the remaining protected amino acid at each time point. Plot the percentage of remaining starting material against time to determine the deprotection kinetics.

Visualizing Workflows and Logic

Diagrams created using Graphviz help to clarify the chemical pathways and decision-making processes involved.

Deprotection_Mechanisms Fig 1. Deprotection Pathways for Boc and Fmoc Groups cluster_boc Boc Deprotection (Acid-Labile) cluster_fmoc Fmoc Deprotection (Base-Labile) Boc_AA Boc-NH-R Protonation Protonation (H+) Boc_AA->Protonation + Strong Acid (TFA) Carbocation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Fragmentation Free_Amine_Boc Free Amine (H2N-R) Carbocation->Free_Amine_Boc Decarboxylation Fmoc_AA Fmoc-NH-R Proton_Abstraction Proton Abstraction (C9-H) Fmoc_AA->Proton_Abstraction + Base (Piperidine) DBF Dibenzofulvene (DBF) + Carbamic Acid Proton_Abstraction->DBF β-Elimination Free_Amine_Fmoc Free Amine (H2N-R) DBF->Free_Amine_Fmoc Decarboxylation

Fig 1. Deprotection Pathways for Boc and Fmoc Groups

Decision_Tree Fig 2. Logic for Selecting a Protecting Group Start Start: Synthesizing with Deuterated Amino Acid Acid_Sensitive Are acid-sensitive side-chain protecting groups used? Start->Acid_Sensitive Base_Sensitive Are there base-sensitive moieties in the sequence? Acid_Sensitive->Base_Sensitive No Use_Fmoc Choose Fmoc Strategy Acid_Sensitive->Use_Fmoc Yes Base_Sensitive->Use_Fmoc No (Fmoc is generally preferred for milder final cleavage) Use_Boc Choose Boc Strategy Base_Sensitive->Use_Boc Yes Consider_Ortho Consider alternative orthogonal strategy Use_Boc->Consider_Ortho If both acid and base sensitivity are concerns

Fig 2. Logic for Selecting a Protecting Group

Conclusion and Recommendations

Both Boc and Fmoc are highly effective protecting groups, and their fundamental stability characteristics are not significantly altered by the use of deuterated amino acids.

  • Fmoc-protection is the dominant strategy in modern SPPS.[19] Its key advantages include mild deprotection conditions that are compatible with a wide range of acid-labile side-chain protecting groups and automated synthesis platforms.[11][] This makes it the default choice for most applications, including those involving deuterated amino acids.

  • Boc-protection remains a robust and valuable strategy, particularly when synthesizing peptides that are sensitive to basic conditions or for sequences prone to aggregation where the strong acid cleavage can aid in solubilization.[1][23] Its stability to bases makes it ideal for syntheses requiring base-labile modifications elsewhere in the molecule.

For researchers working with deuterated amino acids, the decision between Boc and Fmoc should be guided by the same principles as for non-deuterated analogs: the overall synthetic strategy, the nature of other functional groups in the molecule, and the required final cleavage conditions.

References

Confirming Peptide Sequence Integrity After Incorporating Boc-L-Ala-OH-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and proteomics, ensuring the precise sequence and integrity of synthesized peptides is paramount. The incorporation of isotopically labeled amino acids, such as Boc-L-Ala-OH-d4, introduces a critical checkpoint in the quality control process. This guide provides an objective comparison of the primary analytical techniques used to verify peptide sequence integrity after the inclusion of deuterated amino acids, supported by experimental data and detailed protocols.

Comparative Analysis of Sequencing Techniques

The three principal methods for confirming peptide sequence integrity are Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in the context of analyzing peptides containing stable isotopes.

FeatureMass Spectrometry (MS)Edman DegradationNuclear Magnetic Resonance (NMR)
Primary Use High-throughput sequencing, PTM analysis, analysis of complex mixtures.[1][2]N-terminal sequencing of purified peptides.[3][4]Structural analysis, confirmation of isotope incorporation site.[5][6]
Sensitivity High (low picomole to femtomole)Moderate (10-100 picomoles)[3]Low (requires higher sample concentration)[7][8]
Accuracy High, but can be database-dependent for complex samples.[9]Very high for N-terminal sequencing.[9]High for structural confirmation.
Sequencing Length Can sequence long peptides and entire proteins (with digestion).[2]Limited to ~30-60 amino acids.[3][10][11]Not a primary sequencing method, but provides structural data.
Cost Varies; can be high for high-end instruments, but generally cost-effective for high throughput.Can be cost-effective for routine N-terminal sequencing.[12]High initial instrument cost and maintenance.[7]
Throughput High; suitable for analyzing numerous samples.[9]Low; sequential, time-consuming process.[9][13]Low to moderate.
Handling of Deuterated Peptides Excellent; mass shift is easily detectable.No inherent issues, but requires careful interpretation of chromatograms.Excellent; directly observes the deuterated nuclei.[5]

Experimental Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for peptide sequencing due to its high sensitivity and ability to analyze complex mixtures. For peptides containing Boc-L-Ala-OH-d4, the mass shift of +4 Da (or a fraction of that depending on the charge state) at the specific alanine (B10760859) residue provides a clear indicator of successful incorporation.

Protocol for Tandem Mass Spectrometry (MS/MS) of a Deuterated Peptide:

  • Sample Preparation:

    • The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid to facilitate ionization.

  • Instrumentation and Analysis:

    • The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

    • A full scan (MS1) is performed to identify the precursor ion of the deuterated peptide. The observed mass-to-charge ratio (m/z) should correspond to the theoretical m/z of the peptide with the incorporated d4-alanine.

    • The precursor ion is then isolated and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • The resulting fragment ions are analyzed in a second mass analyzer (MS2), generating a tandem mass spectrum.

  • Data Interpretation:

    • The tandem mass spectrum is analyzed to identify the b- and y-ion series.

    • The mass difference between adjacent fragment ions corresponds to the mass of an amino acid residue.

    • The presence of a +4 Da mass shift in the fragment ions containing the deuterated alanine confirms its incorporation and position in the sequence.

    • De novo sequencing algorithms can be used to determine the peptide sequence directly from the fragment ion data without relying on a database.

Edman Degradation

Edman degradation is a classic method for N-terminal sequencing that involves the sequential removal and identification of amino acids.[3] While it has lower throughput than MS, it provides unambiguous sequence data for the N-terminus of a purified peptide.[2][4]

Protocol for Edman Degradation of a Peptide Containing d4-Alanine:

  • Sample Preparation:

    • The peptide must be highly purified (>90%) and free of salts and detergents.[14]

    • The sample can be in a volatile solvent or immobilized on a PVDF membrane.[14] A typical sample amount is 10-50 picomoles.[14]

  • Sequencing Chemistry:

    • The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions, which couples to the N-terminal amino acid.

    • The derivatized N-terminal amino acid is then cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid).

    • The cleaved amino acid derivative (a thiazolinone) is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Analysis and Interpretation:

    • The PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.

    • When the deuterated alanine is at the N-terminus, the resulting PTH-Ala-d4 will have a slightly different chromatographic behavior than the standard PTH-Ala, which can be confirmed by collecting the peak and analyzing it by mass spectrometry.

    • The cycle is repeated to identify the subsequent amino acids in the sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an excellent tool for confirming the precise location of isotopic labels.

Protocol for 1D and 2D NMR of a Peptide with d4-Alanine:

  • Sample Preparation:

    • A relatively high concentration of the purified peptide (typically >0.5 mM) is required.[6]

    • The peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d6) to minimize solvent signals in the proton NMR spectrum.

  • NMR Data Acquisition:

    • A one-dimensional (1D) proton (¹H) NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the alpha-proton of alanine would indicate successful deuteration at that position.

    • Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are performed to assign the proton resonances to specific amino acid residues.

    • A 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate protons with their attached carbons. The absence of a cross-peak for the alpha-carbon of alanine would further confirm deuteration.

    • Direct observation of the deuterium (B1214612) (²H) NMR spectrum can also be performed to confirm the presence and chemical environment of the deuterium atoms.

  • Data Interpretation:

    • The NMR spectra are analyzed to assign the chemical shifts of the amino acid residues.

    • The disappearance or significant attenuation of the proton signals associated with the Cα-H and Cβ-H₃ of the alanine residue, coupled with the appearance of a deuterium signal at the corresponding chemical shift in the ²H NMR spectrum, provides unambiguous confirmation of the incorporation and location of the d4-alanine.[5]

Alternative Deuterated Amino Acids

While this guide focuses on Boc-L-Ala-OH-d4, researchers have a variety of deuterated amino acids at their disposal. The choice often depends on the specific requirements of the study and the peptide synthesis strategy. Some alternatives include:

  • Fmoc-L-Ala-OH-d4: For use in Fmoc-based solid-phase peptide synthesis.[15]

  • L-Alanine-d3: Deuteration at the methyl group.[16]

  • D-Alanine-d3: The D-isomer with deuteration at the methyl group.[17]

  • D-Alanine-d1: Deuteration at the alpha-carbon.[18]

Logical Workflow for Sequence Integrity Confirmation

The selection and sequence of analytical techniques for confirming peptide integrity often follow a logical progression, starting with broader characterization and moving towards more detailed analysis.

workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial QC cluster_sequencing Sequence Confirmation cluster_data Data Analysis & Verification Synthesis Incorporate Boc-L-Ala-OH-d4 RP_HPLC RP-HPLC Purification Synthesis->RP_HPLC MS1 MS1 Analysis (Confirm Mass) RP_HPLC->MS1 MS_MS Tandem MS (MS/MS) MS1->MS_MS Sequence & PTMs Edman Edman Degradation MS1->Edman N-terminal Sequence NMR NMR Spectroscopy MS1->NMR Isotope Location Data_Analysis Sequence Verification MS_MS->Data_Analysis Edman->Data_Analysis NMR->Data_Analysis

Caption: Workflow for confirming deuterated peptide integrity.

Comparison of Analytical Techniques Logic

The choice of analytical technique is often a trade-off between the level of detail required, sample amount, and throughput.

comparison cluster_ms Mass Spectrometry cluster_edman Edman Degradation cluster_nmr NMR Spectroscopy Start Need to Confirm Sequence Integrity MS High Throughput Complex Mixtures Full Sequence Start->MS High throughput needed Edman High Accuracy N-Terminus Only Purified Sample Start->Edman N-terminal confirmation critical NMR Precise Isotope Location Structural Information High Concentration Start->NMR Unambiguous isotope position required

Caption: Decision logic for choosing a sequencing technique.

References

Evaluating the Impact of Deuteration on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) is a powerful tool in peptide and protein science. This guide provides an objective comparison of deuterated and non-deuterated peptides, supported by experimental data, to illuminate the impact of this subtle modification on peptide structure, stability, and function.

The Scientific Rationale: The Kinetic Isotope Effect

Deuteration involves the substitution of one or more hydrogen atoms (¹H) in a peptide with deuterium (²H). The key to understanding the effects of deuteration lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond[1]. This seemingly minor alteration can have profound effects on a peptide's metabolic stability and, in turn, its pharmacokinetic profile[1][2].

Impact on Peptide Properties: A Quantitative Comparison

The substitution of hydrogen with deuterium can lead to measurable improvements in the stability and pharmacokinetic properties of peptides. The following tables summarize key quantitative data from comparative studies.

Table 1: Enhanced Metabolic Stability and Pharmacokinetics
Peptide/DrugParameterNon-DeuteratedDeuteratedFold ChangeSpeciesReference
Indiplon (N-CH₃ vs. N-CD₃)Half-life (t½)--2-fold increaseRat[3]
Exposure (AUC)--2.6-fold increaseRat[3]
OdanacatibPharmacokinetic Profile-Improved-Preclinical[3]
PBR111 (PET imaging agent)Elimination half-life (t1/2)1.9 min3.8 min~2-fold increaseIn vitro (human liver microsomes)[4]
Table 2: Altered Enzyme Kinetics and Degradation
PeptideEnzyme/ProcessParameterNon-DeuteratedDeuteratedFold ChangeReference
Histone H3 (21-mer) peptideLysine-specific demethylase 1 (LSD1)kcat / Km--3.1-fold decrease[5]
kcat--3.1-fold decrease[5]
VYPNGA (Asn-containing peptide)Spontaneous degradationD-aspartyl/isoaspartyl formation-->5-fold decrease[6]
Table 3: Receptor Binding Affinity
Peptide/DrugReceptorParameterNon-DeuteratedDeuteratedFold ChangeReference
IndiplonGABAABinding AffinitySimilarSimilarNo significant change[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to deuterated peptides. Below are protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol outlines the manual synthesis of a simple deuterated peptide using the Fmoc/tBu strategy[5][7][8][9][10].

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a 20% solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling:

    • To introduce a non-deuterated amino acid, dissolve the Fmoc-protected amino acid, a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIEA) in DMF. Add this solution to the resin.

    • To introduce a deuterated amino acid, use the corresponding Fmoc-protected deuterated amino acid in the coupling step.

  • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude deuterated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final deuterated peptide using mass spectrometry and analytical HPLC.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to probe protein and peptide conformation and dynamics in solution[11][12].

  • Sample Preparation: Prepare the peptide or protein of interest in an aqueous buffer.

  • Deuterium Labeling: Initiate the exchange reaction by diluting the sample into a D₂O-based buffer. The incubation time can be varied to monitor the exchange kinetics.

  • Quenching: Stop the exchange reaction by rapidly lowering the pH to ~2.5 and the temperature to ~0°C. This is typically done by adding a pre-chilled quench buffer.

  • Digestion (for bottom-up approach): Immediately after quenching, digest the protein into smaller peptides using an acid-stable protease, such as pepsin, often on an immobilized column.

  • Liquid Chromatography: Separate the peptides using ultra-high-performance liquid chromatography (UPLC) at low temperature to minimize back-exchange of deuterium for hydrogen.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer to measure the mass increase due to deuterium incorporation.

  • Data Analysis: Specialized software is used to determine the amount of deuterium uptake for each peptide at each time point. By comparing the deuterium uptake of the peptide in different states (e.g., with and without a binding partner), regions of conformational change can be identified.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathway investigations.

Experimental_Workflow_SPPS cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Resin Fmoc_Deprotection Fmoc_Deprotection Resin->Fmoc_Deprotection 1. Swell Washing_1 Washing_1 Fmoc_Deprotection->Washing_1 2. 20% Piperidine/DMF Amino_Acid_Coupling Amino_Acid_Coupling Washing_1->Amino_Acid_Coupling 3. Wash Washing_2 Washing_2 Amino_Acid_Coupling->Washing_2 4. Fmoc-AA(d)-OH, HBTU/HOBt, DIEA Washing_2->Fmoc_Deprotection 5. Wash & Repeat Cleavage Cleavage Washing_2->Cleavage 6. Final Deprotection Purification Purification Cleavage->Purification 7. TFA Cocktail Characterization Characterization Purification->Characterization 8. RP-HPLC

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a deuterated peptide.

Experimental_Workflow_HDX_MS cluster_workflow HDX-MS Workflow Peptide_Sample Peptide in H2O Buffer Labeling Deuterium Labeling Peptide_Sample->Labeling D2O_Buffer D2O Buffer D2O_Buffer->Labeling Quench_Buffer Low pH, 0°C Quenching Quenching Quench_Buffer->Quenching Protease_Column Immobilized Pepsin Digestion Digestion Protease_Column->Digestion LC_MS UPLC-MS Analysis Data_Analysis Data_Analysis LC_MS->Data_Analysis Labeling->Quenching Time points Quenching->Digestion Digestion->LC_MS

Caption: Bottom-up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflow.

MAPK_Signaling_HDX_MS cluster_pathway MAP Kinase Signaling Cascade cluster_hdx HDX-MS Analysis MAP3K MAP3K MEK1 MEK1 (MAP2K) MAP3K->MEK1 Phosphorylates ERK ERK (MAPK) MEK1->ERK Phosphorylates MEK1_phos Phosphorylated MEK1 MEK1->MEK1_phos Activation Substrate Substrate ERK->Substrate Phosphorylates MEK1_unphos Unphosphorylated MEK1 HDX_MS HDX-MS MEK1_unphos->HDX_MS MEK1_phos->HDX_MS Conformational_Change Identify regions of conformational change upon activation HDX_MS->Conformational_Change

Caption: Probing MAP Kinase (MEK1) activation using HDX-MS to map conformational changes.

References

Safety Operating Guide

Safe Disposal of Boc-L-Ala-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Boc-L-Ala-OH (N-(tert-Butoxycarbonyl)-L-alanine).

Hazard Assessment

Boc-L-Ala-OH is generally not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1] However, it is crucial to handle all chemicals with care and adhere to standard laboratory safety practices. The following table summarizes the typical hazard ratings for Boc-L-Ala-OH.

Hazard CategoryRatingDescription
Flammability1Slight hazard
Toxicity0No significant hazard
Body Contact0No significant hazard
Reactivity1Slight hazard
Chronic Hazard0No significant hazard

Note: Ratings are on a scale of 0 (Minimal) to 4 (Extreme).

Proper Disposal Protocol

The primary method for the disposal of Boc-L-Ala-OH is through a licensed waste disposal company. This ensures compliance with all local, state, and federal regulations.[2]

Step-by-Step Disposal Procedure:

  • Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) guidelines, as well as local, state, and federal regulations, to ensure full compliance.[1]

  • Surplus and Non-Recyclable Solutions: For surplus or non-recyclable Boc-L-Ala-OH, it is recommended to engage a licensed professional waste disposal service.[2]

  • Chemical Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Container Disposal: Dispose of the original container as unused product unless it has been thoroughly cleaned.[2] Contaminated packaging should be handled in the same manner as the substance itself.

  • Avoid Drain Disposal: Under no circumstances should Boc-L-Ala-OH or its washings be allowed to enter drains or sewers.[1][2][3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ventilate the Area: Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills or where dust is generated, a respirator may be necessary.[1][2]

  • Containment and Cleanup:

    • Avoid generating dust.[1][2]

    • Use dry cleanup procedures.[1]

    • Sweep or shovel the spilled material into a suitable, closed container for disposal.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Boc-L-Ala-OH.

start Start: Boc-L-Ala-OH for Disposal consult_regulations Consult Local, State, & Federal Regulations start->consult_regulations is_recyclable Is Recycling an Option? consult_regulations->is_recyclable recycle Recycle per Manufacturer/Local Authority Guidance is_recyclable->recycle Yes licensed_disposal Engage Licensed Waste Disposal Company is_recyclable->licensed_disposal No package_disposal Dispose of Contaminated Packaging as Unused Product recycle->package_disposal dissolve_incinerate Dissolve in Combustible Solvent & Incinerate licensed_disposal->dissolve_incinerate dissolve_incinerate->package_disposal end End: Proper Disposal Complete package_disposal->end

Caption: Logical workflow for the proper disposal of Boc-L-Ala-OH.

References

Personal protective equipment for handling Boc-L-Ala-OH-d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Operation, and Disposal of Boc-L-Ala-OH-d.

This document provides critical safety and logistical information for the handling of this compound (also known as N-(tert-Butoxycarbonyl)-D-alanine), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, a cautious and systematic approach to its handling is paramount due to the lack of extensive toxicological data.[1][2][3] The primary concerns involve the potential for dust inhalation and the general risks associated with handling chemical powders.

Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment should be conducted for any specific protocol involving this compound to ensure the appropriate level of protection.[4] The following table summarizes the recommended PPE for routine handling.

PPE Category Item Specifications & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[2][5]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) to protect against dust particles.[2][4]
Skin and Body Protection Laboratory coatA standard lab coat should be worn and fully buttoned to protect skin and personal clothing from dust.[4]
Full-length pants and closed-toe shoesPants and shoes must cover the entire foot and lower leg to prevent accidental skin exposure.[4]
Respiratory Protection Air-purifying respirator (if necessary)A NIOSH-approved respirator with a particulate filter (e.g., N95 or P95) should be used if working outside a fume hood or if dust generation is likely.[5][6]

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure and ensure operational efficiency.

1. Preparation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]

  • Ensure all necessary PPE is correctly worn before handling the chemical.[4]

  • Have all necessary equipment (spatulas, weighing paper, etc.) and waste containers readily accessible.

2. Handling:

  • Avoid the formation of dust when transferring the solid material.[2][5]

  • Use appropriate tools, such as a spatula or powder funnel, for transfers.

  • Keep containers securely sealed when not in use and store in a cool, dry place away from incompatible materials like oxidizing agents.[1]

3. Experimental Procedure:

  • Maintain controlled conditions throughout the reaction.

  • If heating the substance, be aware that combustion can produce carbon oxides and nitrogen oxides.[2][5]

  • Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5]

4. Cleanup and Decontamination:

  • Clean up spills immediately. For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust during cleanup.[1][5]

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling is complete.[2][5]

Safe Handling Workflow for this compound prep Preparation - Work in fume hood - Don appropriate PPE - Assemble equipment handling Handling - Avoid dust formation - Use proper tools - Keep containers sealed prep->handling experiment Experimental Procedure - Maintain controlled conditions - Monitor reactions handling->experiment cleanup Cleanup & Decontamination - Clean spills immediately - Decontaminate surfaces - Wash hands thoroughly experiment->cleanup

Safe Handling Workflow

Disposal Plan

All chemical waste must be handled in accordance with local, state, and federal regulations.[1]

1. Solid Chemical Waste:

  • Collect unused or contaminated this compound in a designated, clearly labeled, and sealed hazardous waste container.[6]

2. Contaminated Materials:

  • Disposable items such as gloves, weighing paper, and paper towels that are contaminated with this compound should be placed in the designated solid chemical waste container.

3. Empty Containers:

  • Rinse the original container three times with a suitable solvent.

  • Collect the rinsate as hazardous waste.

  • Dispose of the rinsed container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]

4. Waste Disposal:

  • Do not dispose of this compound down the drain.[1]

  • Arrange for the disposal of chemical waste through a licensed disposal company or your institution's environmental health and safety office.[2][5]

Disposal Decision Tree for this compound start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated PPE waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container final_disposal Arrange for Pickup by Licensed Disposal Company collect_solid->final_disposal collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines rinse_container->dispose_container collect_rinsate->final_disposal

Disposal Decision Tree

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.